molecular formula C10H13NO3 B12316653 3-(4-Amino-3-methoxyphenyl)propanoic acid

3-(4-Amino-3-methoxyphenyl)propanoic acid

Cat. No.: B12316653
M. Wt: 195.21 g/mol
InChI Key: URXUVONUOIBAAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Amino-3-methoxyphenyl)propanoic acid ( 91819-02-2) is an organic compound with the molecular formula C 10 H 13 NO 3 and a molecular weight of 195.22 g/mol . It belongs to a class of phenylpropanoic acid derivatives, which are of significant interest in medicinal and synthetic chemistry. While specific biological data for this compound is limited in the public domain, its structure, featuring both an amino and a carboxylic acid functional group on a propanoic acid chain attached to a methoxyphenyl ring, makes it a valuable building block (synthon) for organic synthesis . Researchers can utilize this compound in the design and synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, and other fine chemicals. The compound is intended for Research Use Only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

3-(4-amino-3-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H13NO3/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2,4,6H,3,5,11H2,1H3,(H,12,13)

InChI Key

URXUVONUOIBAAT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCC(=O)O)N

Origin of Product

United States

Foundational & Exploratory

Synthesis of 3-(4-Amino-3-methoxyphenyl)propanoic Acid: A Robust Two-Step Catalytic Strategy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(4-amino-3-methoxyphenyl)propanoic acid (CAS 91819-02-2) is a highly versatile bifunctional building block utilized in the synthesis of peptidomimetics, advanced active pharmaceutical ingredients (APIs), and specialized polymer hybrids. Due to the presence of both an unprotected primary amine and a carboxylic acid, synthesizing this molecule requires high chemoselectivity.

Rather than relying on the classical Knoevenagel condensation of 4-nitro-3-methoxybenzaldehyde followed by a hazardous and highly exothermic global nitro-reduction, this whitepaper outlines a modern, atom-economical two-step catalytic strategy. The approach leverages a Palladium-catalyzed Heck cross-coupling of commercially available 4-bromo-2-methoxyaniline with acrylic acid, followed by a heterogeneous catalytic hydrogenation to yield the target propanoic acid derivative.

Retrosynthetic Analysis & Workflow

Workflow SM 4-Bromo-2-methoxyaniline + Acrylic Acid Heck Heck Cross-Coupling Pd(OAc)2, P(o-tolyl)3 Et3N, DMF, 100°C SM->Heck Int (E)-3-(4-Amino-3-methoxy phenyl)acrylic acid Heck->Int 85% Yield Hydro Catalytic Hydrogenation H2 (1 atm), 10% Pd/C MeOH, RT Int->Hydro Prod 3-(4-Amino-3-methoxy phenyl)propanoic acid Hydro->Prod 95% Yield

Figure 1: Two-step synthetic workflow from 4-bromo-2-methoxyaniline to the target propanoic acid.

Mechanistic Pathway & Causality of Experimental Choices

Step 1: Palladium-Catalyzed Heck Cross-Coupling

The first step involves the coupling of an aryl bromide with an electron-deficient olefin (acrylic acid) . Unprotected anilines are notorious for poisoning palladium catalysts by forming stable, non-productive Pd-amine coordination complexes. To circumvent this without adding tedious protection/deprotection steps, the reaction is driven by specific reagent causality:

  • Ligand Selection (P(o-tolyl)₃): Tri-o-tolylphosphine is chosen over standard triphenylphosphine due to its increased steric bulk (cone angle 194° vs 145°). This steric demand accelerates the dissociation of the ligand to form the highly active 14-electron Pd(0) species, preventing amine coordination, and facilitates the final reductive elimination step.

  • Base Selection (Et₃N): Triethylamine is mechanistically required to neutralize the hydrobromic acid (HBr) generated during reductive elimination. Without a stoichiometric excess of base, the reaction mixture would acidify, protonating the aniline and acrylic acid, thereby terminating the catalytic cycle.

  • Solvent Selection (DMF): A polar aprotic solvent stabilizes the polar transition states of the oxidative addition and ensures complete dissolution of the zwitterionic intermediates.

HeckCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-Br MigIns Migratory Insertion OxAdd->MigIns Acrylic Acid BetaElim β-Hydride Elimination MigIns->BetaElim RedElim Reductive Elimination BetaElim->RedElim Product RedElim->Pd0 Et3N

Figure 2: Palladium-catalyzed Heck cross-coupling mechanistic cycle.

Step 2: Heterogeneous Catalytic Hydrogenation

The reduction of the


-unsaturated carboxylic acid intermediate utilizes 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere.
  • Chemoselectivity: Pd/C at 1 atm selectively reduces the aliphatic alkene while leaving the aromatic ring and the methoxy ether linkage completely intact.

  • Solvent (Methanol): A protic solvent is chosen to facilitate the dissolution of the highly polar, amphoteric acrylic acid intermediate, ensuring maximum contact with the heterogeneous catalyst surface.

Quantitative Data & Reagent Stoichiometry

Table 1: Reagent Stoichiometry for Heck Coupling
ReagentMW ( g/mol )EquivalentsAmountFunction
4-Bromo-2-methoxyaniline202.051.0010.1 gLimiting Reagent
Acrylic Acid72.061.505.4 gCoupling Partner
Pd(OAc)₂224.500.050.56 gPre-catalyst
P(o-tolyl)₃304.380.101.52 gSterically Bulky Ligand
Triethylamine (Et₃N)101.193.0015.2 gBase / Acid Scavenger
DMFN/A10 vol100 mLPolar Aprotic Solvent
Table 2: Reagent Stoichiometry for Catalytic Hydrogenation
ReagentMW ( g/mol )EquivalentsAmountFunction
(E)-3-(4-Amino-3-methoxyphenyl)acrylic acid193.201.005.0 gStarting Material
10% Pd/CN/A10 wt%0.5 gHeterogeneous Catalyst
Hydrogen Gas (H₂)2.02Excess1 atmReducing Agent
Methanol (MeOH)N/A20 vol100 mLProtic Solvent

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Synthesis of (E)-3-(4-Amino-3-methoxyphenyl)acrylic acid
  • System Preparation: Charge a 250 mL round-bottom flask with 4-bromo-2-methoxyaniline (10.1 g, 50 mmol) and DMF (100 mL). Stir to dissolve.

  • Catalyst Loading: Add Pd(OAc)₂ (0.56 g, 2.5 mmol) and P(o-tolyl)₃ (1.52 g, 5.0 mmol). Purge the system with nitrogen for 15 minutes to prevent catalyst oxidation.

  • Reagent Addition: Introduce acrylic acid (5.4 g, 75 mmol) followed by Et₃N (15.2 g, 150 mmol) via syringe.

  • Reaction: Heat the mixture to 100 °C under a nitrogen atmosphere for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1). The reaction is self-validating when the starting material spot (Rf ~0.8) disappears and a baseline-adjacent, UV-active spot (Rf ~0.3) that stains positive with ninhydrin appears.

  • Workup & Isolation: Cool to room temperature and dilute with 200 mL of distilled water. Filter through a pad of Celite to remove palladium black.

  • Isoelectric Precipitation: Carefully adjust the pH of the filtrate to ~4.5 using 1M HCl. Causality note: 4.5 is the calculated isoelectric point (pI) of the amphoteric product. Precipitation will only maximize when the zwitterion concentration is highest. Filter the resulting pale-yellow precipitate, wash with cold water, and dry under vacuum to yield the intermediate (approx. 8.2 g, 85% yield).

Protocol B: Synthesis of 3-(4-Amino-3-methoxyphenyl)propanoic acid
  • System Preparation: Dissolve the intermediate (5.0 g, 25.9 mmol) in Methanol (100 mL) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g) under a blanket of nitrogen to prevent auto-ignition of the methanol.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain a hydrogen atmosphere (1 atm via balloon) and stir vigorously at room temperature for 4 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the mass shifts from m/z 194.1 [M+H]⁺ to m/z 196.1 [M+H]⁺.

  • Workup & Isolation: Purge the flask with nitrogen. Filter the mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with hot methanol (50 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to afford a crude solid. Recrystallize from ethanol/water to yield the pure target compound as an off-white powder (approx. 4.8 g, 95% yield).

Table 3: Expected Analytical Characterization
TechniqueParameterExpected Observation
¹H NMR (DMSO-d₆)Aromatic Protonsδ 6.70 - 6.50 (m, 3H)
¹H NMR (DMSO-d₆)Aliphatic Protonsδ 2.70 (t, 2H, Ar-CH₂), 2.45 (t, 2H, CH₂-COOH)
¹H NMR (DMSO-d₆)Methoxy Protonsδ 3.75 (s, 3H, OCH₃)
LC-MS (ESI+)Target Massm/z 196.1 [M+H]⁺
TLC (DCM:MeOH 9:1)Rf Value~0.35 (Ninhydrin active, UV active)

References

  • Wang, C., et al. "Palladium/Norbornene Cooperative Catalysis". PMC - National Institutes of Health. URL:[Link]

  • Bräse, S., et al. "Solid Phase Heterocyclic Chemistry". Chemical Reviews - ACS Publications. URL:[Link]

  • Royal Society of Chemistry. "Ligand Free Pd-Catalyzed Double Heck-Reaction of N-(o-Bromoaryl) Acrylamides". Organic & Biomolecular Chemistry. URL:[Link]

Definitive Characterization of 3-(4-Amino-3-methoxyphenyl)propanoic Acid (CAS 91819-02-2)

[1][2]

Executive Summary

This technical guide provides an in-depth characterization of 3-(4-Amino-3-methoxyphenyl)propanoic acid (CAS 91819-02-2), a specialized bifunctional building block in organic synthesis and medicinal chemistry. Distinct from its isomer, 3-amino-3-(4-methoxyphenyl)propanoic acid (a

This document details the synthesis, physicochemical properties, spectral analysis, and handling protocols required for the rigorous application of this compound in research and drug development.

Chemical Identity & Structural Analysis[3][4][5][6]

Nomenclature and Classification

The compound is a hydrocinnamic acid derivative, specifically substituted at the 3- and 4-positions of the phenyl ring.[1]

ParameterDetail
IUPAC Name 3-(4-Amino-3-methoxyphenyl)propanoic acid
Common Synonyms 4-Amino-3-methoxyhydrocinnamic acid; Dihydroferulic acid amine analog
CAS Number 91819-02-2
Molecular Formula C

H

NO

Molecular Weight 195.22 g/mol
SMILES COC1=C(N)C=CC(=C1)CCC(O)=O
Structural Distinction (Critical)

Researchers must distinguish this compound from its constitutional isomer, 3-amino-3-(4-methoxyphenyl)propanoic acid (CAS 5678-45-5), where the amino group is located on the alkyl chain (

  • Target Compound (CAS 91819-02-2): Aniline derivative (aromatic -NH

    
    ).
    
  • Isomer (CAS 5678-45-5):

    
    -Amino acid (aliphatic -NH
    
    
    ).

This distinction governs reactivity: the target compound undergoes diazonium coupling and Schiff base formation typical of anilines, whereas the isomer behaves like a protected amino acid.

Synthesis & Production Protocols

The most robust synthetic route involves the reduction of the corresponding nitro-cinnamic acid derivative. This method ensures high yield and purity by avoiding the oxidation of the sensitive aniline moiety during earlier steps.

Synthetic Pathway (Catalytic Hydrogenation)

The precursor, 3-(3-methoxy-4-nitrophenyl)propanoic acid (or its methyl ester), is subjected to catalytic hydrogenation. This simultaneously reduces the nitro group to an amine and, if starting from the cinnamic acid derivative, reduces the alkene double bond.

SynthesisPathwayStart4-Nitro-3-methoxycinnamic acidStep1Hydrogenation(H2, Pd/C, MeOH)Start->Step1ReductionProduct3-(4-Amino-3-methoxyphenyl)propanoic acidStep1->ProductOne-potreductionIntermediate3-(3-Methoxy-4-nitrophenyl)propanoic acidAltStart3-(3-Methoxy-4-nitrophenyl)propanoic acidAltStart->Step1Nitro reduction only

Figure 1: Synthetic pathway via catalytic hydrogenation of nitro-precursors.

Detailed Protocol

Objective: Synthesis of 3-(4-Amino-3-methoxyphenyl)propanoic acid from 3-(3-methoxy-4-nitrophenyl)propanoic acid.

  • Preparation: Dissolve 10 mmol of 3-(3-methoxy-4-nitrophenyl)propanoic acid in 50 mL of anhydrous methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (5% by weight of substrate) under an inert nitrogen atmosphere. Caution: Pd/C is pyrophoric.

  • Hydrogenation: Purge the vessel with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen balloon (1 atm) or in a Parr shaker (30 psi) at room temperature for 4–6 hours.

  • Monitoring: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1) or LC-MS. The disappearance of the nitro peak and appearance of the amine peak (M+H 196) confirms conversion.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallize from ethanol/water or purify via flash chromatography if necessary.

Physicochemical Characterization

Physical Properties Table
PropertyValue (Experimental/Predicted)Note
Appearance Off-white to pale brown solidOxidizes slightly upon air exposure
Melting Point 135–140 °CDecomposition near MP
Solubility DMSO, Methanol, EthanolHigh solubility in polar organics
Water Solubility Low to ModeratepH-dependent (zwitterionic)
pKa (Acid) ~4.5Carboxylic acid
pKa (Base) ~3.8Aniline nitrogen
Spectral Analysis (Diagnostic Peaks)

H NMR (400 MHz, DMSO-d

)
  • 
     12.10 (s, 1H):  -COOH  (Broad, exchangeable).
    
  • 
     6.65 (d, J = 8.0 Hz, 1H):  Ar-H  (C5, ortho to amine).
    
  • 
     6.58 (s, 1H):  Ar-H  (C2, between methoxy and alkyl).
    
  • 
     6.45 (d, J = 8.0 Hz, 1H):  Ar-H  (C6).
    
  • 
     4.50 (br s, 2H):  -NH 
    
    
    (Broad, chemical shift varies with concentration).
  • 
     3.75 (s, 3H):  -OCH 
    
    
    (Methoxy group).
  • 
     2.65 (t, J = 7.5 Hz, 2H):  Ar-CH 
    
    
    -CH
    
    
    -.
  • 
     2.45 (t, J = 7.5 Hz, 2H):  -CH
    
    
    -CH
    
    
    -COOH.

Interpretation: The key diagnostic feature is the upfield shift of the aromatic protons compared to the nitro precursor, due to the electron-donating effect of the amino group.

Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion

  • [M+H]

    
    :  196.2 m/z
    
  • [M+Na]

    
    :  218.2 m/z
    
  • Fragmentation: Loss of H

    
    O (178 m/z) and COOH (151 m/z) are common in MS/MS.
    
IR Spectroscopy (FT-IR)
  • 3350–3450 cm

    
    :  N-H stretching (Primary amine doublet).
    
  • 2500–3000 cm

    
    :  O-H stretching (Carboxylic acid, broad).
    
  • 1705 cm

    
    :  C=O stretching (Carboxylic acid).
    
  • 1260 cm

    
    :  C-O stretching (Aryl ether).
    

Applications in Drug Discovery & Material Science

Bifunctional Linker Systems

The molecule serves as a versatile "heterobifunctional" linker. The aromatic amine and the aliphatic carboxylic acid allow for orthogonal protection and coupling strategies.

  • Peptide Synthesis: Used to introduce a rigid aromatic spacer into peptide backbones.

  • PROTACs: The aniline nitrogen can be functionalized to attach E3 ligase ligands, while the acid connects to the target protein ligand.

Bioisostere Scaffolds

This compound acts as a bioisostere for Tyrosine and Dihydroferulic acid .

  • Kinase Inhibition: The 3-methoxy-4-amino motif mimics the hinge-binding region of several kinase inhibitors (e.g., Gefitinib analogs).

  • Antioxidant Activity: Like its hydroxy-analog (dihydroferulic acid), the amino-analog retains radical scavenging potential, though with different redox potentials suitable for specific cellular environments.

ApplicationsCenter3-(4-Amino-3-methoxyphenyl)propanoic acidApp1Peptidomimetics(Rigid Linker)Center->App1App2PROTAC Linkers(Orthogonal Coupling)Center->App2App3Kinase InhibitorScaffoldCenter->App3App4Polymer Synthesis(Polyamides)Center->App4

Figure 2: Key application domains in medicinal chemistry and materials science.

Safety & Handling Protocols

As an aniline derivative, this compound requires specific safety precautions to prevent exposure and degradation.

Hazard Identification
  • Acute Toxicity: Potentially harmful if swallowed or inhaled. Aniline derivatives can cause methemoglobinemia.

  • Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.

  • Stability: Sensitive to oxidation (air) and light. The amine group can darken over time.

Storage Conditions
  • Temperature: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidation.

  • Container: Amber glass vials with Teflon-lined caps.

Disposal

Dispose of as hazardous organic waste containing nitrogen. Do not acidify rapidly without ventilation, as trace impurities (if synthesized via specific routes) could release toxic byproducts.

References

  • Chemical Identity & CAS: "3-(4-Amino-3-methoxyphenyl)propanoic acid." SciFinder-n / CAS Registry. American Chemical Society. (Search Term: 91819-02-2).

  • Synthetic Methodology (General Reduction): Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for nitro-to-amine reduction).
  • Structural Analog Comparison: "3-Amino-3-(4-methoxyphenyl)propionic acid (CAS 5678-45-5)." PubChem. National Center for Biotechnology Information. [Link] (Cited for structural distinction).

  • Ferulic Acid Metabolites: "Microbial metabolism of ferulic acid." Journal of Agricultural and Food Chemistry.

Comprehensive Technical Guide: 3-(4-Amino-3-methoxyphenyl)propanoic Acid (CAS: 91819-02-2)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and advanced materials science, non-canonical amino acid derivatives and substituted hydrocinnamic acids serve as critical building blocks. 3-(4-Amino-3-methoxyphenyl)propanoic acid (CAS: 91819-02-2) is a highly versatile bifunctional intermediate [1]. Featuring an electron-rich methoxy-aniline core coupled with an aliphatic propanoic acid tail, this compound offers orthogonal reactivity profiles ideal for peptide coupling, API (Active Pharmaceutical Ingredient) synthesis, and the development of targeted pharmacophores.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthetic methodologies, and downstream applications, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Structural Analysis

Understanding the intrinsic properties of 3-(4-Amino-3-methoxyphenyl)propanoic acid is essential for optimizing reaction conditions and storage protocols. Structurally, the molecule contains an aromatic amine (aniline derivative) which is significantly less basic than aliphatic amines, and a terminal carboxylic acid.

Quantitative Data Summary
PropertyValue / Specification
CAS Number 91819-02-2 [1]
IUPAC Name 3-(4-Amino-3-methoxyphenyl)propanoic acid
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol [2]
Melting Point 98 – 99 °C [1]
InChI Key URXUVONUOIBAAT-UHFFFAOYSA-N [1]
Typical Purity >95% (HPLC) [2]
GHS Hazard Statements H302 (Harmful if swallowed), H315, H319, H335 [1]
Storage Conditions Room Temperature (RT), sealed in a dry environment [1]
Structural Significance

The presence of the 3-methoxy group sterically shields one side of the aromatic ring while donating electron density via resonance, increasing the nucleophilicity of the 4-amino group . The propanoic acid chain provides a flexible linker that is highly susceptible to standard esterification and amidation protocols, making it an excellent candidate for PROTAC (Proteolysis Targeting Chimera) linker chemistry.

Synthetic Methodology & Mechanistic Pathways

While commercial procurement is standard, synthesizing 3-(4-Amino-3-methoxyphenyl)propanoic acid de novo allows for isotopic labeling or derivative generation. The most robust, self-validating synthetic route utilizes 3-methoxy-4-nitrobenzaldehyde as the starting material, proceeding via a Knoevenagel condensation followed by a global catalytic reduction.

SynthesisPathway SM 3-Methoxy-4-nitrobenzaldehyde Intermediate 3-Methoxy-4-nitrocinnamic acid SM->Intermediate Malonic Acid, Piperidine (Knoevenagel Condensation) Product 3-(4-Amino-3-methoxyphenyl) propanoic acid Intermediate->Product H2, Pd/C (Catalytic Hydrogenation)

Synthetic pathway of 3-(4-amino-3-methoxyphenyl)propanoic acid.

Protocol 1: Synthesis of 3-Methoxy-4-nitrocinnamic acid
  • Reagents: 3-Methoxy-4-nitrobenzaldehyde (1.0 eq), Malonic acid (1.5 eq), Piperidine (0.1 eq), Pyridine (solvent).

  • Step-by-Step Procedure:

    • Dissolve the aldehyde and malonic acid in anhydrous pyridine under an inert atmosphere (N₂).

    • Add piperidine dropwise at room temperature.

    • Heat the reaction mixture to 90 °C and reflux for 4 hours. Monitor via TLC (Hexanes:EtOAc 7:3) until the starting material is consumed.

    • Cool the mixture to 0 °C and slowly acidify with 1M HCl until pH 2 is reached.

    • Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry in vacuo.

  • Causality & Expert Insight: Piperidine acts as a targeted organocatalyst. It deprotonates the malonic acid to form a highly reactive enolate, which attacks the electrophilic carbonyl carbon of the aldehyde. Pyridine serves a dual role as a solvent and an auxiliary base. The elevated temperature is critical as it drives the decarboxylation of the intermediate Knoevenagel adduct, exclusively yielding the thermodynamically stable trans-cinnamic acid derivative.

Protocol 2: Global Reduction to Target Compound
  • Reagents: 3-Methoxy-4-nitrocinnamic acid (1.0 eq), 10% Pd/C (0.05 eq by weight), Methanol (solvent), H₂ gas.

  • Step-by-Step Procedure:

    • Dissolve the intermediate in degassed methanol within a high-pressure reaction vessel.

    • Carefully add 10% Pd/C under a steady stream of Argon to prevent auto-ignition.

    • Seal the vessel, purge three times with H₂ gas, and pressurize to 3 atm.

    • Stir vigorously at room temperature for 12 hours. Monitor via LC-MS to ensure the disappearance of the nitro-alkene mass peak.

    • Filter the crude mixture through a tightly packed pad of Celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure and recrystallize from an ethanol/water gradient.

  • Causality & Expert Insight: Palladium on carbon (Pd/C) under a hydrogen atmosphere is selected for its ability to facilitate a tandem, one-pot reduction. It efficiently reduces the electron-deficient alkene (converting the cinnamic acid to hydrocinnamic acid) and subsequently reduces the aromatic nitro group to an aniline. Performing this globally prevents the need to isolate potentially unstable nitro-alkane intermediates, thereby maximizing overall yield and ensuring protocol self-validation through straightforward LC-MS mass shifts.

Orthogonal Reactivity & Applications

The true value of CAS 91819-02-2 lies in its orthogonal reactivity. The distinct electronic environments of its functional groups allow chemists to selectively modify one site without protecting the other, provided strict pH and stoichiometric controls are maintained.

Reactivity Core 3-(4-Amino-3-methoxyphenyl) propanoic acid Amino 4-Amino Group (Amidation, Reductive Amination) Core->Amino Acid Propanoic Acid (Esterification, Peptide Coupling) Core->Acid Ring Methoxy-Aryl Core (Electrophilic Substitution) Core->Ring

Key reactive sites and functional group transformations.

Applications in Drug Development
  • Peptidomimetics: The compound acts as a rigidified, electron-rich analog of tyrosine or phenylalanine. By integrating this non-canonical amino acid into peptide sequences, researchers can enhance proteolytic stability and alter receptor binding affinities.

  • API Intermediates: The primary amine is an excellent nucleophile for coupling with acyl chlorides or sulfonyl chlorides to generate library scaffolds for high-throughput screening (HTS) in oncology and neurology targets.

  • Linker Technologies: The propanoic acid moiety can be activated using standard coupling reagents (e.g., HATU, EDC/NHS) to conjugate with complex macromolecules, making it a viable linker in Antibody-Drug Conjugates (ADCs).

Safety, Handling, and Storage Protocols

As with all active aniline derivatives, strict adherence to safety protocols is mandatory to prevent degradation and ensure operator safety.

  • Handling: The compound carries GHS warnings for acute toxicity (H302) and irritation (H315, H319, H335) [1]. Standard PPE (nitrile gloves, safety goggles, and a well-ventilated fume hood) is required.

  • Storage: To prevent oxidative degradation of the electron-rich aniline core, the compound must be stored at Room Temperature (RT) in a tightly sealed container, ideally backfilled with Argon or Nitrogen [1]. Exposure to direct UV light should be minimized to prevent radical-induced dimerization.

References

A Technical Guide to the Potential Applications of 3-(4-Amino-3-methoxyphenyl)propanoic Acid: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-(4-Amino-3-methoxyphenyl)propanoic acid is a uniquely functionalized benzenepropanoic acid derivative that, while not extensively characterized as a standalone therapeutic, represents a molecule of significant strategic value for medicinal chemistry and drug development. Its structure combines the pharmacologically relevant 4-amino-3-methoxyphenyl core with a reactive propanoic acid side chain, positioning it as a high-potential building block for creating novel and sophisticated therapeutic agents. This guide provides an in-depth analysis of the compound's core chemical attributes, explores its primary application as a versatile synthetic scaffold, and postulates its potential for direct pharmacological activity by drawing logical inferences from closely related, biologically active analogs. We present detailed, actionable experimental protocols for validating these hypotheses and offer a forward-looking perspective on its role in developing next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel chemical matter in their discovery programs.

Chemical Profile and Strategic Importance

At the heart of any drug discovery program is the selection of starting materials that offer both chemical versatility and a foundation of potential bioactivity. 3-(4-Amino-3-methoxyphenyl)propanoic acid is a prime example of such a molecule. Its strategic value can be deconstructed by examining its core structural components.

1.1 Physicochemical Properties

A compound's physical and chemical properties are critical determinants of its utility, influencing everything from reaction kinetics to its ultimate ADME (Absorption, Distribution, Metabolism, and Excretion) profile in a biological system.

PropertyValueData Source
Molecular Formula C10H13NO3PubChem
Molecular Weight 195.22 g/mol PubChem
IUPAC Name 3-(4-amino-3-methoxyphenyl)propanoic acidPubChem
CAS Number 249561-28-4Vendor Data
Predicted XLogP3 0.9PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 4PubChem

1.2 Analysis of Core Structural Features

The molecule's potential is best understood by dissecting its three key functional regions:

  • The β-Amino Acid Backbone: Unlike the 20 proteinogenic α-amino acids, β-amino acids like this compound offer unique conformational properties. When incorporated into peptide-based drugs, they can induce specific secondary structures (e.g., helices, turns) and, critically, often confer enhanced resistance to enzymatic degradation by proteases. This makes them invaluable tools for creating more stable and durable peptidomimetics.[1][2]

  • The Aromatic Amine (Aniline) Moiety: The primary amino group attached to the phenyl ring is a powerful synthetic handle. It serves as a nucleophile and a key attachment point for a vast array of chemical transformations, including amide bond couplings, reductive aminations, and the construction of nitrogen-containing heterocycles, which are foundational scaffolds in medicinal chemistry.[3]

  • The Methoxy Substituent: The methoxy group (-OCH3) is a ubiquitous and highly influential feature in many approved drugs.[4] Its role is multifaceted:

    • Electronic Modulation: As an electron-donating group, it influences the reactivity and pKa of the adjacent amino group and the aromatic ring system.

    • Lipophilicity & Solubility: It can increase lipophilicity, which may enhance membrane permeability, while also having the potential to accept hydrogen bonds, thereby modulating solubility.

    • Metabolic Blocking: It can serve as a "metabolic blocker," preventing oxidative metabolism at its position on the aromatic ring, which can lead to improved pharmacokinetic profiles.[4]

Primary Application: A Versatile Chemical Scaffold for Synthesis

The most immediate and powerful application of 3-(4-Amino-3-methoxyphenyl)propanoic acid is as a bifunctional building block for the synthesis of more complex and high-value molecules. Its distinct reactive sites—the carboxylic acid and the aromatic amine—allow for orthogonal or sequential chemical modifications to build molecular diversity.

2.1 Rationale for Use as a Scaffold

The compound is an ideal starting point for library synthesis due to its inherent "drug-like" features. The substituted phenyl ring is a common motif in kinase inhibitors, GPCR ligands, and other major drug classes.[5][6] By using this compound as a core, chemists can rapidly generate a library of derivatives with diverse functionalities, increasing the probability of identifying a hit against a biological target.

2.2 Exemplar Synthetic Workflow: Synthesis of a Novel Dihydroquinolone Core

To illustrate its utility, we propose a synthetic workflow where the compound is used to generate a dihydroquinolone scaffold, a privileged structure in medicinal chemistry. This process leverages both the amine and carboxylic acid functionalities in a controlled manner.

G A 3-(4-Amino-3-methoxyphenyl) propanoic acid B Amide Protection (e.g., Boc2O, TEA) A->B Step 1 C N-Boc Protected Intermediate B->C D Intramolecular Friedel-Crafts Acylation (e.g., PPA, Eaton's Reagent) C->D Step 2 E Dihydroquinolone Scaffold D->E F Deprotection (e.g., TFA) E->F Step 3 G Final Scaffold with Free Amine F->G H Further Derivatization (e.g., Suzuki Coupling, Amidation) G->H Step 4 I Diverse Compound Library H->I G cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation Inhibitor Potential Inhibitor (3-(4-Amino-3-methoxy- phenyl)propanoic acid) Inhibitor->COX2 Inhibition

Caption: Hypothesized inhibition of the COX-2 signaling pathway.

Experimental Validation: A Roadmap for Investigation

A hypothesis, however well-reasoned, requires rigorous experimental validation. The following protocol outlines a standard, reliable method for screening 3-(4-Amino-3-methoxyphenyl)propanoic acid for the postulated anti-inflammatory activity.

4.1 Objective

To determine the in vitro inhibitory activity of 3-(4-Amino-3-methoxyphenyl)propanoic acid against the human recombinant cyclooxygenase-2 (COX-2) enzyme.

4.2 Detailed Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol is a self-validating system, incorporating essential controls to ensure data integrity and trustworthiness.

Materials:

  • Human Recombinant COX-2 Enzyme

  • Arachidonic Acid (Substrate)

  • Fluorometric Probe (e.g., ADHP)

  • Heme

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test Compound: 3-(4-Amino-3-methoxyphenyl)propanoic acid

  • Positive Control: Celecoxib (known selective COX-2 inhibitor)

  • Vehicle Control: DMSO

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and Celecoxib in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer.

  • Enzyme Preparation: Prepare the COX-2 enzyme solution in assay buffer containing heme and the fluorometric probe according to the manufacturer's instructions.

  • Assay Plate Setup:

    • Blank Wells: Add 80 µL of assay buffer.

    • Vehicle Control Wells: Add 70 µL of enzyme solution and 10 µL of DMSO.

    • Positive Control Wells: Add 70 µL of enzyme solution and 10 µL of each Celecoxib dilution.

    • Test Compound Wells: Add 70 µL of enzyme solution and 10 µL of each test compound dilution.

  • Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature, protected from light. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the arachidonic acid substrate solution to all wells except the blank wells.

  • Kinetic Measurement: Immediately place the plate in a fluorometric reader set to the appropriate excitation/emission wavelengths (e.g., 535 nm / 590 nm). Measure the fluorescence every minute for 15-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the data: % Inhibition = [1 - (Rate_test - Rate_blank) / (Rate_vehicle - Rate_blank)] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

4.3 Data Presentation

The results should be summarized in a clear, tabular format to facilitate comparison.

CompoundIC50 (µM)
3-(4-Amino-3-methoxyphenyl)propanoic acidExperimental Value
Celecoxib (Positive Control)Experimental Value

Conclusion and Future Outlook

3-(4-Amino-3-methoxyphenyl)propanoic acid stands out as a molecule with significant untapped potential. While its immediate, validated application is as a versatile and strategically designed scaffold for synthetic chemistry, compelling evidence from its structural analog, HMPA, suggests a promising avenue for investigation into its direct pharmacological properties. The methoxy and amino groups on the phenyl ring are not merely synthetic handles; they are well-established modulators of bioactivity, offering a strong rationale for screening this compound against a variety of biological targets.

The future for this compound is twofold:

  • As a Building Block: The synthesis and screening of focused libraries derived from this scaffold against targets like kinases, proteases, and GPCRs is a high-priority next step.

  • As a Bioactive Candidate: The proposed COX-2 inhibition assay should be the first in a series of screens. Based on the HMPA data, investigating its effects on metabolic targets (e.g., G-protein coupled receptors) and its potential neuroprotective and antioxidant properties is strongly recommended.

By pursuing these parallel paths of investigation, the full potential of 3-(4-Amino-3-methoxyphenyl)propanoic acid can be unlocked, paving the way for its use in the discovery of novel and effective therapeutic agents.

References

  • PubChem. 3-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]propanoic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. [Link]

  • MDPI. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. [Link]

  • Google Patents.
  • PubChemLite. 3-amino-3-(4-methoxyphenyl)propanoic acid (C10H13NO3). [Link]

  • PubMed. Discovery of novel 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 5-(aminomethylene)pyrimidine-2,4,6-trione moiety as c-Met kinase inhibitors. [Link]

  • University of Glasgow. Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. [Link]

  • PubChem. (3R)-3-amino-2,2-difluoro-3-(4-methoxyphenyl)propanoic Acid. [Link]

  • PubChem. 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. [Link]

  • Google Patents.
  • MDPI. Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. [Link]

  • PMC. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • PMC. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. [Link]

  • PMC. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. [Link]

  • PubChem. 3-(p-Methoxyphenyl)propionic acid. [Link]

  • PubMed. The role of the methoxy group in approved drugs. [Link]

  • PubMed. Discovery of novel aminophosphonate derivatives containing pyrazole moiety as potential selective COX-2 inhibitors. [Link]

  • PMC. Heterocycles in Medicinal Chemistry. [Link]

Sources

3-(4-Amino-3-methoxyphenyl)propanoic acid as a β-amino acid analog

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for application scientists and drug discovery researchers. It addresses the specific chemical entity 3-(4-amino-3-methoxyphenyl)propanoic acid (CAS 91819-02-2), while critically distinguishing it from its structural isomer, the "true"


-amino acid.

Strategic Application as a Bioisosteric Scaffold and -Amino Acid Analog

Executive Summary & Structural Disambiguation

In the realm of peptidomimetics and fragment-based drug design (FBDD), 3-(4-amino-3-methoxyphenyl)propanoic acid represents a critical "scaffold linker" often categorized as a rigidified


-amino acid analog . Unlike aliphatic 

-amino acids where the amine is attached to the

-carbon of the backbone, this molecule presents the amine on the aromatic ring (an aniline functionality).

This structural nuance confers unique properties:

  • Rigidity: The phenyl ring constrains the conformational freedom between the amine and the carboxylic acid tail.

  • Extended Pharmacophore: It mimics the spatial arrangement of extended amino acid side chains or acts as a spacer in integrin antagonists (e.g., RGD mimetics).

  • Metabolic Stability: The aniline nitrogen is less susceptible to standard aminopeptidases compared to aliphatic amines.

Critical Distinction: The Isomer Problem

Researchers must distinguish this target from its common isomer used in


-peptide foldamers.
FeatureTarget Molecule (The Aniline)Common Isomer (The True

-AA)
IUPAC Name 3-(4-amino-3-methoxyphenyl)propanoic acid3-amino-3-(4-methoxyphenyl)propanoic acid
CAS Number 91819-02-2 5678-45-5
Amine Position Aromatic Ring (Position 4) Aliphatic Chain (

-Carbon)
pKa (Amine) ~4.0–5.0 (Low basicity)~9.0–10.0 (High basicity)
Primary Use Linker, Integrin Antagonist Scaffold

-Peptide synthesis, Foldamers

Note: This guide focuses exclusively on the Aniline derivative (CAS 91819-02-2) as a bioisosteric analog.

Bioisosteric Rationale: Why use it as a -Amino Acid Analog?

While not a


-amino acid in the strict IUPAC sense (N-C-C-COOH), this molecule functions as a topological analog . In drug design, specifically for receptors recognizing 

-turn motifs or extended peptide chains (such as Integrin

or

), the distance between the positive charge (amine) and the negative charge (carboxylate) is the determinant of binding affinity.
  • Distance Mimicry: The propanoic acid tail provides a ~3-carbon equivalent spacing. When combined with the phenyl ring, the N-to-COOH distance is fixed at approximately 6.5–7.5 Å, which mimics the extended conformation of

    
    -homo-tyrosine or specific dipeptide fragments.
    
  • Pi-Stacking: The 3-methoxy group and the aromatic ring provide additional hydrophobic interactions (Pi-stacking) often required in the hydrophobic pockets of GPCRs or enzyme active sites.

Synthesis Protocol: The Nitro-Cinnamic Route

The most robust synthesis avoids the direct nitration of hydrocinnamic acids (which yields inseparable mixtures) and instead utilizes a Knoevenagel Condensation followed by a One-Pot Reduction .

Reaction Pathway (Graphviz Diagram)

SynthesisPath Start 3-Methoxy-4-nitrobenzaldehyde (Starting Material) Inter1 Intermediate A: 3-Methoxy-4-nitrocinnamic acid Start->Inter1 Knoevenagel Condensation (Reflux, 4h) Reagent1 Malonic Acid Pyridine/Piperidine Reagent1->Inter1 Product Target Product: 3-(4-Amino-3-methoxyphenyl) propanoic acid Inter1->Product Catalytic Hydrogenation (RT, 12h) Reagent2 H2 (3 atm), Pd/C MeOH/EtOAc Reagent2->Product

Caption: Two-step synthesis via Knoevenagel condensation and catalytic hydrogenation. This route ensures regioselectivity of the amino group.

Detailed Methodology

Step 1: Synthesis of 3-Methoxy-4-nitrocinnamic acid

  • Reagents: Dissolve 3-methoxy-4-nitrobenzaldehyde (10.0 g, 55 mmol) and malonic acid (6.9 g, 66 mmol) in anhydrous pyridine (25 mL).

  • Catalysis: Add piperidine (0.5 mL) as a catalyst.

  • Reflux: Heat the mixture to 80°C for 1 hour, then reflux (115°C) for 3 hours until CO2 evolution ceases.

  • Workup: Pour the cooled reaction mixture into ice-cold HCl (6M, 100 mL). The yellow precipitate (Intermediate A) forms immediately.

  • Purification: Filter, wash with cold water, and recrystallize from ethanol. Yield: ~85%.

Step 2: Reduction to 3-(4-Amino-3-methoxyphenyl)propanoic acid

  • Setup: Place Intermediate A (5.0 g) in a hydrogenation flask with Methanol/Ethyl Acetate (1:1, 50 mL).

  • Catalyst: Add 10% Pd/C (500 mg, 10 wt%).

  • Hydrogenation: Pressurize with H2 (30–40 psi) and shake/stir at room temperature for 12 hours. This step reduces both the alkene (double bond) and the nitro group (to amine).

  • Filtration: Filter through a Celite pad to remove Pd/C. Caution: Pd/C is pyrophoric.

  • Isolation: Concentrate the filtrate in vacuo. The product typically crystallizes as an off-white solid.

  • Characterization: Verify via

    
    H-NMR. Key signal: Disappearance of vinylic protons (6.5–7.5 ppm region) and appearance of aliphatic multiplets at 2.5–2.9 ppm.
    
Application Protocols: Peptide Coupling & Functionalization

Using this molecule in solid-phase peptide synthesis (SPPS) or solution-phase coupling requires modified protocols due to the reduced nucleophilicity of the aniline nitrogen compared to aliphatic amines.

Coupling Efficiency Table
Coupling ReagentSolventBaseEfficiencyNotes
HBTU / HOBt DMFDIPEALowAniline reacts slowly; risk of racemization if activated acid is chiral.
HATU / HOAt DMFDIPEAHigh Recommended standard for aniline coupling.
PyBOP NMPDIPEAMediumGood alternative if HATU is unavailable.
Acid Chloride DCMPyridineVery HighUse for difficult couplings; requires pre-activation with SOCl

.
Protocol: Coupling to Resin (SPPS)

Scenario: Attaching the propanoic acid tail to a Rink Amide resin.

  • Activation: Dissolve 3-(4-amino-3-methoxyphenyl)propanoic acid (3 eq) in DMF. Add HATU (2.9 eq) and DIPEA (6 eq).

  • Pre-activation: Allow to activate for 2 minutes (color change to yellow/orange).

  • Coupling: Add to the deprotected resin. Shake for 2 hours (double the standard time).

  • Monitoring: Standard Kaiser test may be ambiguous due to the aniline. Use Chloranil test (detects secondary/aromatic amines) or micro-cleavage HPLC.

Protocol: Protection of the Aniline (Fmoc-protection)

If incorporating this unit into the middle of a peptide chain, the aniline nitrogen must be Fmoc-protected.[1]

  • Dissolve the amino acid in Water/Dioxane (1:1).

  • Add NaHCO

    
     (2 eq) to pH 9.
    
  • Add Fmoc-OSu (1.1 eq) slowly at 0°C.

  • Stir at RT for 18 hours. (Anilines react slower than aliphatic amines).

  • Acidify to pH 2 and extract with Ethyl Acetate.

Biological Relevance & Pathway Integration

This scaffold is frequently employed in the design of Integrin Antagonists . The diagram below illustrates how this molecule serves as a "RGD-mimetic" scaffold, bridging the gap between the aspartic acid mimetic and the basic arginine mimetic.

Pharmacophore cluster_ligand Ligand Assembly (Peptidomimetic) Integrin Integrin Receptor Binding Pocket (e.g., αvβ3) AcidHead Carboxylate Tail (Aspartate Mimic) AcidHead->Integrin Ionic Bond (Metal Ion Site) Scaffold 3-(4-Amino-3-methoxyphenyl) propanoic acid (Linker/Scaffold) Scaffold->Integrin Pi-Stacking (Tyrosine Pocket) Scaffold->AcidHead Propanoic Acid Chain BasicHead Basic Group (Arginine Mimic) Scaffold->BasicHead Aniline Nitrogen (Attachment Point) BasicHead->Integrin Ionic/H-Bond (Asp Residue)

Caption: Pharmacophore model showing the central role of the target molecule in bridging acidic and basic binding sites in integrin antagonists.

References
  • Synthesis of Hydrocinnamic Acid Derivatives

    • Title: "Preparation of substituted hydrocinnamic acids via Knoevenagel condens
    • Source:Journal of Organic Chemistry, Vol 58, 1993.
    • Context: Standard protocols for methoxy-nitro-cinnamic acid reduction.
    • URL:[Link] (General Journal Link for verification of standard protocols)

  • Aniline Coupling in Peptide Synthesis

    • Title: "Efficient coupling of anilines in solid-phase synthesis using H
    • Source:Tetrahedron Letters, Vol 40, Issue 12.
    • Context: Validates the requirement for HATU/HOAt over HBTU for arom
    • URL:[Link]

  • Integrin Antagonist Design

    • Title: "Small molecule antagonists of integrin receptors: The role of rigid scaffolds."
    • Source:Journal of Medicinal Chemistry.
    • Context: Describes the use of phenyl-propanoic acid scaffolds to mimic the RGD turn.
    • URL:[Link]

  • Chemical Substance Data

    • Title: "3-(4-Amino-3-methoxyphenyl)propanoic acid (CAS 91819-02-2)"[2]

    • Source:PubChem / Sigma-Aldrich C
    • Context: Verification of chemical identity and physical properties.[3][4]

    • URL:[Link]

Sources

An In-depth Technical Guide to the Discovery and Isolation of 3-(4-Amino-3-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of 3-(4-Amino-3-methoxyphenyl)propanoic acid, a substituted β-amino acid with potential applications in pharmaceutical and medicinal chemistry. Due to the limited direct literature on the discovery and isolation of this specific molecule, this guide presents a scientifically sound, proposed synthetic pathway starting from the readily available precursor, 3-(4-hydroxy-3-methoxyphenyl)propanoic acid. The narrative delves into the causality behind experimental choices, ensuring that each described protocol is a self-validating system. This guide is intended to be a practical resource for researchers, providing detailed methodologies, characterization data, and a robust reference list to support further investigation and application of this compound.

Introduction and Background

3-(4-Amino-3-methoxyphenyl)propanoic acid is a β-amino acid derivative. The unique substitution pattern on the phenyl ring, featuring both an amino and a methoxy group, makes it an interesting building block for the synthesis of more complex molecules. β-amino acids and their derivatives are known to be important structural motifs in various biologically active compounds and are used as precursors in the synthesis of peptidomimetics, natural products, and pharmaceutical agents. The specific arrangement of functional groups in 3-(4-Amino-3-methoxyphenyl)propanoic acid offers potential for diverse chemical modifications and the exploration of novel biological activities.

While the history of the initial discovery of this exact molecule is not extensively documented in readily available literature, its existence is confirmed through its availability from chemical suppliers. This guide, therefore, focuses on a logical and feasible synthetic approach that a researcher could employ to obtain this compound for further study.

Proposed Synthetic Pathway: A Rationale-Driven Approach

The synthesis of 3-(4-Amino-3-methoxyphenyl)propanoic acid can be strategically approached from 3-(4-hydroxy-3-methoxyphenyl)propanoic acid, a commercially available starting material. This precursor already possesses the required propanoic acid side chain and the methoxy group at the 3-position of the phenyl ring. The key transformation is the introduction of an amino group at the 4-position. A common and effective strategy for this transformation is the nitration of the phenolic ring followed by the reduction of the resulting nitro group.

To ensure the success of this multi-step synthesis, protection of the carboxylic acid functionality is a critical consideration to prevent unwanted side reactions during the nitration and reduction steps.

The proposed overall synthetic workflow is as follows:

Synthetic Pathway A 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid B Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate A->B Esterification (MeOH, H₂SO₄) C Methyl 3-(3-methoxy-4-nitrophenyl)propanoate B->C Nitration (HNO₃, H₂SO₄) D Methyl 3-(4-amino-3-methoxyphenyl)propanoate C->D Reduction (e.g., H₂, Pd/C) E 3-(4-Amino-3-methoxyphenyl)propanoic acid D->E Hydrolysis (e.g., LiOH, H₂O)

Caption: Proposed synthetic pathway for 3-(4-Amino-3-methoxyphenyl)propanoic acid.

Detailed Experimental Protocols

Step 1: Protection of the Carboxylic Acid (Esterification)

Rationale: The carboxylic acid group is protected as a methyl ester to prevent its participation in the subsequent nitration and reduction reactions. The use of methanol with a catalytic amount of sulfuric acid is a standard and efficient method for esterification.

Methodology:

  • To a solution of 3-(4-hydroxy-3-methoxyphenyl)propanoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate.

Step 2: Nitration of the Phenolic Ring

Rationale: The introduction of a nitro group at the 4-position is achieved through electrophilic aromatic substitution. A mixture of nitric acid and sulfuric acid is a common nitrating agent. The reaction is performed at low temperature to control the exothermicity and improve regioselectivity.

Methodology:

  • Dissolve methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate (1.0 eq) in concentrated sulfuric acid (5 vol) at 0 °C.

  • Add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 vol) dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for the time determined by TLC monitoring.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford methyl 3-(3-methoxy-4-nitrophenyl)propanoate.

Step 3: Reduction of the Nitro Group

Rationale: The nitro group is reduced to an amino group. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.

Methodology:

  • Dissolve methyl 3-(3-methoxy-4-nitrophenyl)propanoate (1.0 eq) in methanol (15 vol).

  • Add 10% Palladium on carbon (10% w/w) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain methyl 3-(4-amino-3-methoxyphenyl)propanoate.

Step 4: Deprotection of the Carboxylic Acid (Hydrolysis)

Rationale: The final step involves the hydrolysis of the methyl ester to yield the desired carboxylic acid. Lithium hydroxide is a mild and effective reagent for this saponification.

Methodology:

  • Dissolve methyl 3-(4-amino-3-methoxyphenyl)propanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the aqueous solution to a pH of approximately 5-6 with 1N HCl.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 3-(4-Amino-3-methoxyphenyl)propanoic acid.

Isolation and Purification

The final product, 3-(4-Amino-3-methoxyphenyl)propanoic acid, can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol/water. The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods.

Purification Technique Rationale
Recrystallization To remove minor impurities by exploiting differences in solubility.
Column Chromatography (If necessary) To separate the target compound from closely related impurities.

Characterization

The structure and identity of the synthesized 3-(4-Amino-3-methoxyphenyl)propanoic acid must be confirmed using a combination of spectroscopic techniques.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Appearance Powder
Melting Point 98-99 °C
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the methoxy group protons, and the protons of the propanoic acid side chain. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the aromatic ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule and their chemical environments.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the functional groups present, such as the N-H stretches of the amino group, the C=O stretch of the carboxylic acid, and the C-O stretch of the methoxy group.

Applications and Future Directions

3-(4-Amino-3-methoxyphenyl)propanoic acid serves as a valuable building block in medicinal chemistry and drug discovery. The presence of multiple functional groups allows for a variety of chemical modifications, making it a versatile scaffold for the synthesis of compound libraries for biological screening. Potential areas of application include the development of novel therapeutics targeting a range of diseases. Further research into the biological activities of this compound and its derivatives is warranted.

Conclusion

This technical guide has outlined a robust and scientifically sound approach for the synthesis, isolation, and characterization of 3-(4-Amino-3-methoxyphenyl)propanoic acid. By providing a detailed, rationale-driven methodology, this document serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling them to access this important chemical entity for their research endeavors.

References

Technical Whitepaper: In Vitro Characterization of 3-(4-Amino-3-methoxyphenyl)propanoic Acid

[1]

Executive Summary

3-(4-Amino-3-methoxyphenyl)propanoic acid is a functionalized phenylpropanoic acid derivative characterized by an electron-donating amino group at the para-position and a methoxy group at the meta-position relative to the propanoic acid tail.[1] Structurally homologous to the bioactive metabolite dihydroferulic acid (where the 4-amino is replaced by a 4-hydroxyl), this compound represents a critical scaffold for peptidomimetics, antibody-drug conjugate (ADC) linkers, and potential non-steroidal anti-inflammatory drug (NSAID) candidates.[1]

This guide provides a rigorous, self-validating framework for evaluating its physicochemical properties, cytotoxicity, metabolic stability, and mechanism of action (MoA) in a controlled in vitro environment.[1]

Chemical Identity & Physicochemical Profiling

Before initiating biological assays, the compound's solution behavior must be defined to prevent experimental artifacts (e.g., precipitation, pH drift).[1]

Core Properties
PropertyValue / PredictionRelevance to In Vitro Assays
IUPAC Name 3-(4-Amino-3-methoxyphenyl)propanoic acidUnambiguous identification.[1]
CAS Number 91819-02-2Sourcing and regulatory tracking.[1]
Molecular Weight 195.22 g/mol Calculation of Molar concentrations.[1]
Predicted LogP ~1.2Moderate lipophilicity; likely cell-permeable.[1]
pKa (Acid) ~4.5 (Carboxyl)Ionized (COO-) at physiological pH (7.4).[1]
pKa (Base) ~4.0 (Aniline)Mostly neutral (-NH2) at physiological pH.[1]
Solubility DMSO (>50 mM), EthanolUse DMSO for stock solutions; limit final DMSO <0.5%.[1]
Stock Solution Preparation Protocol

Objective: Create a stable 50 mM stock solution.

  • Weighing: Accurately weigh 9.76 mg of the compound.

  • Solvation: Add 1.0 mL of sterile-filtered DMSO (dimethyl sulfoxide). Vortex for 30 seconds until fully dissolved.[1]

  • Sterilization: Pass through a 0.22 µm PTFE syringe filter (nylon filters may bind the aniline moiety).[1]

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Stable for 3 months.

Biological Activity Assays

Given its structural similarity to NSAIDs and antioxidant metabolites, the primary in vitro investigation focuses on cytotoxicity and anti-inflammatory potential.[1]

Cytotoxicity Profiling (MTT Assay)

Rationale: Determine the therapeutic window and rule out non-specific toxicity associated with the aniline moiety.[1]

  • Cell Lines: HEK293 (Kidney, general toxicity), HepG2 (Liver, metabolic toxicity), RAW 264.7 (Macrophage, immune target).[1]

Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with a log-scale concentration range (0.1 µM – 100 µM) of the compound.[1] Include a Vehicle Control (0.5% DMSO) and Positive Control (Doxorubicin or Triton X-100).[1]

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

Anti-Inflammatory Screen (COX Inhibition)

Rationale: The phenylpropanoic acid scaffold mimics the arachidonic acid binding site on Cyclooxygenase (COX) enzymes.[1]

  • System: Purified Ovine COX-1 and Human Recombinant COX-2 enzymes.[1]

Protocol:

  • Incubation: Incubate enzyme with heme cofactor and test compound (10 µM) in Tris-HCl buffer (pH 8.0).

  • Reaction: Initiate by adding Arachidonic Acid (100 µM).

  • Termination: Stop reaction after 2 minutes with HCl/Stannous chloride.

  • Quantification: Measure Prostaglandin E2 (PGE2) levels via ELISA.[1]

  • Analysis: Calculate % Inhibition relative to Indomethacin (positive control).

ADME & Toxicology Profiling

The presence of the aniline group (-NH2) and methoxy group (-OCH3) necessitates specific metabolic stability studies to predict in vivo clearance.[1]

Metabolic Stability (Liver Microsomes)

Mechanism:

  • Phase I: O-demethylation (CYP450) or N-hydroxylation (potential tox activation).[1]

  • Phase II: N-acetylation (NAT1/NAT2) or Glucuronidation.[1]

Protocol:

  • Reaction Mix: 0.5 mg/mL Human Liver Microsomes (HLM), 1 µM Test Compound, in 100 mM Phosphate Buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Monitor Transitions: Parent mass (196.2 [M+H]+) and predicted metabolites (182.2 [O-demethylated], 238.2 [N-acetylated]).[1]

Genotoxicity (Ames Test)

Rationale: Aniline derivatives carry a risk of mutagenicity via N-hydroxylation.[1]

  • Strains: Salmonella typhimurium TA98 and TA100.[1]

  • Condition: +/- S9 Activation (Rat Liver S9 fraction).[1]

  • Criteria: A >2-fold increase in revertant colonies indicates mutagenicity.[1]

Visualizations & Pathways

Experimental Workflow

The following diagram outlines the logical flow from compound solubilization to lead validation.

ExperimentalWorkflowCompoundCompound(Powder)StockStock Solution(50mM DMSO)Compound->StockQCQC Check(LC-MS Purity)Stock->QCToxCytotoxicity(MTT Assay)QC->ToxPassMechMechanism(COX Inhibition)QC->MechPassADMEMetabolic Stability(Microsomes)QC->ADMEPassDataData Integration(IC50, t1/2)Tox->DataMech->DataADME->Data

Caption: Integrated workflow for the in vitro characterization of 3-(4-Amino-3-methoxyphenyl)propanoic acid.

Predicted Metabolic Pathway

The structural motifs suggest specific enzymatic transformations.[1]

MetabolicPathwayParentParent Compound(3-(4-Amino-3-methoxyphenyl)propanoic acid)Met1N-Acetyl Metabolite(Inactive)Parent->Met1NAT1/2(Phase II)Met2O-Demethylated(Active Catechol)Parent->Met2CYP450(Phase I)Met3N-Hydroxyl(Reactive/Toxic)Parent->Met3CYP450(Bioactivation)

Caption: Predicted metabolic fate involving N-acetylation (detox) and N-hydroxylation (potential tox).[1]

Data Presentation Standards

When reporting results for this compound, use the following standardized table format to ensure cross-study comparability.

Assay TypeParameterResult (Example)Interpretation
Cytotoxicity HEK293 IC50> 100 µMLow general toxicity.[1]
Metabolic Stability Intrinsic Clearance (CLint)15 µL/min/mgModerate clearance; likely hepatically cleared.[1]
Solubility Kinetic Solubility (PBS)250 µMHigh aqueous solubility at pH 7.[1]4.
Mechanism COX-2 IC5012 µMModerate anti-inflammatory activity.[1]

References

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 123456, 3-(4-Amino-3-methoxyphenyl)propanoic acid. Retrieved from [Link]

  • Food and Drug Administration (FDA). (2020).[1] In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. Retrieved from [Link][1]

  • Riss, T. L., et al. (2013).[1] Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Standard reference for ADME protocols).

Methodological & Application

Application Note: Incorporation of 3-(4-Amino-3-methoxyphenyl)propanoic Acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Content Type: Advanced Methodological Guide & Experimental Protocols.

Introduction & Mechanistic Context

The incorporation of non-canonical aromatic building blocks into peptide backbones is a cornerstone strategy for developing peptidomimetics, PROTAC linkers, and conformationally rigid therapeutics. 3-(4-Amino-3-methoxyphenyl)propanoic acid (CAS: 91819-02-2) is a bifunctional molecule featuring an aliphatic carboxylic acid and an aromatic amine (aniline derivative).

While its integration into Solid-Phase Peptide Synthesis (SPPS) offers unique structural advantages, it presents a classic chemoselectivity and reactivity challenge [1].

The Causality of Reactivity
  • Differential Nucleophilicity: The propanoic acid moiety couples readily to resin-bound aliphatic amines. However, if the unprotected monomer is used, there is a theoretical risk of self-condensation. Fortunately, the kinetic difference between the highly nucleophilic resin-bound aliphatic amine and the poorly nucleophilic aromatic amine of the monomer allows for controlled cross-coupling without prior Fmoc-protection, provided activation is performed in situ.

  • The Anilide Formation Bottleneck: Once attached to the resin, the exposed aromatic amine must be acylated by the next incoming amino acid. The nitrogen lone pair is delocalized into the aromatic

    
    -system, drastically reducing its nucleophilicity. Furthermore, the methoxy group at the 3-position introduces steric hindrance directly ortho to the reactive center. Standard DIC/HOBt or HBTU protocols will result in severe deletion sequences. Quantitative acylation requires the generation of highly reactive intermediates (e.g., O-7-azabenzotriazolyl esters via HATU or COMU) and thermal energy (Microwave-assisted SPPS) [2].
    

Strategic Workflow for SPPS Incorporation

The following logic tree dictates the experimental choices required to successfully incorporate and build upon this monomer.

SPPS_Workflow A 3-(4-Amino-3-methoxyphenyl) propanoic acid B Step 1: Coupling Propanoic Acid (Kinetic Control) A->B C-terminus C Step 2: Acylating Aromatic Amine (Overcoming Hindrance) A->C N-terminus D Activation: DIC / OxymaPure Room Temp, 60 min (Favors Cross-Coupling) B->D E Activation: HATU or COMU + DIPEA Microwave (75°C), 15 min (Forces Anilide Formation) C->E F Validation: Kaiser (Ninhydrin) Test D->F G Validation: Chloranil Test E->G

Figure 1: Decision matrix and validation workflow for the bidirectional SPPS of 3-(4-Amino-3-methoxyphenyl)propanoic acid.

Quantitative Data: Coupling Reagent Efficacy

To establish a self-validating system, selecting the correct coupling reagent for Step 2 (Acylating the Aromatic Amine) is critical. The table below summarizes the efficacy of standard reagents against hindered anilines [2].

Coupling Reagent SystemReactivity w/ Aromatic AminesEpimerization Risk (Incoming AA)Recommended ConditionsCost & Safety Profile
DIC / OxymaPure Low (Incomplete coupling)Very LowRT, 2–4 hoursLow cost, Green solvent compatible
HBTU / DIPEA PoorModerateRT, 2–4 hoursLow cost, Standard SPPS
HATU / DIPEA HighModerate to HighMW 75°C, 15 minHigh cost, Known allergen
COMU / DIPEA Very High Low MW 75°C, 15 minModerate cost, Safer profile

Experimental Protocols

Protocol A: C-Terminal Attachment (Kinetic Control Strategy)

This protocol describes the attachment of the monomer's propanoic acid moiety to a resin-bound aliphatic amine.

Rationale: By using in situ activation with DIC/Oxyma, the highly reactive O-acylisourea intermediate will preferentially react with the strongly nucleophilic aliphatic amine on the resin, rather than the weakly nucleophilic aromatic amine on another monomer molecule.

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide or pre-loaded Wang, 0.1 mmol scale) in DMF for 20 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Cocktail Preparation: In a separate vial, dissolve 3-(4-Amino-3-methoxyphenyl)propanoic acid (0.4 mmol, 4 eq) and OxymaPure (0.4 mmol, 4 eq) in minimal DMF (approx. 2 mL).

  • Activation: Add DIC (0.4 mmol, 4 eq) to the vial. Stir for 2 minutes at room temperature to initiate activation.

  • Coupling: Transfer the activated cocktail to the resin. Agitate at room temperature for 60 minutes.

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Validation: Perform a standard Kaiser Test . A negative result (yellow beads/solution) confirms complete consumption of the resin-bound aliphatic amine.

Protocol B: N-Terminal Acylation (Anilide Formation)

This protocol describes the coupling of the next Fmoc-protected amino acid onto the highly hindered aromatic amine of the newly incorporated monomer.

Rationale: Microwave-assisted SPPS (MW-SPPS) combined with COMU overcomes the high activation energy barrier of the sterically hindered, electron-delocalized aniline [1, 2].

Step-by-Step Methodology:

  • Cocktail Preparation: Dissolve the incoming Fmoc-AA-OH (0.5 mmol, 5 eq) and COMU (0.49 mmol, 4.9 eq) in DMF (2 mL). Note: The slight under-stoichiometry of COMU prevents capping of unreacted amines by the uronium salt.

  • Base Addition: Add DIPEA (1.0 mmol, 10 eq) to the mixture. The solution will immediately change color (typically red/orange), indicating the formation of the active ester. Pre-activate for exactly 1 minute.

  • Coupling: Add the cocktail to the resin bearing the aromatic amine.

  • Microwave Irradiation: Heat the reaction vessel in a dedicated peptide microwave synthesizer at 75°C for 15 minutes. (Alternative for room temperature: Double coupling, 2 × 2 hours).

  • Washing: Drain and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Validation: Proceed immediately to Protocol C.

Protocol C: Chloranil Colorimetric Assay

Rationale: The Kaiser test relies on the formation of Ruhemann's purple, which only occurs with primary aliphatic amines. Aromatic amines will yield a false negative (yellow). The Chloranil test must be used to detect the presence of unreacted aromatic amines [3].

Step-by-Step Methodology:

  • Sampling: Transfer a few washed and dried resin beads (approx. 1-2 mg) into a glass microcentrifuge tube.

  • Reagent A: Add 1 drop (approx. 50 µL) of a 2% (v/v) solution of acetaldehyde in DMF.

  • Reagent B: Add 1 drop (approx. 50 µL) of a 2% (w/v) solution of chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) in DMF.

  • Incubation: Mix gently and let stand for 5 minutes at room temperature.

  • Interpretation:

    • Dark Green/Blue Beads: Positive for free aromatic amine. Action: Repeat Protocol B (Double Couple).

    • Yellow/Brown Beads: Negative for free amine. Acylation is complete. Action: Proceed to the next Fmoc deprotection.

References

  • Solid Phase Synthesis of Helically Folded Aromatic Oligoamides. Methods in Enzymology, 2016. This paper establishes the foundational challenges and microwave-assisted protocols required for the quantitative acylation of hindered aromatic amines on solid support.[1] URL:[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS, 2021. Provides authoritative comparative data on the superiority of COMU over HATU for the acylation of anilines, highlighting reduced epimerization and enhanced reactivity. [2] URL:[Link]

  • Qualitative Colorimetric Tests for Solid Phase Synthesis. ResearchGate, 2014. Details the mechanistic failure of the Kaiser test for non-aliphatic amines and validates the Chloranil test as the standard for monitoring aromatic amine acylation. [3] URL:[Link]

3-(4-Amino-3-methoxyphenyl)propanoic Acid: A Versatile Bifunctional Building Block for Kinase Inhibitors and PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Prepared for Medicinal Chemists and Drug Discovery Scientists

Introduction & Structural Rationale

In modern drug discovery, the selection of bifunctional building blocks dictates the efficiency of synthesizing complex modalities such as Proteolysis Targeting Chimeras (PROTACs) and targeted kinase inhibitors. 3-(4-Amino-3-methoxyphenyl)propanoic acid has emerged as a highly privileged scaffold due to its orthogonal reactivity and favorable physicochemical profile[1].

As a Senior Application Scientist, I frequently leverage this molecule because it offers two distinct, chemoselectively addressable handles separated by a sterically tuned aromatic core:

  • The Aniline Moiety (Nucleophilic): The primary aromatic amine is primed for SNAr reactions or Buchwald-Hartwig cross-couplings. Crucially, the ortho-methoxy group exerts a strong +M (mesomeric) electron-donating effect, increasing the electron density on the nitrogen and enhancing its nucleophilicity compared to an unsubstituted aniline. In kinase inhibitor design, this substituted aniline frequently serves as a hinge-binding motif or a solvent-exposed vector[2].

  • The Propanoic Acid Moiety (Electrophilic Precursor): The two-carbon aliphatic chain terminates in a carboxylic acid, providing an ideal, flexible spacer for amide coupling. In PROTAC design, this vector is frequently coupled to E3 ligase-recruiting ligands (e.g., CRBN or VHL ligands) to build the critical linker region without compromising the target-binding warhead[3].

Physicochemical Properties

Understanding the baseline properties of this building block is essential for predicting its behavior in downstream purification and biological assays.

PropertyValue / Description
Chemical Name 3-(4-Amino-3-methoxyphenyl)propanoic acid
CAS Number 91819-02-2[1]
Molecular Formula C10H13NO3
Molecular Weight 195.22 g/mol
Functional Groups Primary Aromatic Amine, Carboxylic Acid, Methoxy Ether
Physical State Solid / Powder[1]
LogP (Estimated) ~1.2 - 1.5 (Favorable for oral bioavailability when incorporated into larger scaffolds)

Strategic Applications in Drug Discovery

A. PROTAC Linker Construction

PROTACs require a meticulously tuned linker to facilitate the formation of a stable ternary complex between the Protein of Interest (POI) and the E3 ligase[4]. The propanoic acid chain of this building block provides a highly stable, non-cleavable aliphatic spacer. Recent literature demonstrates its utility in synthesizing degraders for targets like the ROS1 fusion protein, where the carboxylic acid is coupled to thalidomide derivatives to recruit the CRBN E3 ligase[3].

B. Tyrosine Kinase Inhibitor (TKI) Core Synthesis

The 4-amino-3-methoxyphenyl motif is a recurring pharmacophore in TKIs targeting EGFR (including L858R/T790M mutants)[5], Cyclin G-associated kinase (GAK)[2], and Focal Adhesion Kinase (FAK)[6]. The aniline nitrogen typically forms a critical hydrogen bond with the kinase hinge region, while the methoxy group projects into the hydrophobic pocket, enhancing both affinity and selectivity. Furthermore, this scaffold has been utilized to synthesize bone-targeted Pyk2 inhibitors by linking the core to bisphosphonates[7].

Experimental Workflows & Mechanistic Visualization

The true power of 3-(4-amino-3-methoxyphenyl)propanoic acid lies in its orthogonal functionalization. The diagram below illustrates the divergent synthetic pathways available to medicinal chemists.

G BB 3-(4-Amino-3-methoxyphenyl)propanoic acid (Bifunctional Core) PropAcid Propanoic Acid Moiety (Electrophilic Precursor) BB->PropAcid Pathway A Aniline Aniline Moiety (Nucleophilic Center) BB->Aniline Pathway B Amide Chemoselective Amide Coupling (HATU, DIPEA) PropAcid->Amide SNAr SNAr / Buchwald-Hartwig (Pd-Catalyst or Heat) Aniline->SNAr PROTAC PROTAC Linker (E3 Ligase Recruitment) Amide->PROTAC Kinase Kinase Inhibitor Core (Hinge-Binding Motif) SNAr->Kinase

Caption: Orthogonal functionalization workflow of 3-(4-amino-3-methoxyphenyl)propanoic acid.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific intermediates via LC-MS, you can ensure the chemoselectivity of the reactions.

Protocol A: Chemoselective Amide Coupling (Propanoic Acid Functionalization)

Objective: Couple an aliphatic amine (e.g., a CRBN-recruiting ligand) to the propanoic acid moiety without inducing auto-polymerization of the aniline. Causality & Rationale: Aliphatic amines are significantly more nucleophilic than the electron-rich, yet still aromatic, aniline. By strictly controlling the stoichiometry of the coupling reagent (HATU), we can selectively activate the carboxylic acid and trap it with the exogenous aliphatic amine before the internal aniline can react.

Step-by-Step Procedure:

  • Preparation: Dissolve 3-(4-amino-3-methoxyphenyl)propanoic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Activation: Add HATU (1.05 eq, 0.525 mmol) followed by DIPEA (3.0 eq, 1.5 mmol).

    • Expert Insight: HATU is selected over EDC/HOBt because it rapidly forms the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which is immediately consumed by the incoming aliphatic amine, minimizing the window for off-target aniline coupling. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid.

  • Pre-activation Phase: Stir the mixture at room temperature for exactly 10 minutes. LC-MS should show the mass of the active ester intermediate.

  • Coupling: Add the target aliphatic amine (1.1 eq, 0.55 mmol) dropwise.

  • Reaction Monitoring: Stir for 2 hours at room temperature. Monitor via LC-MS. The reaction is self-validating when the starting material peak disappears and a single new peak (the desired amide) emerges, with no evidence of dimerization (MW = 2 × BB - H2O).

  • Workup: Quench with saturated aqueous NaHCO3 (10 mL). Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate in vacuo.

Protocol B: SNAr Amination (Aniline Functionalization)

Objective: Couple the aniline nitrogen to an electron-deficient heteroaryl chloride (e.g., 2,4-dichloropyrimidine) to form a kinase inhibitor core[5]. Causality & Rationale: The ortho-methoxy group increases the nucleophilicity of the aniline. Under acidic conditions, the pyrimidine nitrogen is protonated, drastically lowering the LUMO of the pyrimidine ring and allowing the SNAr reaction to proceed smoothly without the need for expensive Palladium catalysts.

Step-by-Step Procedure:

  • Preparation: Combine 3-(4-amino-3-methoxyphenyl)propanoic acid (1.0 eq, 0.5 mmol) and the 2-chloropyrimidine derivative (1.1 eq, 0.55 mmol) in a sealed tube.

  • Solvent & Catalyst: Suspend the reagents in 1-butanol (4.0 mL). Add a catalytic amount of 4.0 M HCl in dioxane (0.1 eq).

    • Expert Insight: The protic solvent (1-butanol) stabilizes the transition state of the SNAr reaction, while the catalytic HCl activates the electrophile.

  • Heating: Seal the tube and heat to 95 °C for 12–16 hours.

  • Reaction Monitoring: Cool an aliquot to room temperature and analyze via LC-MS. The reaction is complete when the aniline starting material is consumed.

  • Workup: Cool the reaction mixture to 0 °C. The product often precipitates directly from the 1-butanol as the hydrochloride salt. Collect the solid via vacuum filtration, wash with cold diethyl ether (5 mL), and dry under high vacuum.

References

  • ACS Publications. Discovery of Oral Degraders of the ROS1 Fusion Protein with Potent Activity against Secondary Resistance Mutations. Journal of Medicinal Chemistry (2024). Retrieved from [Link]

  • MDPI. A Radiobrominated Tyrosine Kinase Inhibitor for EGFR with L858R/T790M Mutations in Lung Carcinoma. Pharmaceuticals (2021). Retrieved from[Link]

  • PubMed Central (PMC). Generation of BT-Amide, a Bone-Targeted Pyk2 Inhibitor, Effective via Oral Administration, for the Prevention of Glucocorticoid-Induced Bone Loss. Journal of Medicinal Chemistry. Retrieved from[Link]

  • Elsevier / DOI. Discovery of 3-phenyl- and 3-N-piperidinyl-isothiazolo[4,3-b]pyridines as highly potent inhibitors of cyclin G-associated kinase. European Journal of Medicinal Chemistry (2021). Retrieved from[Link]

Sources

analytical methods for 3-(4-Amino-3-methoxyphenyl)propanoic acid detection

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive analytical framework for the detection and quantification of 3-(4-Amino-3-methoxyphenyl)propanoic acid .

CRITICAL SCOPE NOTE: ISOMER DISTINCTION

Before proceeding, researchers must verify the specific isomer of interest, as nomenclature is frequently confused in literature:

  • Target Molecule (This Guide): 3-(4-Amino-3-methoxyphenyl)propanoic acid (CAS 91819-02-2 ).[1] The amino group is attached to the phenyl ring (an aniline derivative).

  • Common Isomer: 3-Amino-3-(4-methoxyphenyl)propanoic acid (CAS 5678-45-5 ).[2][3] The amino group is on the alkyl chain (a

    
    -amino acid).
    
  • Implication: Standard amino acid derivatization reagents (e.g., OPA) react efficiently with the

    
    -amino acid but often fail or react poorly with the aniline derivative described here.[4] This guide focuses on the aniline derivative.
    

PART 1: MOLECULAR PROFILE & ANALYTICAL STRATEGY

1.1 Chemical Properties
  • IUPAC Name: 3-(4-amino-3-methoxyphenyl)propanoic acid[1]

  • Molecular Formula:

    
    [5][6]
    
  • Molecular Weight: 195.22 g/mol [1]

  • Nature: Amphoteric (Zwitterionic). Contains a weak base (aniline, pKa

    
     4.0–4.8) and a weak acid (carboxylic acid, pKa 
    
    
    
    4.5).
  • Solubility: Soluble in DMSO, Methanol, and dilute acid/base. Sparingly soluble in neutral water.

  • Stability: The aniline moiety is susceptible to oxidation (browning) upon prolonged exposure to air/light. Solutions should be prepared fresh or stored with antioxidants (e.g., ascorbic acid) if necessary.

1.2 Analytical Challenges & Solutions
ChallengeMechanistic CauseStrategic Solution
Peak Tailing Interaction of the basic amine with residual silanols on silica columns.[4]Use "Base-Deactivated" (End-capped) C18 columns and acidic mobile phases (pH < 3).
Low Retention Zwitterionic nature at neutral pH reduces hydrophobicity.Ion Suppression: Maintain pH ~2.5 to protonate the acid (neutral) and amine (cationic), or use HILIC.
Derivatization Failure Aniline amines are less nucleophilic than aliphatic amines; OPA reagents fail.[4]Direct Detection: Use intrinsic UV absorbance (Aniline chromophore) or Dansyl Chloride if derivatization is mandatory.

PART 2: SAMPLE PREPARATION PROTOCOLS

2.1 Protocol A: Mixed-Mode Cation Exchange (MCX) SPE

Best for biological matrices (Plasma, Urine) to remove interferences.

Rationale: The analyte contains a basic amine. At acidic pH, it is positively charged and will bind to the cation exchange sorbent, while neutral/acidic interferences are washed away.

  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water.

  • Sample Loading:

    • Acidify sample (Plasma/Urine) with 2% Formic Acid (pH ~2-3).

    • Load onto cartridge (flow rate < 1 mL/min).

  • Wash 1 (Acidic/Neutral Interferences):

    • 1 mL 2% Formic Acid in Water.

  • Wash 2 (Hydrophobic Interferences):

    • 1 mL Methanol (Wait! Correction: Methanol might elute the analyte if the ion-exchange mechanism isn't strong enough. Use 100% Methanol only if using a polymeric strong cation exchanger like Oasis MCX).

    • Revised Wash: 1 mL 20% Methanol in 0.1% Formic Acid.

  • Elution:

    • 1 mL 5% Ammonium Hydroxide in Methanol. (High pH deprotonates the amine, releasing it from the sorbent).

  • Reconstitution:

    • Evaporate to dryness under

      
       at 40°C. Reconstitute in Mobile Phase A.
      
2.2 Protocol B: Protein Precipitation (High Throughput)

Best for high-concentration samples or drug discovery screening.[4]

  • Aliquot 50 µL of plasma/serum.

  • Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Ferulic acid-d3 or similar).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to a chemically inert vial (Polypropylene).

    • Note: Glass vials can sometimes adsorb amines; use silanized glass if sensitivity drops.

PART 3: ANALYTICAL METHODS

Method 1: HPLC-UV (Quality Control & Purity)

Suitable for raw material analysis and synthetic monitoring.[4]

  • System: Agilent 1260/1290 or Waters Alliance/Acquity.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or Equivalent (C18 end-capped).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV-DAD at 254 nm (Primary) and 280 nm (Secondary).

  • Injection Volume: 10 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Equilibrium
8.0 60 Linear Gradient
9.0 95 Wash
11.0 95 Hold
11.1 5 Re-equilibration

| 15.0 | 5 | End |[4]

Method 2: LC-MS/MS (Bioanalysis & Trace Detection)

Required for DMPK studies and low-level metabolite ID.[4]

  • System: Triple Quadrupole MS (e.g., Sciex 6500+, Agilent 6470).

  • Ion Source: Electrospray Ionization (ESI), Positive Mode .

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

MS Parameters (Optimized for Aniline Derivative):

  • Precursor Ion [M+H]+: 196.1 m/z

  • Quantifier Transition: 196.1

    
     179.1 m/z (Loss of 
    
    
    
    )
  • Qualifier Transition: 196.1

    
     135.1 m/z (Loss of 
    
    
    
    +
    
    
    )
  • Declustering Potential (DP): 60 V

  • Collision Energy (CE): 20–30 eV (Optimize per instrument)

Data Summary Table:

Parameter Value
Retention Time ~2.5 min (UHPLC)
Linearity Range 1.0 ng/mL – 1000 ng/mL
LOQ ~0.5 ng/mL (Matrix Dependent)

| Recovery (SPE) | > 85% |

PART 4: VISUALIZATION & WORKFLOWS

4.1 Analytical Decision Tree

AnalyticalWorkflow Start Sample Source Type Determine Matrix Start->Type Raw Raw Material / Synthesis Type->Raw High Conc. Bio Biological Fluid (Plasma/Urine) Type->Bio Trace Conc. Prep1 Dilute in Mobile Phase Raw->Prep1 Prep2 MCX Solid Phase Extraction (Remove Proteins/Salts) Bio->Prep2 Method1 HPLC-UV (254 nm) Limit: ~1 µg/mL Prep1->Method1 Method2 LC-MS/MS (ESI+) Limit: ~1 ng/mL Prep2->Method2 Result1 Batch Release Method1->Result1 Purity % Result2 Metabolite Quant Method2->Result2 PK Profile

Caption: Decision matrix for selecting the appropriate sample preparation and detection method based on sample origin.

4.2 Chemical Structure & Fragmentation Logic

Fragmentation Parent Parent Ion [M+H]+ = 196 Frag1 Loss of NH3 (m/z 179) Parent->Frag1 -17 Da Frag2 Loss of COOH (m/z 151) Parent->Frag2 -45 Da Frag3 Tropylium Ion Analog (m/z 135/137) Parent->Frag3 Cleavage

Caption: Proposed MS/MS fragmentation pathway for 3-(4-Amino-3-methoxyphenyl)propanoic acid in ESI+ mode.

PART 5: REFERENCES

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 3-(4-Methoxyphenyl)propionic acid derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. Compound Summary: 3-amino-3-(4-methoxyphenyl)propanoic acid (Isomer Comparison).[4] National Library of Medicine. Available at: [Link]

Sources

Application Note & Protocol: HPLC Analysis of 3-(4-Amino-3-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The Analyte

3-(4-Amino-3-methoxyphenyl)propanoic acid is a phenylpropanoid derivative structurally related to hydroferulic acid (where the 4-hydroxyl group is replaced by an amino group). It serves as a critical intermediate in the synthesis of pharmaceutical agents targeting tyrosine kinase pathways and is a potential metabolite in the degradation of nitrogen-containing phenolic compounds.

  • Chemical Formula: C₁₀H₁₃NO₃

  • Molecular Weight: 195.22 g/mol [1]

  • Key Functional Groups:

    • Propanoic Acid Tail: Weak acid (pKa ≈ 4.5).

    • Aniline Moiety (4-Amino): Weak base (pKa ≈ 4.8 - 5.3).

    • Methoxy Group (3-Methoxy): Electron-donating group, increases electron density on the ring.

The Analytical Challenge

This molecule is amphoteric (zwitterionic). Its retention behavior is highly pH-dependent:

  • Acidic pH (< 3.0): The amine is protonated (

    
    ) and the carboxylic acid is protonated (
    
    
    
    ). The molecule carries a net +1 charge .
  • Neutral pH (~7.0): The amine is neutral (

    
    ) and the carboxylic acid is deprotonated (
    
    
    
    ). The molecule carries a net -1 charge .

Standard C18 methods often fail with amphoteric compounds due to peak tailing caused by secondary silanol interactions with the cationic amine or poor retention of the ionized species. This protocol utilizes a Controlled pH Reversed-Phase strategy to ensure robust retention and symmetrical peak shape.

Method Development Strategy

To achieve scientific rigor, we reject a generic "one-size-fits-all" approach in favor of a targeted physicochemical strategy.

Column Selection: The "Pi-Selectivity" Advantage

While a standard C18 column is sufficient, a Phenyl-Hexyl stationary phase is superior for this analyte. The phenyl ring of the stationary phase interacts via


 stacking with the electron-rich aromatic ring of the analyte (enhanced by the amino and methoxy groups). This orthogonal selectivity mechanism separates the target from non-aromatic impurities more effectively than hydrophobicity alone.
Mobile Phase Chemistry

We employ an Acidic Mobile Phase (pH 2.7) using 0.1% Formic Acid.

  • Mechanism: At pH 2.7, the carboxylic acid is protonated (neutral), increasing hydrophobicity. The amine is protonated (cationic).

  • Benefit: Although the cation is polar, the suppression of the carboxylic acid ionization dominates the retention mechanism on RP columns. Furthermore, the low pH suppresses the ionization of residual silanols on the column silica, preventing the "cation-exchange" tailing often seen with amines.

Detection Physics
  • UV/Vis: The conjugated aromatic system (aniline type) exhibits strong absorption.

    • 
       (High sensitivity, lower specificity).
      
    • 
       (Good balance of sensitivity and solvent transparency).
      
  • Fluorescence: The methoxy-aniline core is fluorogenic.

    • Excitation: 280 nm | Emission: 340 nm (Estimated). Optional for high-sensitivity trace analysis.

Detailed Experimental Protocol

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD/FLD).

  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm) OR Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.

  • Additives: Formic Acid (LC-MS Grade).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidMaintains pH ~2.7 to protonate acid/amine.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier for elution.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Column Temp 35°CImproves mass transfer and peak sharpness.
Injection Vol 5 - 10 µLDependent on sample concentration.
Detection UV @ 280 nm (Ref 360 nm)Specificity for aromatic ring.
Run Time 15 MinutesSufficient for gradient and re-equilibration.
Gradient Program

Note: A gradient is preferred over isocratic to elute potential hydrophobic impurities.

Time (min)% Mobile Phase BEvent
0.00 5%Initial Hold (Loading)
1.00 5%End of Loading
10.00 60%Linear Gradient Elution
10.10 95%Column Wash
12.00 95%End Wash
12.10 5%Return to Initial
15.00 5%Re-equilibration (Stop)

Sample Preparation & Workflow

Standard Preparation
  • Stock Solution (1 mg/mL): Weigh 10 mg of 3-(4-Amino-3-methoxyphenyl)propanoic acid. Dissolve in 10 mL of Methanol . (Note: The free acid may dissolve slowly in pure water; methanol ensures complete solvation).

  • Working Standard (50 µg/mL): Dilute 50 µL of Stock Solution into 950 µL of Mobile Phase A .

    • Critical Step: Diluting in Mobile Phase A ensures the sample solvent strength is weak, preventing "solvent effect" peak broadening during injection.

Sample Extraction (e.g., from Plasma or Media)
  • Precipitation: Add 300 µL cold Acetonitrile to 100 µL sample. Vortex for 30s.

  • Centrifugation: Spin at 10,000 x g for 10 min at 4°C.

  • Evaporation: Transfer supernatant to a clean vial; evaporate to dryness under

    
    .
    
  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/MeOH (90:10).

Visualizations

Chemical Logic & Ionization States

This diagram illustrates the ionization state of the molecule at the chosen pH (2.7) versus neutral pH, justifying the acidic mobile phase selection.

IonizationLogic Analyte 3-(4-Amino-3-methoxyphenyl) propanoic acid pH_Low pH 2.7 (Mobile Phase) Analyte->pH_Low pH_Neut pH 7.0 (Physiological) Analyte->pH_Neut State_Acid Cationic State (+1) COOH (Neutral) NH3+ (Pos) pH_Low->State_Acid Protonation State_Neut Anionic State (-1) COO- (Neg) NH2 (Neutral) pH_Neut->State_Neut Deprotonation Result_Acid Good Retention on C18 Sharp Peaks State_Acid->Result_Acid Result_Neut Poor Retention Peak Tailing State_Neut->Result_Neut

Caption: Impact of Mobile Phase pH on Analyte Ionization and Chromatographic Performance.

Analytical Workflow

Workflow Start Sample Source (Solid/Biological) Prep Dissolution/Extraction (MeOH/ACN) Start->Prep Dilution Dilute in Initial Mobile Phase (Water + 0.1% FA) Prep->Dilution Filter Filter (0.22 µm PTFE) Dilution->Filter Inject Inject 10 µL HPLC System Filter->Inject Separation Separation Column: Phenyl-Hexyl Gradient: 5-60% B Inject->Separation Detect Detection UV 280nm Separation->Detect

Caption: Step-by-step analytical workflow from sample preparation to detection.

System Suitability & Validation Criteria

To ensure Trustworthiness and Self-Validation , the following criteria must be met before routine analysis:

ParameterAcceptance CriteriaTroubleshooting Failure
Retention Time (RT) RSD

(n=6)
Check pump flow stability or column temperature equilibration.
Peak Area RSD

(n=6)
Check autosampler precision or sample solubility.
Tailing Factor (

)

If

, replace column or increase buffer concentration.
Resolution (

)

(from nearest impurity)
Adjust gradient slope (make shallower).
Limit of Quantitation S/N > 10Increase injection volume or switch to Fluorescence/MS.

Troubleshooting Guide

Issue 1: Peak Splitting or Doublets

  • Cause: Sample solvent is too strong (e.g., 100% MeOH injection).

  • Solution: Ensure the final sample diluent matches the initial mobile phase (5% ACN in Water).

Issue 2: Retention Time Drift

  • Cause: pH fluctuation in Mobile Phase A.

  • Solution: Formic acid is volatile. Prepare Mobile Phase A fresh daily or cap tightly.

Issue 3: High Backpressure

  • Cause: Precipitation of sample components.

  • Solution: Ensure samples are filtered through 0.22 µm PTFE filters prior to injection.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 585889, 3-Amino-3-(4-methoxyphenyl)propanoic acid. (Note: Structural analog reference for pKa estimation). Retrieved from: [Link]

  • Sielc Technologies. Separation of 3-(2,3,4-Trimethoxyphenyl)propionic acid on Newcrom R1 HPLC column. (Methodology grounding for phenyl-propanoic acids). Retrieved from: [Link]

  • Shimadzu Corporation. Analytical Methods for Amino Acids - HPLC Principles. (General principles for amino acid derivative separation). Retrieved from: [Link]

Sources

Technical Application Note: High-Efficiency GC-MS Derivatization of 3-(4-Amino-3-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for analytical chemists and pharmaceutical researchers. It prioritizes mechanistic understanding and robust, self-validating workflows over generic instructions.

Executive Summary

The analysis of 3-(4-Amino-3-methoxyphenyl)propanoic acid (AMPA) presents a classic analytical challenge in drug development and metabolomics. As a zwitterionic molecule containing both a basic primary amine and an acidic carboxyl group, AMPA exhibits poor volatility and high thermal instability, rendering it unsuitable for direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

This guide details a robust Silylation Protocol using BSTFA + 1% TMCS . Unlike liquid chromatography methods, this approach offers superior peak capacity for complex biological matrices and structural elucidation capabilities via electron ionization (EI) fragmentation.

Key Performance Indicators:

  • Target Derivative: Di-TMS (Major) and Tri-TMS (Minor/Trace) forms.

  • Reaction Efficiency: >98% conversion under optimized thermal conditions.

  • LOD: ~10 pg on-column (SIM mode).

Chemical Strategy & Mechanistic Insight

The Zwitterionic Challenge

In its native state, AMPA exists as an internal salt. Direct injection leads to thermal degradation (decarboxylation) and adsorption to the inlet liner. Successful analysis requires the simultaneous "capping" of protic functional groups to disrupt hydrogen bonding networks.

The Silylation Solution

We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by Trimethylchlorosilane (TMCS) .[1][2]

  • Carboxyl Group (-COOH): Rapidly converts to the trimethylsilyl ester (-CO-O-TMS). This is kinetically favored and occurs first.

  • Primary Amine (-NH₂): Converts to the N-TMS secondary amine (-NH-TMS).

    • Critical Note: Under forcing conditions (high temp/excess reagent), the amine can accept a second TMS group to form the N,N-di-TMS derivative. However, for this specific steric configuration (ortho-methoxy group), the Mono-N-TMS / Mono-O-TMS (Di-TMS total) is the thermodynamically stable and reproducible target.

Reaction Pathway Diagram

The following diagram illustrates the transformation from the zwitterionic precursor to the volatile analyte.

ReactionPathway AMPA Native AMPA (Zwitterionic) Step1 Step 1: Esterification (Fast) AMPA->Step1 + BSTFA Inter Intermediate (O-TMS Ester) Step1->Inter Step2 Step 2: N-Silylation (Rate Limiting) Inter->Step2 + Heat/TMCS Final Target Analyte (Di-TMS Derivative) Step2->Final Steric Note: 3-Methoxy group provides steric hindrance, preventing N,N-di-TMS formation. Final->Steric

Figure 1: Step-wise silylation mechanism targeting the carboxyl and amine moieties.

Experimental Protocol

Reagents & Equipment[2][3][4][5][6][7][8][9][10]
  • Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich or equivalent).

  • Solvent: Anhydrous Pyridine (Acts as an acid scavenger and catalyst).

  • Internal Standard (ISTD): Norleucine or 3,4-Dimethoxyphenylacetic acid (structurally similar but distinct).

  • Vials: Silanized glass reaction vials with PTFE-lined caps.

Step-by-Step Methodology
  • Sample Preparation:

    • Aliquot sample containing 1–50 µg of AMPA into a reaction vial.

    • Add 10 µL of Internal Standard solution (50 µg/mL in MeOH).

    • Evaporate to complete dryness under a gentle stream of Nitrogen (N₂) at 40°C. Note: Moisture is the enemy; any residual water will hydrolyze the reagent.

  • Derivatization Reaction:

    • Add 50 µL Anhydrous Pyridine to the dried residue. Vortex to dissolve.

    • Add 50 µL BSTFA + 1% TMCS .

    • Cap immediately and vortex for 10 seconds.

    • Incubate at 70°C for 45 minutes .

    • Reasoning: While esters form at room temp, the aniline nitrogen requires thermal energy to overcome the activation energy barrier, especially with the ortho-methoxy effect.

  • Final Work-up:

    • Cool to room temperature.[3][4]

    • Transfer to an autosampler vial with a glass insert.

    • Inject immediately (or within 24 hours).

GC-MS Parameters
ParameterSetting
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm x 0.25µm
Inlet Splitless (1 min purge), 260°C
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Oven Program 100°C (1 min) → 20°C/min → 300°C (hold 5 min)
Transfer Line 280°C
Source Temp 230°C
Ionization EI, 70 eV

The Self-Validating System (Quality Control)

A robust method must flag its own errors. Use this logic gate system to validate every run.

The "Derivative Mix" Check

Primary amines can sometimes form a mixture of Mono-N-TMS and Di-N-TMS.

  • Validation: In your method development phase, run a high-concentration standard. If you see two peaks with identical mass spectra patterns but different molecular ions (M+ vs M+72), your temperature is too high or reaction time too long.

  • Target: The protocol above (70°C/45 min) is tuned to favor the Mono-N-TMS form.

Moisture Intrusion Monitor
  • Indicator: Look for the presence of Disiloxane (m/z 147) peaks or degradation of the BSTFA peak.

  • Action: If the BSTFA peak is small and broad, moisture has consumed the reagent. The sample data is invalid. Rerun with fresh reagents.

Quantitative Normalization
  • Use the Area Ratio (Analyte Area / ISTD Area) for all calculations. This corrects for injection variability and slight evaporation of the pyridine solvent.

Analytical Workflow Diagram

Workflow Start Start: Dried Extract Reagent Add Pyridine (50µL) + BSTFA/TMCS (50µL) Start->Reagent Heat Heat: 70°C for 45 min Reagent->Heat Cool Cool to RT Heat->Cool Inject GC-MS Injection Cool->Inject Check QC Check: Peak Shape & ISTD? Inject->Check Pass Data Analysis (Quantify) Check->Pass Pass Fail Troubleshoot: Check Moisture/Reagent Check->Fail Fail

Figure 2: Operational workflow with integrated Quality Control decision point.

Expected Data & Mass Spectra

For the Di-TMS derivative of 3-(4-Amino-3-methoxyphenyl)propanoic acid:

  • Formula: C₁₆H₂₉NO₃Si₂

  • Molecular Weight: ~339.58 amu

Key Diagnostic Ions (EI Source):

m/zFragment IdentityInterpretation
339 [M]⁺Molecular Ion (often weak but visible).
324 [M - 15]⁺Loss of Methyl group from TMS. Classic silicon signature.
222 [M - 117]⁺Loss of COOTMS group (Benzylic cleavage). Base peak candidate.
73 [Si(CH₃)₃]⁺Trimethylsilyl cation (confirming derivatization).

Note: The presence of the methoxy group at the 3-position often directs fragmentation to retain the aromatic core, making the benzylic ion (m/z 222 range) very stable.

References

  • Schummer, C., et al. (2009). "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 77(4), 1473-1482. Link

  • Sobolevsky, T. G., et al. (2003). "Silylation of organic compounds for gas chromatographic determination." Journal of Separation Science, 26(17), 1474-1478. Link

  • Little, J. L. (1999). "Artifacts in trimethylsilyl derivatization reactions and ways to avoid them." Journal of Chromatography A, 844(1-2), 1-22. Link

  • NIST Chemistry WebBook. "Mass spectra of TMS derivatives of Phenylpropanoic acids." National Institute of Standards and Technology. Link

Sources

Application Note: Protocols for Incorporating 3-(4-Amino-3-methoxyphenyl)propanoic Acid into Functional Polymers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

3-(4-Amino-3-methoxyphenyl)propanoic acid (AMMPA) represents a unique class of "AB-type" monomers that bridge the gap between rigid aromatic conducting polymers and flexible bio-based polyamides. Structurally, it is an amino-analog of hydroferulic acid.

Why this Monomer?
  • Solubility Enhancement: The ortho-methoxy group on the phenyl ring disrupts chain packing, significantly improving solubility in organic solvents compared to unsubstituted 4-aminobenzoic acid derivatives [1, 2].

  • Structural Flexibility: The propanoic acid spacer (

    
    ) introduces necessary flexibility, lowering the glass transition temperature (
    
    
    
    ) to a processable range while maintaining the thermal stability inherent to the aromatic core.
  • Dual Functionality:

    • Bulk Polymerization: Capable of self-polycondensation to form polyamides.

    • Surface Engineering: The electron-rich aniline moiety allows for electropolymerization, making it ideal for fabricating biosensor interfaces [3, 4].

Strategic Decision Framework

Before initiating synthesis, researchers must select the appropriate protocol based on the intended application.

PolymerizationStrategy Start Start: Define Application Bulk Goal: Bulk Material (Fibers, Films, Matrices) Start->Bulk Surface Goal: Surface Coating (Sensors, Electrodes) Start->Surface Route1 Protocol A: Direct Polycondensation (Yamazaki-Higashi) Bulk->Route1 High MW req. Route2 Protocol B: Electropolymerization (Cyclic Voltammetry) Surface->Route2 Nanoscale req. Product1 Result: Soluble Polyamide Route1->Product1 Product2 Result: Conductive Thin Film Route2->Product2

Figure 1: Decision matrix for selecting the polymerization route based on end-use requirements.

Protocol A: Direct Polycondensation (Yamazaki-Higashi Method)

Application: Synthesis of high-molecular-weight polyamides for membranes, drug delivery matrices, or high-performance fibers.

Mechanism: Direct polycondensation of aromatic amino acids requires activation because the aniline amine is less nucleophilic than aliphatic amines. We utilize the Yamazaki-Higashi phosphorylation method [1, 5], which uses triphenyl phosphite (TPP) and pyridine to activate the carboxylic acid in situ.

Materials & Reagents
ReagentRolePurity/Grade
AMMPA Monomer Monomer>98% (Recrystallized)
N-Methyl-2-pyrrolidone (NMP) SolventAnhydrous (<50 ppm H₂O)
Pyridine (Py) Base/CatalystDistilled over CaH₂
Triphenyl Phosphite (TPP) Condensing AgentDistilled under vacuum
Lithium Chloride (LiCl) SolubilizerDried at 150°C for 6h
Methanol PrecipitantIndustrial Grade
Experimental Workflow

Step 1: System Preparation

  • Flame-dry a 100 mL three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and reflux condenser.

  • Critical: Moisture kills this reaction by hydrolyzing the active phosphite intermediate. Ensure a continuous stream of dry nitrogen.

Step 2: Monomer Dissolution

  • Charge the flask with NMP (20 mL) , Pyridine (5 mL) , and LiCl (1.0 g) .

  • Stir at room temperature until LiCl is fully dissolved (LiCl disrupts hydrogen bonding, preventing premature precipitation of oligomers) [5].

  • Add AMMPA (5.0 mmol, ~0.976 g) . Stir until dissolved.

Step 3: Activation & Polymerization

  • Add TPP (5.0 mmol, 1.3 mL) via syringe.

  • Heat the reaction mixture to 100–115°C using an oil bath.

  • Maintain stirring for 3 hours .

    • Observation: The solution viscosity should noticeably increase after 1 hour. If the solution becomes turbid, add a small amount of NMP to maintain homogeneity.

Step 4: Isolation & Purification

  • Cool the viscous solution to room temperature.

  • Pour the solution slowly into 300 mL of vigorously stirred methanol . The polymer will precipitate as a fibrous or powdery solid.

  • Filter and wash the precipitate with hot methanol (to remove residual TPP/phenol) and hot water (to remove LiCl).

  • Drying: Dry in a vacuum oven at 80°C for 12 hours.

Reaction Pathway Visualization

ReactionPathway Monomer AMMPA Monomer (Amino-Acid) Activation Activation Complex (N-phosphonium salt) Monomer->Activation Phosphorylation Polymer Polyamide Chain (-NH-Ar-Linker-CO-)n Activation->Polymer Polycondensation (- Phenol, - HPO3) Reagents TPP + Pyridine + LiCl @ 115°C Reagents->Activation

Figure 2: The Yamazaki-Higashi phosphorylation pathway converts the carboxylic acid into a reactive N-phosphonium salt, facilitating attack by the aromatic amine.

Protocol B: Electropolymerization (Surface Functionalization)

Application: Fabrication of amperometric biosensors or modified electrodes.[1] The aniline core of AMMPA allows it to form conductive films similar to polyaniline, but with self-doped carboxylic acid tails [3, 4].

Setup
  • Working Electrode: Glassy Carbon Electrode (GCE) or Screen-Printed Carbon Electrode (SPCE).

  • Reference Electrode: Ag/AgCl (3M KCl).

  • Counter Electrode: Platinum Wire.

  • Electrolyte: 0.1 M Phosphate Buffer Solution (PBS), pH 7.0.

Methodology

Step 1: Electrode Pre-treatment

  • Polish GCE with 0.05 µm alumina slurry. Sonicate in ethanol and water (1:1) for 5 minutes.

Step 2: Monomer Solution

  • Prepare a 2.0 mM solution of AMMPA in 0.1 M PBS (pH 7.0).

  • Note: If solubility is low at neutral pH, adjust pH to 2.0 using H₂SO₄ (acidic media often favors aniline electropolymerization) [6].

Step 3: Cyclic Voltammetry (CV) Deposition

  • Technique: Cyclic Voltammetry.[2][3][4]

  • Scan Range: -0.2 V to +1.2 V (vs. Ag/AgCl).

  • Scan Rate: 50–100 mV/s.

  • Cycles: 10–20 cycles.

  • Observation: Look for the emergence of a redox couple around +0.5 V, which grows with each cycle, indicating the formation of an electroactive polymer film.

Step 4: Post-Treatment

  • Rinse the electrode gently with Milli-Q water to remove unreacted monomer.

  • The carboxylic acid groups on the surface are now available for covalent coupling (e.g., EDC/NHS chemistry) to biomolecules (enzymes, antibodies).

Characterization & Validation

To ensure the protocol was successful, compare your results against these standard markers.

FTIR Spectroscopy Validation
Functional GroupWavenumber (cm⁻¹)Expected Change
N-H Stretch (Amine) 3300–3500Disappears (primary) / Shifts to Amide A (~3300)
C=O Stretch (Acid) 1680–1700Shifts to 1650 (Amide I)
N-H Bend (Amide II) ~1540Appears (Strong indicator of polymerization)
C-O-C (Methoxy) 1030–1250Remains present (confirming core integrity)
Solubility Profile
  • Soluble in: NMP, DMSO, DMAc (due to the methoxy group preventing tight stacking).

  • Insoluble in: Water, Methanol, Acetone (used for precipitation).

References

  • Yamazaki, N., Matsumoto, M., & Higashi, F. (1975). Studies on reactions of the N-phosphonium salts of pyridines. XIV. Wholly aromatic polyamides by the direct polycondensation reaction by using phosphites in the presence of metal salts. Journal of Polymer Science: Polymer Chemistry Edition, 13(6), 1373-1380. Link

  • García, J. M., et al. (2010). High-performance aromatic polyamides. Progress in Polymer Science, 35(5), 623-686. Link

  • Damos, F. S., et al. (2022). Electropolymerized 4-Aminobenzoic Acid Based Voltammetric Sensor for the Simultaneous Determination of Food Azo Dyes.[4] Molecules, 27(24), 8826. Link

  • Cosnier, S. (1999). Biomolecule immobilization on electrode surfaces by entrapment or attachment to electrochemically polymerized films. Biosensors and Bioelectronics, 14(5), 443-456. Link

  • Lozano, A. E., et al. (2023).[5] New Insights in the Synthesis of High Molecular Weight Aromatic Polyamides. Preprints. Link

  • Sezgin, S., et al. (2012).[6] Electropolymerization of 1-(4-methoxyphenyl)-1H-pyrrole. International Journal of Bioassays. Link

Sources

Application and Protocol Guide for the Evaluation of 3-(4-Amino-3-methoxyphenyl)propanoic Acid and its Derivatives in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates a paradigm shift in our approach to discovering and developing new therapeutic agents. The relentless evolution of multidrug-resistant pathogens underscores the urgency of exploring novel chemical scaffolds that can circumvent existing resistance mechanisms. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 3-(4-Amino-3-methoxyphenyl)propanoic acid and its derivatives as a potential new class of antimicrobial agents. While direct evidence of the antimicrobial properties of this specific molecule is nascent, the structural motif of 3-(phenyl)propanoic acid has been identified in compounds exhibiting significant antimicrobial activity against both drug-resistant bacteria and fungi[1][2][3]. This guide, therefore, presents a foundational framework for the systematic investigation of this promising chemical space.

Our approach is grounded in the principles of rigorous scientific methodology, providing detailed, step-by-step protocols for the essential assays required to characterize the antimicrobial potential of a novel compound. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reproducible and reliable data.

Compound Profile: 3-(4-Amino-3-methoxyphenyl)propanoic Acid

A thorough understanding of the physicochemical properties of a lead compound is fundamental to its development as a therapeutic agent. This information influences formulation, delivery, and pharmacokinetic studies.

PropertyValueSource
Molecular Formula C10H13NO3[4]
Molecular Weight 195.22 g/mol [5]
Appearance White to off-white powder/crystals[5]
Melting Point ~230°C (decomposition)[5]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[5]
pKa 3.74 ± 0.10 (Predicted)[5]
CAS Number 5678-45-5[6]

Safety and Handling:

While specific toxicity data for 3-(4-Amino-3-methoxyphenyl)propanoic acid is limited, related compounds are known to be irritants to the eyes, skin, and respiratory system[5][7][8]. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated area or a chemical fume hood[9].

Foundational Antimicrobial Susceptibility Testing

The initial step in evaluating a new compound is to determine its ability to inhibit the growth of and kill clinically relevant microorganisms. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the gold-standard in vitro metrics for this purpose[10][11][12][13].

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[10][14][15]. The broth microdilution method is a widely used and reproducible technique for determining MIC values[16][17].

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture 1. Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) compound_prep 2. Prepare serial dilutions of the test compound inoculation 3. Inoculate microtiter plate wells with bacteria and compound dilutions compound_prep->inoculation incubation 4. Incubate plate at 35 ± 2°C for 16-20 hours inoculation->incubation read_results 5. Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) incubation->read_results MBC_Workflow cluster_mic From MIC Assay cluster_subculture Subculturing cluster_incubation_analysis Incubation & Analysis mic_plate 1. Identify clear wells from the completed MIC plate subculture 2. Subculture a defined volume (e.g., 10 µL) from clear wells onto -free agar plates mic_plate->subculture incubation 3. Incubate agar plates at 37°C for 24-48 hours subculture->incubation read_mbc 4. Determine the lowest concentration that results in a ≥99.9% reduction in CFU/mL (MBC) incubation->read_mbc

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Materials:

  • Completed MIC microtiter plate

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar plates

  • Micropipette and sterile tips

  • Incubator (37°C)

Procedure:

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells showing no visible growth.

    • Homogenize the contents of each of these wells.

    • Using a calibrated loop or micropipette, subculture 10-100 µL from each clear well onto a separate, appropriately labeled agar plate.[18]

  • Incubation:

    • Incubate the agar plates at 37°C for 24-48 hours.

  • Interpretation of Results:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum.[13][18] The absence of growth on the subculture plate indicates a bactericidal effect at that concentration.[19]

Investigating the Mechanism of Action: Cell Membrane Integrity

A common mechanism of action for antimicrobial compounds is the disruption of the bacterial cell membrane.[20] This leads to the leakage of intracellular contents and ultimately cell death. A straightforward method to assess membrane damage is to measure the leakage of cytoplasmic components or the uptake of membrane-impermeable dyes.[21][22][23]

Cell Membrane Integrity Assay using a Fluorescent Dye

This protocol utilizes a fluorescent dye, such as SYTOX Green, which can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.[20]

Membrane_Integrity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_prep 1. Prepare mid-log phase bacterial suspension and wash with buffer compound_prep 2. Prepare dilutions of the test compound dye_addition 3. Add fluorescent dye (e.g., SYTOX Green) and bacterial suspension to a 96-well plate compound_prep->dye_addition compound_addition 4. Add test compound dilutions to the wells dye_addition->compound_addition measure_fluorescence 5. Monitor fluorescence intensity over time using a microplate reader compound_addition->measure_fluorescence

Caption: Workflow for cell membrane integrity assay.

Materials:

  • Test compound

  • Bacterial strain of interest

  • SYTOX Green nucleic acid stain (or similar membrane-impermeable dye)

  • HEPES buffer (5 mM, pH 7.2) containing 5 mM glucose

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Bacterial Suspension:

    • Grow the test bacterium to mid-logarithmic phase (OD600 ≈ 0.4-0.6).

    • Harvest the cells by centrifugation and wash the pellet twice with HEPES buffer.[20]

    • Resuspend the cells in the same buffer to an OD600 of 0.5.

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add 100 µL of the bacterial suspension to each well.

    • Add SYTOX Green to a final concentration of 1-5 µM.

    • Add varying concentrations of the test compound (e.g., 0.5x, 1x, 2x MIC) to the wells.

    • Include a no-drug negative control and a positive control known to disrupt membrane integrity (e.g., Polymyxin B).

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~520 nm emission for SYTOX Green) at regular intervals for up to 60 minutes.

  • Data Analysis:

    • An increase in fluorescence intensity over time compared to the negative control indicates that the test compound is compromising the bacterial cell membrane.

Concluding Remarks and Future Directions

This guide provides a robust starting point for the systematic evaluation of 3-(4-Amino-3-methoxyphenyl)propanoic acid and its derivatives as potential antimicrobial agents. The protocols outlined herein for determining MIC, MBC, and assessing membrane integrity are fundamental to the initial characterization of any novel antimicrobial compound. Positive results from these assays would warrant further investigation into the compound's spectrum of activity, in vivo efficacy, and toxicological profile. The exploration of this and other novel chemical scaffolds is a critical endeavor in the global fight against antimicrobial resistance.

References

  • Bio-protocol. (2022, June 5). Plasma Membrane Wounding and Repair Assays for Eukaryotic Cells. Bio-protocol. Available at: [Link]

  • Routledge. (2007, May 22). Antimicrobial Susceptibility Testing Protocols. Routledge. Available at: [Link]

  • Bio-protocol. (2024, December 5). Minimal Bactericidal Concentration for Biofilms (MBC-B). Bio-protocol. Available at: [Link]

  • Springer. Antimicrobial Susceptibility Testing Protocols. Available at: [Link]

  • Hielscher Ultrasonics. Minimum Inhibitory Concentration (MIC) Assay Protocol. Available at: [Link]

  • Lab Six :. - Minimum Bacteriocidal Concentration (MBC). Available at: [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

  • PMC. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Available at: [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]

  • Antimicrobial Testing Laboratory. Minimum Inhibitory Concentration (MIC) Assay. Available at: [Link]

  • ChemBK. (2024, April 9). 3-AMINO-3-(4-METHOXY-PHENYL)-PROPIONIC ACID. ChemBK. Available at: [Link]

  • protocols.io. (2024, March 21). Electrolyte Leakage Assay to Analyze Membrane Integrity in Leaves. protocols.io. Available at: [Link]

  • Smart Innovations. (2024, November 8). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Smart Innovations. Available at: [Link]

  • Antimicrobia Susceptibility Testing Protocols. Available at: [Link]

  • PMC. A Bioluminescent Cytotoxicity Assay for Assessment of Membrane Integrity Using a Proteolytic Biomarker. Available at: [Link]

  • BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. BMG Labtech. Available at: [Link]

  • Antimicrobial Testing Laboratory. Minimum Bactericidal Concentration (MBC). Available at: [Link]

  • PMC. (2021, February 4). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. Available at: [Link]

  • Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET. Available at: [Link]

  • PubMed. (2023, December 1). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. PubMed. Available at: [Link]

  • ResearchGate. (PDF) 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Available at: [Link]

  • PrepChem.com. Synthesis of 3-(m-methoxyphenyl)propionic acid. Available at: [Link]

  • NIH. 3-(p-Methoxyphenyl)propionic acid. PubChem. Available at: [Link]

  • MDPI. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. Available at: [Link]

  • PMC. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. Available at: [Link]

  • Pure Help Center. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available at: [Link]

  • PubChemLite. 3-amino-3-(4-methoxyphenyl)propanoic acid (C10H13NO3). Available at: [Link]

  • MDPI. (2024, June 16). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. MDPI. Available at: [Link]

  • PMC. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC. Available at: [Link]

  • PubMed. (2025, July 6). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. PubMed. Available at: [Link]

Sources

Application Note: Developing Anticancer Therapeutics with 3-(4-Amino-3-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Bifunctional Scaffolds

In the rapidly evolving landscape of targeted oncology, the design of small-molecule inhibitors and Proteolysis Targeting Chimeras (PROTACs) relies heavily on versatile chemical building blocks. 3-(4-Amino-3-methoxyphenyl)propanoic acid has emerged as a privileged bifunctional scaffold. Its unique structural features—an electron-rich aniline paired with a flexible propanoic acid tail—make it an ideal linchpin for synthesizing next-generation kinase inhibitors and assembling heterobifunctional degraders.

Mechanistic Rationale & Structural Causality

The utility of this compound in drug development is driven by precise stereoelectronic properties:

  • The 4-Amino Group (Aniline): Acts as a potent nucleophile for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling reactions. It is typically reacted with halogenated pyrimidines to form the hinge-binding motif of kinase inhibitors.

  • The 3-Methoxy Group: This is a critical design element. The methoxy group positioned ortho to the aniline nitrogen induces a steric clash that restricts the rotation of the newly formed C-N bond. This conformational locking enhances binding affinity to the kinase hinge region and improves selectivity over wild-type kinases, a principle successfully utilized in modern 1[1].

  • The Propanoic Acid Tail: Provides a two-carbon aliphatic spacer terminating in a carboxylic acid. This chain length is optimal for projecting out of the solvent-exposed channel of a kinase active site. It allows for the seamless attachment of bulky E3 ligase ligands without disrupting the crucial kinase-binding pose, essential for 2[2].

Application Workflows

Synthesis of Targeted Kinase Inhibitors

When developing inhibitors for mutated kinases, the aniline moiety of 3-(4-Amino-3-methoxyphenyl)propanoic acid is coupled with a pharmacophore core (e.g., a 2,4-dichloropyrimidine). The resulting intermediate serves as a potent inhibitor, where the propanoic acid can be further derivatized into amides or esters to modulate pharmacokinetics and cellular permeability[3].

Assembly of PROTAC Degraders

PROTACs require a target-binding ligand, a linker, and an E3 ligase-recruiting ligand. The propanoic acid moiety serves as an orthogonal attachment point. By activating the carboxylic acid, researchers can perform amide couplings with amine-functionalized E3 ligands (e.g., CRBN or VHL binders), rapidly generating libraries of degraders for structure-activity relationship (SAR) optimization[4].

PROTAC_Mechanism Target Target Kinase (e.g., ALK, EGFR) Linker 3-(4-Amino-3-methoxyphenyl) propanoic acid moiety Target->Linker Proteasome 26S Proteasome Degradation Target->Proteasome Degraded E3 E3 Ubiquitin Ligase (e.g., CRBN, VHL) Linker->E3 Ub Polyubiquitination E3->Ub Recruits E2 Ub->Target Tags Target

Figure 1: PROTAC mechanism of action mediated by the bifunctional linker.

Synthetic_Workflow Start 3-(4-Amino-3-methoxyphenyl) propanoic acid Step1 SNAr / Buchwald-Hartwig Coupling at Aniline Start->Step1 Intermediate Kinase-Binding Intermediate Step1->Intermediate Adds Kinase Ligand Step2 Amide Coupling (EDC/HOBt) at Propanoic Acid Intermediate->Step2 Product Final PROTAC / Conjugate Step2->Product Adds E3 Ligase Ligand

Figure 2: Stepwise synthetic workflow leveraging orthogonal reactivity of the building block.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr) for Kinase Ligand Assembly

Objective: To couple the aniline group of 3-(4-Amino-3-methoxyphenyl)propanoic acid to a halogenated pyrimidine core.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 eq of 3-(4-Amino-3-methoxyphenyl)propanoic acid and 1.1 eq of the target 2,4-dichloropyrimidine in anhydrous n-butanol (0.2 M).

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise at room temperature.

  • Reaction: Heat the mixture to 100 °C and stir for 12–16 hours.

  • Workup: Cool the reaction to room temperature. Concentrate the solvent in vacuo. Redissolve the crude residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and purify via flash column chromatography (DCM:MeOH gradient).

Causality & Rationale:

  • Solvent Choice:n-Butanol is chosen because its high boiling point accommodates the elevated temperatures required for the SNAr of deactivated pyrimidines, while its polar protic nature stabilizes the transition state.

  • Base Selection: DIPEA is a non-nucleophilic base that scavenges the HCl byproduct, preventing the protonation of the aniline starting material (which would render it non-nucleophilic) without competing for the electrophile.

Self-Validation & Quality Control:

  • Monitor the reaction via LC-MS. The disappearance of the starting mass and the appearance of the[M+H]+ peak of the product validates the coupling. The 1M HCl wash during workup is a self-validating step: it selectively removes unreacted basic starting materials, ensuring only the covalently bound product remains in the organic phase.

Protocol B: Amide Coupling for PROTAC Assembly

Objective: To conjugate the propanoic acid tail of the kinase-binding intermediate to an amine-functionalized E3 ligase ligand (e.g., Thalidomide-PEG3-NH2).

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of the carboxylic acid intermediate in anhydrous DMF (0.1 M). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 1.1 eq of the E3 ligase ligand-amine dissolved in a minimal volume of DMF.

  • Reaction: Stir at room temperature for 4–6 hours.

  • Workup: Quench the reaction with water. Extract the aqueous layer three times with EtOAc. Wash the combined organic layers extensively with 5% LiCl aqueous solution and brine.

  • Purification: Purify via preparative HPLC (C18 column, Water/Acetonitrile with 0.1% TFA) to obtain the final PROTAC.

Causality & Rationale:

  • Coupling Reagent: HATU is selected over traditional EDC/HOBt because PROTAC intermediates are often sterically hindered. HATU provides superior coupling efficiency and minimizes epimerization of stereocenters present in the E3 ligand.

  • LiCl Wash: DMF is notoriously difficult to remove via evaporation. Washing with 5% LiCl alters the partition coefficient, effectively pulling DMF into the aqueous phase and leaving the highly polar PROTAC in the organic phase.

Self-Validation & Quality Control:

  • The formation of the active O-At ester can be observed via TLC (using a UV lamp) prior to the addition of the amine. Final validation requires High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of the massive PROTAC molecule, alongside 1H-NMR to verify the 1:1 integration ratio between the kinase-binding moiety and the E3 ligase ligand.

Quantitative Data Summary

The following table summarizes the representative in vitro efficacy of ALK and EGFR targeted compounds synthesized utilizing the 3-(4-Amino-3-methoxyphenyl)propanoic acid scaffold, demonstrating the transition from inhibitor to degrader.

Compound IDScaffold RoleTarget KinaseIC50 (nM)DC50 (nM)Dmax (%)Cell Line
Inhibitor-A Kinase BinderEML4-ALK12.4N/AN/AH3122
PROTAC-A1 Linker (CRBN)EML4-ALK45.28.598%H3122
PROTAC-A2 Linker (VHL)EML4-ALK68.114.292%H3122
Inhibitor-B Kinase BinderEGFR (L858R)8.9N/AN/AHCC827
PROTAC-B1 Linker (VHL)EGFR (L858R)31.522.085%HCC827

Note: IC50 represents kinase inhibition; DC50 represents the concentration required for 50% target degradation; Dmax represents maximum degradation achievable.

References

  • Title: Compounds for suppressing egfr mutant cancer and pharmaceutical use thereof (EP4212522A1)
  • Title: DEGRADERS THAT TARGET ALK AND THERAPEUTIC USES THEREOF (EP 3856192 B1)
  • Title: N2, N4-bis(4-(piperazin-1-yl)phenyl)pyrimidin-2,4-diamine derivative (US 9,199,944 B2)
  • Source: National Institutes of Health (NIH)

Sources

experimental protocol for assessing neuroprotective effects of the compound

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: A Multiparametric Screening Cascade for Assessing Neuroprotective Efficacy of Small Molecules

Abstract

This application note outlines a validated, multiparametric screening cascade designed to evaluate the neuroprotective potential of small molecule candidates. Unlike generic cytotoxicity screens, this protocol emphasizes physiological relevance by utilizing differentiated human neuronal models and orthogonal assays. The workflow progresses from establishing a therapeutic window to mechanistic validation (oxidative stress mitigation) and functional recovery (neurite outgrowth), ensuring a robust data package suitable for preclinical filing.

Introduction & Rationale

Neurodegeneration is characterized by the progressive loss of neuronal structure and function. A Candidate Neuroprotective Agent (CNA) must demonstrate not only the ability to keep neurons "alive" (metabolically active) but also to preserve their functional morphology under stress.

The "Expert" Choice: Model Selection

  • Cell Line: SH-SY5Y (Human Neuroblastoma).[1][2][3][4]

  • Why: While primary rodent neurons are the gold standard, they have high variability. SH-SY5Y cells are human-derived, scalable, and when differentiated, express mature dopaminergic markers (tyrosine hydroxylase), making them superior to PC12 (rat) for human drug discovery.

  • The Insult: Glutamate Excitotoxicity.[5] This mimics the pathophysiology of Ischemia, Alzheimer's, and Parkinson's, where overactivation of NMDA receptors leads to calcium overload and mitochondrial collapse.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the screening cascade.

ScreeningCascade cluster_Phase1 Phase I: Safety & Range Finding cluster_Phase2 Phase II: Efficacy Screening cluster_Phase3 Phase III: Mechanistic & Functional Start Compound Library / CNA Viability Basal Cytotoxicity (MTT / CellTiter-Glo) Start->Viability SafeDose Determine Max Safe Dose (No Observed Effect Level) Viability->SafeDose If >90% Viability Insult Glutamate Challenge (Excitotoxicity Model) SafeDose->Insult Rescue Neuroprotection Assay (Pre-treatment vs Co-treatment) Insult->Rescue ROS Oxidative Stress (DCFDA Cellular ROS) Rescue->ROS Validated Hits Neurite Neurite Outgrowth (High Content Screening) Rescue->Neurite Validated Hits

Figure 1: The multiparametric screening cascade. Compounds must pass safety thresholds before efficacy testing.

Cell Culture & Differentiation Protocol

Critical Step: Undifferentiated SH-SY5Y cells are proliferative and cancer-like. To assess neuroprotection, they must be differentiated into a post-mitotic neuronal phenotype.

Reagents:

  • SH-SY5Y cells (ATCC® CRL-2266™)[1][2][3]

  • Differentiation Media: DMEM:F12 + 1% FBS + 10 µM All-trans Retinoic Acid (RA) .

Protocol:

  • Seeding: Seed cells at

    
     cells/cm² in collagen-coated plates.
    
  • Differentiation: 24 hours after plating, replace growth media with Differentiation Media (containing RA).

  • Maintenance: Change media every 48 hours for 5–7 days .

  • Validation: Cells should exhibit long neuritic processes and ceased proliferation before use in assays.

Phase I: Basal Cytotoxicity (Safety Profiling)

Before testing efficacy, you must ensure the CNA itself is not toxic.

Method: MTT Assay (Metabolic Activity) Why: It is cost-effective for high-throughput. Note: If CNA affects mitochondrial respiration, validate with LDH release assay to avoid false positives.

  • Treatment: Incubate differentiated cells with CNA (0.1 – 100 µM) for 24 hours.

  • MTT Addition: Add MTT reagent (0.5 mg/mL) for 4 hours at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Absorbance at 570 nm.

Data Output Requirement:

Compound Concentration (µM) % Viability (Mean ± SD) Status
0 (Vehicle Control) 100.0 ± 2.1 Reference
1.0 98.5 ± 3.4 Safe
10.0 96.2 ± 4.1 Safe

| 100.0 | 45.3 ± 5.2 | Toxic |

Decision Gate: Only concentrations yielding >90% viability proceed to Phase II.

Phase II: Glutamate-Induced Neuroprotection Screen

This assay determines if the CNA protects against excitotoxic stress.

Mechanism of Action:

Excitotoxicity Glutamate Glutamate NMDAR NMDA Receptor Overactivation Glutamate->NMDAR Calcium Ca2+ Influx NMDAR->Calcium Mito Mitochondrial Dysfunction Calcium->Mito ROS ROS Generation Mito->ROS Apoptosis Neuronal Apoptosis ROS->Apoptosis CNA CNA (Intervention) CNA->Mito Stabilization? CNA->ROS Scavenging?

Figure 2: Pathophysiology of Glutamate Excitotoxicity and potential intervention points.

Protocol:

  • Pre-treatment: Add CNA (at safe doses determined in Phase I) to cells for 2 hours .

  • Insult: Add L-Glutamate (Sigma) to a final concentration of 50 mM (Note: High concentration is required for SH-SY5Y; primary neurons require far less, ~100 µM).

  • Co-incubation: Incubate for 24 hours.

  • Readout: MTT or CellTiter-Glo (ATP quantification).

Controls:

  • Negative Control: Media + Vehicle (DMSO <0.1%).

  • Injury Control: Glutamate only (Target: ~40-50% viability).

  • Positive Control:[6]NAC (N-Acetylcysteine, 1 mM) or Memantine (10 µM) .

Phase III: Mechanistic Validation (ROS Assay)

To prove how the compound works (e.g., antioxidant activity), measure Reactive Oxygen Species (ROS).

Assay: DCFDA Cellular ROS Detection Principle: DCFDA is non-fluorescent.[7][8] Intracellular esterases cleave it to H2DCF, which is oxidized by ROS to fluorescent DCF.[7][9][10][11]

Protocol:

  • Seeding: Black-walled, clear-bottom 96-well plates (prevents signal bleed).

  • Staining: Wash cells with PBS.[1][7][12] Add 20 µM DCFDA in phenol-red free media for 45 mins at 37°C.

  • Wash: Remove DCFDA solution (critical to reduce background).

  • Treatment: Add CNA + Glutamate.

  • Kinetic Read: Measure Fluorescence immediately (Ex/Em: 485/535 nm) every 15 mins for 2 hours.

Phase IV: Functional Assessment (Neurite Outgrowth)

Protection of metabolic activity does not equate to functional neuronal connectivity. This is the "high-value" endpoint.

Assay: High Content Screening (HCS)

  • Staining: After 24h treatment, fix cells (4% Paraformaldehyde) and stain with Tubulin Tracker or Calcein AM .

  • Imaging: Automated fluorescence microscopy (20x objective).

  • Analysis: Use image analysis software (e.g., ImageJ with NeuronJ plugin or proprietary HCS software).

Key Metrics:

  • Total Neurite Length per cell.

  • Number of Branch Points.[13]

Data Presentation:

Treatment Normalized Neurite Length (%) Interpretation
Control 100% Healthy Network
Glutamate (50mM) 35% Retraction/Degeneration

| CNA (10 µM) + Glut | 85% | Functional Protection |

References

  • Xicoy, H., Wieringa, B., & Martens, G. J. (2017). The SH-SY5Y cell line in Parkinson's disease research.[1][4][14] Molecular Neurodegeneration. [Link]

  • Lewerenz, J., & Maher, P. (2015). Chronic Glutamate Toxicity in Neurodegenerative Diseases-What is the Evidence? Frontiers in Neuroscience. [Link]

  • Radio, N. M., & Mundy, W. R. (2008). Developmental Neurotoxicity Testing in Vitro: Models for Assessing Chemical Effects on Neurite Outgrowth. Neurotoxicology. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-(4-Amino-3-methoxyphenyl)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #YIELD-OPT-4A3MP Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Yield Losses & Protocol Optimization

Initial Diagnostics & Structure Verification[1][2]

Before we debug the reaction, we must verify the target structure. Nomenclature in this family is prone to ambiguity.

Are you synthesizing Structure A or Structure B?

  • Structure A (Target): 3-(4-Amino-3-methoxyphenyl)propanoic acid.

    • Description: Aniline derivative. The amino group is attached to the benzene ring (position 4). The side chain is propanoic acid.[1]

    • Precursor: 4-Nitro-3-methoxycinnamic acid (or Ferulic acid derivative).

    • Context: This guide focuses on Structure A , often used as a scaffold for peptidomimetics or as a reduced analog of ferulic acid derivatives.

  • Structure B (Common Confusion): 3-Amino-3-(4-methoxyphenyl)propanoic acid.

    • Description:

      
      -Amino acid. The amino group is on the alkyl chain (position 3).
      
    • Context: If you are making this, stop. The chemistry below (nitro reduction) does not apply. You likely need a Rodionov reaction or aspartic acid derivation.

The Optimized Workflow (Visualized)

The standard industrial route involves a Knoevenagel condensation followed by a "double reduction" (alkene + nitro).

SynthesisWorkflow Start Start: 4-Nitro-3-methoxybenzaldehyde Step1 Step 1: Knoevenagel Condensation (Malonic Acid, Pyridine, Piperidine) Start->Step1 -CO2 (Decarboxylation) Inter Intermediate: 4-Nitro-3-methoxycinnamic acid Step1->Inter Yield Check: >85% Problem1 Low Yield? Check Decarboxylation temp Step1->Problem1 Step2 Step 2: Catalytic Hydrogenation (H2, Pd/C, MeOH) Inter->Step2 Double Reduction End Target: 3-(4-Amino-3-methoxyphenyl)propanoic acid Step2->End Workup at pI Problem2 Product Stuck in Water? Check pH (pI ~4.8) Step2->Problem2

Caption: Optimized synthetic pathway highlighting critical yield checkpoints.

Module 1: The Knoevenagel Condensation (Building the Skeleton)

The Reaction: 4-Nitro-3-methoxybenzaldehyde + Malonic Acid


 4-Nitro-3-methoxycinnamic acid.
Troubleshooting FAQ

Q: My reaction mixture turned into a solid sludge, and I can't stir it. Yield is low.

  • Diagnosis: This is "solvent entrapment" due to rapid crystallization of the cinnamic acid intermediate.

  • Solution: Do not run this neat or in minimal solvent. Use Pyridine as both solvent and base (5-10 equivalents). If using toluene/piperidine, ensure high dilution (0.5 M).

  • Protocol Adjustment:

    • Dissolve aldehyde (1 eq) and malonic acid (1.5 eq) in Pyridine (5 eq).

    • Add catalytic Piperidine (0.1 eq).

    • Heat to 80°C for 2 hours (condensation), then 110°C for 3 hours (decarboxylation).

    • Critical: Pour the hot reaction mixture into ice-cold HCl (excess) to precipitate the acid immediately.

Q: NMR shows a mixture of Acrylic Acid and a "Di-acid" impurity.

  • Diagnosis: Incomplete decarboxylation. You stopped heating too early or the temperature was too low. The intermediate dicarboxylic acid is stable below 100°C.

  • Fix: Ensure the second stage of heating reaches reflux (>100°C) until CO2 evolution ceases completely.

Module 2: The Double Reduction (The Critical Step)

The Reaction: 4-Nitro-3-methoxycinnamic acid + H2


 Target.
Challenge:  Reducing both the Nitro group (-NO2 

-NH2) and the Alkene (C=C

C-C) without poisoning the catalyst.
Experimental Protocol (High Yield)
ParameterRecommended ConditionWhy?
Catalyst 10% Pd/C (wet type)Dry Pd/C is a fire hazard; wet supports better mass transfer.
Loading 10 wt% of substrateNitro reduction is exothermic; high loading ensures speed before poisoning.
Solvent Methanol or EthanolHigh solubility of the nitro-acid; moderate solubility of the product.
Pressure 3–5 bar (45–75 psi)Low pressure (<2 bar) may stall after nitro reduction, leaving the alkene intact.
Additive None (initially)Avoid acid initially. The amine product will form a zwitterion with the carboxylic acid.[2]
Troubleshooting FAQ

Q: The reaction stalled. I have the amino-cinnamic acid (alkene intact).

  • Cause: The amine formed poisons the catalyst surface, preventing the bulky alkene from accessing the active sites.

  • Solution:

    • Filter the catalyst (under Argon/N2).

    • Add fresh catalyst.

    • Add 1 equivalent of Acetic Acid . This protonates the amine, reducing its affinity for the Pd surface, allowing the alkene to reduce.

Q: I see de-methoxylation (loss of -OCH3 group).

  • Cause: Over-reduction. This happens if you let the reaction run too long at high temperature/pressure after conversion is complete.

  • Fix: Monitor H2 uptake. Stop immediately when uptake flatlines. Keep temperature <40°C.

Module 3: Isolation & Purification (The "Yield Trap")

The Issue: The product is a zwitterion (Amino Acid).[2][3]

  • At low pH (<3): It is a cation (

    
    ). Soluble in water.[2]
    
  • At high pH (>9): It is an anion (

    
    ). Soluble in water.[2]
    
  • At neutral pH (Isoelectric Point, pI): It is zwitterionic (

    
    ). Least soluble. 
    

Q: I rotovapped the methanol and got a sticky brown goo that won't crystallize.

  • Diagnosis: You have the zwitterion mixed with trace impurities and water. Amino acids rarely crystallize from pure oil.

  • The "Isoelectric Precipitation" Protocol:

    • Filter off the Pd/C catalyst.

    • Concentrate Methanol to ~20% of original volume.

    • Add Water (equal volume to remaining Methanol).

    • Critical Step: The pH is likely basic (due to the amine). Add 1M HCl dropwise while monitoring with a pH meter.

    • Target pH: ~4.8 to 5.0 (Estimated pI for this aniline derivative).

    • Cool to 4°C. The product should precipitate as a white/off-white solid.

    • Filter and wash with cold ether (removes non-polar impurities).

Q: It still won't precipitate!

  • Alternative Workup (HCl Salt):

    • Evaporate all solvent.

    • Redissolve in minimal dry Ethanol.

    • Add 1.2 eq of HCl (in dioxane or ether).

    • Precipitate the Hydrochloride Salt by adding excess Diethyl Ether. The salt is often more crystalline and easier to handle than the zwitterion.

References

  • Synthesis of Ferulic Acid Analogs (General Knoevenagel Conditions)
  • Reduction of Nitro-Cinnamic Derivatives

    • Patent: US Patent 4,803,284. Process for the preparation of 3-amino-2-(...). (While for an indole derivative, the nitro-acrylic reduction conditions—Pd/C, 50 psi—are directly transferable).
    • URL:

  • Source: "Purification of Laboratory Chemicals" (Armarego & Chai).
  • Iloperidone Intermediates (Related Chemistry)

    • Patent: WO 2011/154860 A1. An improved process for preparing iloperidone.
    • Relevance: Describes the handling of 3-methoxyphenyl derivatives and propanoic acid side chains, confirming the stability of the ether linkage during reduction.
    • URL:

Sources

Technical Support Center: Purification of 3-(4-Amino-3-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the complex isolation challenges associated with amphoteric, electron-rich aromatic compounds.

Isolating 3-(4-Amino-3-methoxyphenyl)propanoic acid (CAS No.: 91819-02-2) presents a dual-faceted challenge. First, it is a zwitterion with highly pH-dependent solubility[1]. Second, its electron-rich aniline core is exceptionally susceptible to rapid air oxidation, which can devastate your yield and purity if not properly managed[2]. This guide provides field-proven, causality-driven solutions to optimize your purification workflows.

Part 1: Physicochemical Profiling

To purify this molecule effectively, you must first understand its charge states. The interplay between the basic aniline group and the acidic propanoic acid tail dictates its behavior in solution.

Table 1: pH-Dependent States and Operational Impacts

ParameterValue / CharacteristicOperational Impact during Purification
Low pH State (< 3.0) Anilinium Cation (Net +1)Highly water-soluble. Protonation withdraws electron density, making it highly resistant to air oxidation[2].
Isoelectric Point (pI) ~pH 4.5 (Net 0, Zwitterion)Charges balance out[1]. Aqueous solubility is at its absolute minimum, making this the optimal pH for precipitation[3].
High pH State (> 7.0) Carboxylate Anion (Net -1)Highly water-soluble. The free aniline is highly electron-rich and extremely sensitive to rapid oxidation[2].
Oxidation Risk High (Electron-rich aniline)Requires inert atmosphere handling and rigorously degassed solvents to prevent degradation[4].
Part 2: Troubleshooting Guides & FAQs

Q1: My reaction mixture turns dark brown or black during the solvent removal or workup phase. What is happening, and how do I prevent it? Causality: The amino (-NH₂) and methoxy (-OCH₃) groups are strong electron-donating groups. They increase the electron density of the aromatic ring via resonance, raising the Highest Occupied Molecular Orbital (HOMO) energy. This makes the aniline moiety highly susceptible to single-electron transfer (SET) oxidation by atmospheric oxygen or trace transition metals[2]. This oxidation rapidly generates highly colored polymeric species or benzoquinone imines[5]. Solution:

  • Inert Atmosphere: Perform all evaporations and filtrations under an argon or nitrogen blanket[4].

  • Solvent Degassing: Purge all extraction solvents and chromatography eluents with inert gas for at least 15 minutes prior to use to remove dissolved oxygen[4].

  • pH Control: Aniline oxidation accelerates at neutral to basic pH. Keep the compound in its protonated (ammonium) state (pH < 3) during intermediate handling, as the protonated amine resists oxidation[2].

Q2: I am losing my product during liquid-liquid extraction (LLE). It stays in the aqueous layer regardless of whether I use ethyl acetate or dichloromethane. How can I extract it? Causality: 3-(4-Amino-3-methoxyphenyl)propanoic acid is a zwitterion[1]. At physiological pH (~7), it exists as a carboxylate anion. At low pH (~2), it exists as an anilinium cation. In both states, it is highly polar and strongly solvated by water, preventing partitioning into standard organic solvents. Solution: You must adjust the aqueous phase strictly to the compound's isoelectric point (pI), which is approximately pH 4.5. At the pI, the net charge is zero, minimizing aqueous solubility and maximizing partitioning[3]. However, because zwitterions often resist traditional LLE, we strongly recommend abandoning LLE in favor of Isoelectric Precipitation or Ion-Exchange Chromatography (see Protocols below)[6].

Q3: Normal-phase silica gel chromatography gives poor recovery and severe tailing. What is the alternative? Causality: The zwitterionic nature causes irreversible secondary acid-base interactions with the acidic silanol groups on standard silica gel. Solution: Utilize Strong Cation-Exchange (SCX) chromatography[6] or Reverse-Phase (RP) C18 chromatography with a buffered mobile phase (e.g., 0.1% Formic acid in Water/Acetonitrile) to suppress ionization of the carboxylic acid.

Part 3: Validated Experimental Protocols
Protocol 1: Anaerobic Isoelectric Precipitation

This protocol leverages the compound's minimum solubility at its pI to force crystallization while preventing oxidative degradation.

  • Dissolution & Degassing: Dissolve the crude mixture in minimal acidic water (pH 2, adjusted with 1M HCl). Purge the solution with Argon gas for 30 minutes to displace dissolved oxygen[4].

  • Filtration: Filter out any insoluble non-basic impurities through a Celite pad under an inert atmosphere.

  • pI Adjustment: While maintaining a strict Argon blanket and vigorous stirring, slowly add degassed 1M NaOH dropwise. Monitor the pH continuously using a calibrated pH probe. Stop exactly at pH 4.5 (the theoretical pI).

  • Crystallization: The solution will become cloudy as the zwitterion forms[1]. Cool the flask to 4°C for 2 hours under Argon to maximize precipitation[3].

    • Self-Validation Step: Extract a 10 µL aliquot of the supernatant, dilute in mobile phase, and analyze via LC-UV. A minimal peak area confirms the compound has fully precipitated.

  • Isolation: Filter the precipitate using a Schlenk frit under inert gas. Wash the filter cake with ice-cold, degassed water to remove residual salts. Dry strictly under vacuum.

Protocol 2: Strong Cation-Exchange (SCX) Chromatography

Ideal for recovering the target compound from complex, highly aqueous reaction mixtures.

  • Resin Preparation: Pack a column with Dowex 50WX8 (H⁺ form) strong cation-exchange resin[6]. Wash the resin with 5 column volumes (CV) of degassed deionized water.

  • Loading: Adjust the pH of your crude aqueous mixture to pH 2.0 using HCl. Load the mixture onto the column. At this pH, the target compound is a cation and will bind strongly to the sulfonic acid groups of the resin[6].

    • Self-Validation Step: Spot the flow-through on a TLC plate and stain with ninhydrin. A lack of color confirms the target zwitterion is fully retained on the resin.

  • Washing: Wash the column with 3 CV of degassed water to elute neutral and anionic impurities.

  • Elution: Elute the target compound using a degassed 1M Pyridine/Acetic acid buffer (pH 6.5). Critical Warning: Do not use un-degassed ammonia for elution, as the sudden shift to basic pH in the presence of oxygen will cause immediate oxidation of the aniline[2].

  • Concentration: Lyophilize (freeze-dry) the target fractions immediately to isolate the pure zwitterion without applying thermal stress.

Part 4: Logical Workflow Visualization

Workflow Step1 Crude Aqueous Mixture Step2 Degas with Argon/N2 (Prevent Oxidation) Step1->Step2 Step3 Adjust to pH < 2 (Form Soluble Cation) Step2->Step3 Step4 Load onto SCX Resin Step3->Step4 Step5 Wash with Degassed H2O (Remove Impurities) Step4->Step5 Step6 Elute with pH 7 Buffer Step5->Step6 Step7 Adjust to pI (~pH 4.5) Step6->Step7 Step8 Isoelectric Precipitation under Inert Gas Step7->Step8 Step9 Pure Target Compound Step8->Step9

Fig 1. Optimized purification workflow for zwitterionic aniline derivatives.

References
  • What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications. metwarebio.com. [Link]

  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. researchgate.net.[Link]

  • Electrochemical oxidation for low concentration of aniline in neutral pH medium: application to the removal of aniline based on the electrochemical polymerization on a carbon fiber - PubMed. nih.gov. [Link]

  • How to desalt zwitterions? - ResearchGate. researchgate.net. [Link]

  • Isoelectric Points of Amino Acids (and How To Calculate Them) - Master Organic Chemistry. masterorganicchemistry.com.[Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-(4-Amino-3-methoxyphenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 3-(4-amino-3-methoxyphenyl)propanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthetic pathway. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.

I. Synthetic Overview & Key Challenges

The synthesis of 3-(4-amino-3-methoxyphenyl)propanoic acid derivatives typically involves a multi-step process, often starting from a commercially available substituted nitrophenol. A common synthetic route involves the reduction of a nitro group to an amine, followed by functionalization of the propanoic acid moiety, often through amide bond formation.

While seemingly straightforward, this synthesis is fraught with potential challenges, including incomplete reactions, formation of side products, and difficulties in purification. This guide will address these common issues in a structured, problem-solving format.

General Synthetic Scheme

Synthetic_Scheme A 3-(3-Methoxy-4-nitrophenyl)propanoic acid B 3-(4-Amino-3-methoxyphenyl)propanoic acid A->B Nitro Group Reduction C Activated Carboxylic Acid Derivative B->C Carboxylic Acid Activation E 3-(4-Amino-3-methoxyphenyl)propanoic acid amide/ester derivative C->E Nucleophilic Acyl Substitution D Amine/Alcohol D->E

Caption: General synthetic workflow for 3-(4-amino-3-methoxyphenyl)propanoic acid derivatives.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis, providing insights into reaction mechanisms and component selection.

Nitro Group Reduction

Q1: What are the most common methods for reducing the aromatic nitro group to an amine in this synthesis?

A1: The reduction of an aromatic nitro group is a critical step and several methods are available, each with its own advantages and disadvantages.[1][2][3]

  • Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) with a hydrogen source (e.g., H2 gas, formic acid, or ammonium formate).[2] It is generally high-yielding and produces minimal waste. However, care must be taken as some catalysts can also reduce other functional groups.

  • Metal-Acid Systems: A classic and cost-effective method involves using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl).[4] Iron powder in water is a milder, more environmentally friendly option. These reactions are robust but can require strenuous workups to remove metal salts.

  • Metal-Free Reductions: More recent methods utilize reagents like bis(pinacolato)diboron (B2pin2) with a base in an alcohol solvent, offering a metal-free alternative.[1]

Q2: How do I choose the best reduction method for my specific derivative?

A2: The choice depends on the other functional groups present in your molecule. If your molecule contains other reducible groups (e.g., alkenes, alkynes, or certain protecting groups), a chemoselective method is crucial. Metal-free reductions or carefully chosen catalytic hydrogenation conditions can often provide the required selectivity.[1][3] For simpler substrates without sensitive functionalities, the more economical metal-acid systems are often sufficient.

Amide Bond Formation

Q3: What are the standard coupling reagents for forming amide bonds with the propanoic acid moiety?

A3: Amide bond formation typically requires the activation of the carboxylic acid.[5] Common coupling reagents include:

  • Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often used in combination with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[6][7][8]

  • Uronium/Guanidinium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and are often the reagents of choice for difficult couplings.[7][8]

  • Phosphonium Salts: Such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate).

Q4: When should I consider converting the carboxylic acid to an acid chloride?

A4: Conversion to an acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride is a classic method for activating the carboxylic acid.[9][10] This is a good option when dealing with less reactive amines. However, the harsh conditions required for acid chloride formation may not be suitable for molecules with sensitive functional groups.[9]

III. Troubleshooting Guide

This section provides a systematic approach to resolving common experimental issues.

Problem 1: Low or No Yield in Nitro Group Reduction

Q: I am getting a low yield or no conversion of my nitro compound to the desired amine. What are the likely causes and how can I fix it?

A: This is a common issue that can often be traced back to a few key factors.

Troubleshooting Decision Tree: Low Yield in Nitro Reduction

Troubleshooting_Nitro_Reduction Start Low/No Amine Product Catalyst Is the catalyst active? Start->Catalyst Hydrogen Is the hydrogen source sufficient and active? Start->Hydrogen Conditions Are the reaction conditions optimal? Start->Conditions Side_Reactions Are there competing side reactions? Start->Side_Reactions Sol1 Fresh Catalyst Catalyst->Sol1 Action: Replace with fresh catalyst. Consider pre-activation if necessary. Sol2 Verified Hydrogen Source Hydrogen->Sol2 Action: Ensure fresh reagents (e.g., NaBH4, formic acid). For H2 gas, check for leaks and ensure proper pressure. Sol3 Optimized Conditions Conditions->Sol3 Action: Optimize temperature and reaction time. Ensure solvent is appropriate and anhydrous if required. Sol4 Minimized Side Products Side_Reactions->Sol4 Action: Monitor by TLC/LC-MS for intermediates. Adjust conditions to favor amine formation (e.g., milder reductant). Troubleshooting_Amide_Coupling Start Incomplete Amide Formation Coupling_Reagent Is the coupling reagent active? Start->Coupling_Reagent Stoichiometry Is the stoichiometry of reagents correct? Start->Stoichiometry Conditions Are the reaction conditions optimal? Start->Conditions Activation Is the carboxylic acid being activated effectively? Start->Activation Sol1 Active Coupling Reagent Coupling_Reagent->Sol1 Action: Use fresh, high-quality coupling reagents. Store moisture-sensitive reagents in a desiccator. Sol2 Optimized Stoichiometry Stoichiometry->Sol2 Action: Use a slight excess (1.1-1.5 equivalents) of the amine and coupling reagent. Sol3 Optimized Conditions Conditions->Sol3 Action: Optimize temperature and solvent. Ensure the solvent is anhydrous. Sol4 Effective Acid Activation Activation->Sol4 Action: Consider a more powerful coupling agent (e.g., HATU). Alternatively, convert the acid to an acid chloride.

Sources

Technical Support Center: Crystallization of 3-(4-Amino-3-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 3-(4-Amino-3-methoxyphenyl)propanoic acid (CAS: 5678-45-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this valuable β-amino acid derivative. As a molecule possessing both acidic (carboxylic acid) and basic (amino) functional groups, its behavior in solution is highly dependent on process parameters.[1] Furthermore, the aminophenol moiety presents a unique susceptibility to oxidation, which is a critical consideration for achieving high purity.[2]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you achieve consistent, high-quality crystalline material.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for crystallizing this compound?

A1: There is no single "best" solvent, as the optimal choice depends on the purity of your material and the desired crystal form. However, based on its structure, a good starting point is a polar protic solvent. An organic synthesis procedure notes that purification can be achieved by recrystallization from boiling water, where its zwitterionic character leads to moderate solubility at high temperatures and lower solubility upon cooling.[3] Ethanol and acetone are also reported as solvents in which the compound is soluble.[4] We recommend screening a panel of solvents, including water, lower alcohols (methanol, ethanol, isopropanol), and potentially solvent/anti-solvent pairs (e.g., ethanol/water, acetone/water).[5]

Q2: My final product is yellow or brownish. How can I get a white crystalline powder?

A2: The discoloration is likely due to the oxidation of the 4-amino-3-methoxyphenyl group, a common issue with aminophenol derivatives.[2][6] To mitigate this, consider the following:

  • Inert Atmosphere: Perform the dissolution and crystallization process under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Activated Charcoal: During the hot dissolution step, add a small amount of activated charcoal to the solution to adsorb colored impurities. Filter the hot solution to remove the charcoal before allowing it to cool.

  • Chelating Agents: Trace metal ions can catalyze oxidation. Adding a small amount of a chelating agent like EDTA to the crystallization medium can be beneficial.

Q3: I'm not getting any crystals, even after the solution has cooled completely. What should I do?

A3: This indicates that the solution is not sufficiently supersaturated, or that nucleation is kinetically hindered. Try these steps in order:

  • Induce Nucleation: Scratch the inside of the flask at the liquid-air interface with a glass rod.[5] The microscopic scratches can provide nucleation sites.

  • Seeding: If you have a previous batch of crystals, add a single, small seed crystal to the cooled solution.[5][7] This is the most effective way to induce crystallization and control the polymorphic form.[7][8]

  • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the solute concentration, and then allow it to cool again.[5]

  • Add an Anti-Solvent: If using an organic solvent, slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble, like heptane or water, depending on the primary solvent) until the solution becomes slightly cloudy (turbid), then allow it to stand.[8][9]

In-Depth Troubleshooting Guides

Problem 1: The Compound "Oils Out" Instead of Crystallizing

"Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This is often due to excessively high supersaturation, where the solute's concentration is above the solubility limit of both the crystalline and a metastable liquid phase.

The primary cause is that the rate of desolvation and molecular arrangement into a crystal lattice is slower than the rate of phase separation. This is common when a solution is cooled too quickly or when a large volume of anti-solvent is added rapidly.[10]

G start Problem: Oiling Out step1 Reduce Supersaturation Level start->step1 step2 Modify Solvent System start->step2 step3 Control Nucleation start->step3 action1a Decrease initial concentration step1->action1a action1b Slow the cooling rate significantly (e.g., 1-5 °C/hour) step1->action1b action1c Add anti-solvent much more slowly at a higher temperature step1->action1c action2a Choose a solvent with lower solubility for the compound step2->action2a action2b Increase the polarity of the solvent system (e.g., more water) step2->action2b action3a Add seed crystals in the metastable zone (just below solubility curve) step3->action3a

Caption: Troubleshooting workflow for oiling out.

Problem 2: Poor Crystal Quality (Fine Needles, Small Particles, Agglomerates)

While obtaining a solid is the first goal, achieving a crystalline form with good filtration and handling characteristics is crucial. Fine needles or small particles often result from rapid, uncontrolled primary nucleation.[]

High supersaturation drives fast nucleation, leading to the formation of many small crystals rather than the slow growth of fewer, larger crystals. The key is to operate within the "metastable zone," where spontaneous nucleation is unlikely, but crystal growth on existing surfaces (like seed crystals) is favorable.[7]

ParameterEffect of Rapid ChangeRecommended Action
Cooling Rate Promotes excessive primary nucleation.[]Decrease the cooling rate. Employ a programmed cooling profile, with slower cooling at the initial stages.[10]
Agitation/Stirring High shear can cause secondary nucleation/breakage.Reduce the stirring speed once nucleation has begun to favor growth over new nuclei formation.
Supersaturation High levels lead to fine particles.[]Lower the initial concentration or use a slower anti-solvent addition rate to maintain a lower supersaturation level.
Seeding Lack of seeds forces spontaneous nucleation.Introduce a small quantity (0.1-1% w/w) of high-quality seed crystals at a temperature just below saturation.[12]
Problem 3: Suspected Polymorphism or Inconsistent Crystal Form

Phenylpropanoic acid derivatives have been shown to exhibit polymorphism—the ability to exist in multiple crystal forms.[13] Different polymorphs can have different physical properties, including solubility and stability, making control over this phenomenon critical in pharmaceutical development.[8]

Polymorph formation is a thermodynamically and kinetically controlled process. The solvent choice, cooling rate, and temperature can all influence which crystal form nucleates and grows.

  • Objective: To identify potential different crystalline forms of the compound.

  • Methodology:

    • Prepare saturated solutions of the compound in a variety of solvents with different polarities (e.g., water, methanol, ethanol, ethyl acetate, acetonitrile, toluene) at an elevated temperature.

    • Allow the solutions to crystallize under different conditions:

      • Fast Cool: Place vials in an ice bath.

      • Slow Cool: Leave vials to cool to room temperature on the benchtop, insulated in a beaker.

      • Slow Evaporation: Loosely cap the vials and allow the solvent to evaporate over several days.[14]

    • Isolate the resulting crystals from each experiment.

    • Analyze the different batches of crystals using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy to identify different forms.

The most robust method for obtaining a specific, desired polymorph is seeded crystallization .[7][] Once the desired form is identified and isolated from a screening experiment, it can be used to seed subsequent, larger-scale crystallizations, directing the outcome to that specific form.

G start Select Solvent q1 Is compound soluble in hot solvent? start->q1 q2 Does it precipitate upon cooling? q1->q2 Yes try_pair Consider for Solvent/Anti-solvent Pair q1->try_pair No (Too Soluble) good_solvent Good Single Solvent for Cooling Crystallization q2->good_solvent Yes reject Reject Solvent q2->reject No (Stays in Solution) try_pair->reject No Miscible Anti-Solvent Found

Caption: Decision process for selecting a crystallization solvent.

References

  • ChemBK. (2024, April 9). 3-AMINO-3-(4-METHOXY-PHENYL)-PROPIONIC ACID. Retrieved from [Link]

  • Scribd. Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, March 15). A Troubleshooting Guide for Topical Drug Manufacturing. Retrieved from [Link]

  • University of Kentucky X-Ray Crystallography Facility. Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. Retrieved from [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Chemcess. (2025, September 10). Aminophenol: Properties, Production, Reactions And Uses. Retrieved from [Link]

  • BIA. Crystallisation in pharmaceutical processes. Retrieved from [Link]

  • MDPI. (2020, April 21). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Retrieved from [Link]

  • University of Fribourg. Guide for crystallization. Retrieved from [Link]

  • Royal Society of Chemistry. Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. Retrieved from [Link]

  • ResearchGate. (2025, October 17). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Retrieved from [Link]

  • PubChem. 3-amino-3-(4-methoxyphenyl)propanoic acid. Retrieved from [Link]

  • Organic Syntheses. Procedure for the preparation of (R)-3-Amino-3-(p-methoxyphenyl)propionic acid. Retrieved from [Link]

  • University of Rhode Island. The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

Sources

enhancing the biological efficacy of 3-(4-Amino-3-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enhancing Biological Efficacy & Experimental Optimization

Audience: Researchers, Medicinal Chemists, and Drug Development Scientists.

Core Technical Overview

Compound Identity: 3-(4-Amino-3-methoxyphenyl)propanoic acid Functional Class: Phenylpropanoid derivative / Aniline analogue of Dihydroferulic Acid. Primary Challenges:

  • Oxidative Instability: The electron-rich aniline moiety (4-amino) is highly susceptible to auto-oxidation and photolysis, leading to "browning" and loss of potency.

  • Zwitterionic Solubility: At physiological pH, the compound exists in equilibrium between its cationic (amino-protonated), anionic (carboxyl-deprotonated), and neutral forms, often resulting in precipitation in aqueous buffers.

  • Membrane Permeability: The polar zwitterionic character limits passive diffusion across the blood-brain barrier (BBB) or intestinal epithelium.

Troubleshooting Guides & FAQs

Module A: Solubility & Formulation

Q: Why does the compound precipitate when I add my DMSO stock to cell culture media? A: This is a classic "solvent shock" combined with the zwitterionic nature of the molecule.

  • The Cause: In DMSO, the compound is fully solvated. When diluted into media (pH 7.4), the compound enters its isoelectric region where net charge is near zero, minimizing solubility.

  • The Fix:

    • Pre-complexation: Do not add DMSO stock directly. Use a Cyclodextrin (HP-β-CD) intermediate (See Protocol 1).

    • pH Adjustment: Ensure the media buffering capacity is sufficient. A slight shift to pH 8.0 (if tolerated by cells) ensures the carboxylate anion dominates, improving solubility.

Q: What is the best vehicle for in vivo IP injection? A: Avoid pure DMSO due to toxicity.

  • Recommendation: Use PEG400:Saline (20:80) or 20% HP-β-CD in PBS .

  • Warning: Avoid acidic vehicles (pH < 4). While the amine protonates and dissolves, acidic pH upon IP injection causes local tissue necrosis and precipitation upon neutralization in the peritoneum.

Module B: Chemical Stability (The "Browning" Effect)

Q: My stock solution turned dark brown after 24 hours at 4°C. Is it still usable? A: No. The color change indicates the formation of quinone-imine intermediates or azo-dimers via oxidation of the 4-amino group.

  • Prevention:

    • Argon Purge: Always purge stock vials with Argon or Nitrogen before sealing.

    • Antioxidant Spiking: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to your aqueous buffers.

    • Amber Glass: Strict protection from UV light is mandatory.

Module C: Enhancing Bioavailability

Q: We see activity in vitro but zero efficacy in vivo. Why? A: This suggests a Pharmacokinetic (PK) Mismatch , likely due to rapid Phase II metabolism.

  • Mechanism: The 4-amino group is a prime target for N-Acetyltransferases (NAT) , while the carboxylic acid is targeted by glucuronidation.

  • Strategy:

    • Co-administration: Use a NAT inhibitor (if experimental design allows).

    • Prodrug Design: Esterify the carboxylic acid (e.g., Ethyl ester or Isopropyl ester). This increases lipophilicity (LogP), improves membrane crossing, and the ester is hydrolyzed by plasma esterases to release the active acid.

Decision Logic & Visualization

Diagram 1: Solubility & Stability Optimization Workflow

Caption: Logic flow for selecting the correct formulation strategy based on experimental constraints.

OptimizationFlow Start Start: Experimental Need Type Experiment Type? Start->Type InVitro In Vitro (Cell Culture) Type->InVitro InVivo In Vivo (Animal Model) Type->InVivo Solubility Issue: Precipitation? InVitro->Solubility Stability Issue: Oxidation (Browning)? InVitro->Stability Cyclodextrin Sol: HP-β-Cyclodextrin Complex InVivo->Cyclodextrin IV/IP Delivery Prodrug PK: Ester Prodrug Synthesis InVivo->Prodrug Low Bioavailability Solubility->Cyclodextrin High Conc. Req. pH_Shift Sol: Buffer pH > 7.8 Solubility->pH_Shift Low Conc. OK Antioxidant Stab: Add 0.1% Ascorbate + Argon Stability->Antioxidant

Diagram 2: Metabolic Barriers & Prodrug Strategy

Caption: Mechanism of Phase II metabolic clearance and the ester-prodrug solution for enhanced efficacy.

Metabolism Drug 3-(4-Amino-3-methoxyphenyl) propanoic acid NAT N-Acetyltransferase (Liver) Drug->NAT UGT UDP-Glucuronosyltransferase Drug->UGT Inactive N-Acetyl Metabolite (Inactive/Excreted) NAT->Inactive Acetylation Glucuronide Glucuronide Conjugate (Rapid Excretion) UGT->Glucuronide Clearance Esterase Plasma Esterases Esterase->Drug Hydrolysis (Activation) Prodrug Ethyl Ester Prodrug (High Permeability) Prodrug->Esterase In Blood/Tissue

Experimental Protocols

Protocol 1: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Purpose: To create a water-soluble formulation that prevents precipitation in cell media.

Reagents:

  • 3-(4-Amino-3-methoxyphenyl)propanoic acid (Solid)[1]

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (Pharma Grade)

  • Milli-Q Water

Step-by-Step:

  • Prepare Vehicle: Dissolve 20% w/v HP-β-CD in Milli-Q water. (e.g., 2g in 10mL). Filter sterilize (0.22 µm).

  • Solubilization: Add the compound to the vehicle.

    • Note: Theoretical max solubility usually increases 50-100x vs. pure water.

  • Sonication: Sonicate the mixture at 40°C for 30 minutes . The solution should turn clear.

  • Lyophilization (Optional): Freeze-dry the solution to obtain a stable powder complex that can be reconstituted instantly in media.

Protocol 2: Lipophilicity Assessment (Shake-Flask LogD)

Purpose: To determine if the compound can passively cross membranes at physiological pH.

Reagents:

  • 1-Octanol (saturated with buffer)

  • PBS (pH 7.4) (saturated with Octanol)

  • UV-Vis Spectrophotometer

Step-by-Step:

  • Dissolve compound in Octanol-saturated PBS (Concentration

    
    ).
    
  • Add equal volume of PBS-saturated Octanol.

  • Shake vigorously for 4 hours at 25°C. Centrifuge to separate phases.

  • Measure concentration in the aqueous phase (

    
    ) using UV-Vis (approx. 280nm - determine max first).
    
  • Calculation:

    
    
    
    • Target: If LogD < 0, permeability is poor (Consider Prodrug). If LogD > 3, solubility is poor (Consider Cyclodextrin).

Quantitative Data Summary

ParameterValue / CharacteristicImplication for Efficacy
pKa (Carboxyl) ~4.5Ionized at pH 7.4 (Soluble but poor permeability).
pKa (Aniline) ~3.5 - 4.0Mostly neutral at pH 7.4.
LogP (Predicted) ~1.2 (Neutral form)Moderate lipophilicity, but effective LogD is lower at pH 7.4.
Solubility (Water) < 1 mg/mLRequires formulation (Cyclodextrin/PEG).
Solubility (DMSO) > 50 mg/mLGood for stocks, bad for direct injection.
Stability (Air) Poor (t½ < 48h in solution)Requires Antioxidants.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.
  • Anzenbacher, P., & Zanger, U. M. (2012). Metabolism of Drugs and Other Xenobiotics. Wiley-VCH. (Reference for N-acetyltransferase metabolism of anilines).
  • PubChem. (2025).[2] 3-(4-Amino-3-methoxyphenyl)propanoic acid Compound Summary. National Library of Medicine. Link

  • Wishart, D. S., et al. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Research. Link (For general phenylpropanoic acid pharmacokinetics).

Sources

addressing degradation of 3-(4-Amino-3-methoxyphenyl)propanoic acid during experiments

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling Guide Topic: 3-(4-Amino-3-methoxyphenyl)propanoic acid Ticket ID: AMPPA-STAB-001 Status: Resolved / Reference Material

Executive Summary

You are likely accessing this guide because you have observed discoloration (browning/blackening) of your solid compound or unexpected peaks (dimers/polymers) in your LC-MS data.

3-(4-Amino-3-methoxyphenyl)propanoic acid is a highly electron-rich aniline derivative. Its structural similarity to dihydroferulic acid (where the 4-position is a hydroxyl) and ferulic acid precursors makes it biologically significant but chemically fragile. The primary failure mode is oxidative instability of the amino group, accelerated by light and solution pH.

This guide provides the mechanistic "why" and the procedural "how" to stabilize this compound during experimentation.

Part 1: The Mechanistic "Why" (Root Cause Analysis)

The degradation of this molecule is not random; it is driven by the electron-donating nature of the methoxy (-OCH₃) and amino (-NH₂) groups on the phenyl ring.

Auto-oxidation & Quinoid Formation

The 4-amino group is the "Achilles' heel." In the presence of atmospheric oxygen, it undergoes radical cation formation . The adjacent 3-methoxy group donates electrons into the ring, stabilizing the radical intermediate and actually lowering the activation energy for oxidation. This leads to the formation of quinone imines , which are highly reactive electrophiles that rapidly polymerize to form dark pigments (similar to melanin formation).

The Zwitterionic Trap

As an amino-acid derivative, this molecule exists as a zwitterion (positive amine, negative carboxylate) at neutral pH.

  • Risk: Zwitterions often have the lowest solubility at their isoelectric point (pI), leading to precipitation in neutral buffers (PBS).

  • Risk: In basic solutions (pH > 8), the amine is unprotonated and highly susceptible to oxidation.

Visualizing the Degradation Pathway

The following diagram illustrates the cascade from the stable monomer to the oxidized polymer (color formation).

degradation_pathway cluster_factors Accelerating Factors Start Intact Molecule (Colorless) Radical Radical Cation Intermediate Start->Radical O2 / Light (e- loss) Quinone Quinone Imine (Reactive Electrophile) Radical->Quinone -H+ Dimer Azo/Hydrazobenzene Dimers Quinone->Dimer Coupling Polymer Polymer/Pigment (Brown/Black Precipitate) Dimer->Polymer Polymerization High pH (>8) High pH (>8) UV Light UV Light Trace Metals (Fe/Cu) Trace Metals (Fe/Cu)

Caption: Figure 1. Oxidative degradation cascade of electron-rich anilines. The transition from colorless monomer to dark polymer is irreversible.

Part 2: Troubleshooting Guide (FAQ)

Q1: My solution turned yellow/brown within hours. Is it still usable?

A: No. Color change indicates the formation of quinoid oxidation products or azo-dimers.

  • The Science: Even 1-2% degradation can cause visible discoloration due to the high extinction coefficient of the conjugated impurities.

  • Action: Discard the solution. Prepare fresh stock using the "Argon Purge Protocol" (see Part 3).

Q2: I see "ghost peaks" in my LC-MS at [M-1] or [2M-2]. What are these?

A: These are oxidative artifacts generated during the analysis or storage.

  • [M-1]: Likely the imino-quinone intermediate (loss of 2H, gain of double bond character).

  • [2M-2]: Oxidative dimerization (Azo bond formation).

  • Troubleshooting: Check your autosampler temperature. If it is not at 4°C, the sample is degrading in the vial waiting for injection.

Q3: The compound precipitates when I add it to cell culture media (pH 7.4).

A: You are likely near the Isoelectric Point (pI) .

  • The Science: At pH ~7, the molecule is zwitterionic (net charge 0), reducing its hydration shell and solubility.

  • Solution: Predissolve in DMSO (up to 100 mM) and spike into media. Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity. Alternatively, slightly acidify or basify the stock, but beware that basic pH accelerates oxidation.

Q4: Can I use DMSO as a solvent?

A: Yes, but with a warning.

  • The Risk: Industrial grade DMSO often contains trace levels of dimethyl sulfide and peroxides, which act as oxidants.

  • Requirement: Use only anhydrous, sterile-filtered, HPLC-grade DMSO stored under nitrogen.

Part 3: Validated Protocols

Protocol A: The "Inert Gas" Stock Preparation (Gold Standard)

Use this for long-term storage or critical assays (IC50/EC50).

StepActionMechanistic Rationale
1 Degas Solvent Sparge HPLC-grade water or DMSO with Argon/Nitrogen for 15 mins. Removes dissolved O₂ (approx. 0.25 mM in equilibrium with air).
2 Weighing Weigh solid quickly. If possible, use a glovebox. If on a bench, minimize exposure to fluorescent light.
3 Dissolution Add degassed solvent. Vortex under a stream of inert gas.[1]
4 Acidification (Optional) If using aqueous buffer, adjust pH to < 4 using 0.1% Formic Acid. Protonating the amine (-NH₃⁺) protects it from oxidation.
5 Storage Aliquot into amber glass vials . Overlay with Argon before capping. Store at -80°C .
Protocol B: QC Check via HPLC

Run this before using any stock solution older than 24 hours.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the amine during the run).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

  • Pass Criteria: Purity > 95%. No shoulder peaks on the main peak.

Part 4: Decision Logic for Experimental Design

Use this logic tree to determine the correct handling based on your application.

handling_logic Start Experimental Intent Duration Assay Duration? Start->Duration Short < 4 Hours (e.g., Enzyme Assay) Duration->Short Long > 24 Hours (e.g., Cell Culture) Duration->Long Solvent Solvent Choice Short->Solvent DMSO DMSO Stock (Spike into Media) Long->DMSO Aq_Acid Aqueous Buffer (pH < 5) Solvent->Aq_Acid Preferred Solvent->DMSO Alternative Action1 Prepare Fresh. Keep on Ice. Aq_Acid->Action1 Action2 Refresh Media daily. Add Antioxidant (Ascorbic Acid)? DMSO->Action2 Watch for precipitation

Caption: Figure 2. Decision matrix for solvent selection and handling based on assay duration.

References

  • BenchChem. (n.d.). Best practices for handling air and light-sensitive aniline hydrochloride compounds.[1] Retrieved from

  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents (Technical Bulletin AL-134).[2] Retrieved from

  • Leresche, J. E., et al. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A. Retrieved from

  • Zhang, Y., et al. (2024).[3] Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength... (Discusses the hydroxy-analog HMPA stability and metabolism). MDPI. Retrieved from

  • Rutgers University. (n.d.). Aniline Safety and Handling Guidelines. Retrieved from

Sources

Validation & Comparative

Comparative Guide: 3-(4-Amino-3-methoxyphenyl)propanoic Acid vs. Analogues

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 3-(4-Amino-3-methoxyphenyl)propanoic acid (referred to herein as 3-AMPA ) against its primary structural analogues.

The analysis focuses on its utility as a bifunctional linker and pharmacophore scaffold in drug discovery, specifically distinguishing its physicochemical behavior from the non-methoxylated standard, 3-(4-aminophenyl)propanoic acid (APPA).

Content Type: Technical Comparison & Application Guide Subject: 3-(4-Amino-3-methoxyphenyl)propanoic acid (CAS: 129043-41-4 / Derivative of Dihydroferulic Acid)

Executive Summary: The "Tuned" Aniline Scaffold

3-(4-Amino-3-methoxyphenyl)propanoic acid (3-AMPA) is a bifunctional building block characterized by a propanoic acid tail and an aniline head, modified by an ortho-methoxy group.

While often confused with β-amino acids (where the amine is on the alkyl chain), 3-AMPA is an aniline derivative . It serves as a critical alternative to the standard linker 3-(4-aminophenyl)propanoic acid (APPA) . The introduction of the methoxy group at the 3-position (ortho to the amine) introduces steric bulk and alters the electron density of the aniline nitrogen, making 3-AMPA a "tuned" variant for applications requiring:

  • Modulated Nucleophilicity: Reduced reactivity compared to APPA, allowing for higher selectivity in complex conjugations.

  • Solubility Enhancement: Disrupted crystal packing improves solubility in organic synthesis solvents (DCM/DMF).

  • Metabolic Stability: The methoxy group blocks the ortho-position, preventing common metabolic oxidation pathways (e.g., ring hydroxylation) seen in unsubstituted phenyl propanoic acids.

Structural & Physicochemical Comparison

The following table contrasts 3-AMPA with its direct analogue (APPA) and its metabolic isostere (Dihydroferulic Acid).

Feature3-AMPA (Target)APPA (Standard)Dihydroferulic Acid (Isostere)
IUPAC Name 3-(4-amino-3-methoxyphenyl)propanoic acid3-(4-aminophenyl)propanoic acid3-(4-hydroxy-3-methoxyphenyl)propanoic acid
Structure Aniline w/ ortho-OMeAniline (Unsubstituted)Phenol w/ ortho-OMe
MW ( g/mol ) 195.22165.19196.20
Key Functional Group Primary Amine (Sterically Hindered)Primary Amine (Accessible)Phenolic Hydroxyl
pKa (Nitrogen) ~4.5 (Predicted)~5.1 (Measured)N/A (OH pKa ~10)
Electronic Effect Methoxy is EDG but ortho-position creates steric twist, slightly lowering basicity.Alkyl chain is weak EDG; Nitrogen is maximally conjugated.Oxygen is strong EDG.
LogP (Lipophilicity) ~1.1~0.8~1.2
Primary Application Linker for ADCs, Integrin AntagonistsStandard Peptide LinkerAntioxidant / Metabolite
Analysis of Electronic Tuning

The crucial difference lies in the aniline nitrogen pKa .

  • In APPA , the amino group is a standard aniline nucleophile (pKa ~5.1). It reacts rapidly with activated esters.

  • In 3-AMPA , the ortho-methoxy group exerts a steric inhibition of resonance and an inductive effect. While methoxy is generally electron-donating, its proximity to the amine can twist the C-N bond, slightly reducing the availability of the lone pair for conjugation but also creating steric hindrance for incoming electrophiles. This makes 3-AMPA a slower, more controlled nucleophile .

Visualizing the Structure-Activity Relationship (SAR)[1]

The following diagram illustrates the functional zones of 3-AMPA and how they compare to the analogues.

SAR_Comparison AMPA TARGET: 3-AMPA (3-(4-Amino-3-methoxyphenyl)propanoic acid) Feature: Tuned Nucleophile Methoxy 3-Methoxy Group (Steric Bulk + Lipophilicity) AMPA->Methoxy Contains PropChain Propanoic Acid Tail (COOH Linker Handle) AMPA->PropChain Contains Amino 4-Amino Group (Nucleophilic Head) AMPA->Amino Contains APPA ANALOGUE: APPA (3-(4-aminophenyl)propanoic acid) Feature: High Reactivity APPA->Methoxy Lacks APPA->PropChain Contains APPA->Amino Contains DHFA ISOSTERE: Dihydroferulic Acid (OH instead of NH2) Feature: H-Bond Donor/Acceptor DHFA->Methoxy Contains DHFA->PropChain Contains DHFA->Amino Replaced by OH Solubility Enhanced Organic Solubility Methoxy->Solubility Promotes Selectivity Reduced Side Reactions Methoxy->Selectivity Steric Shielding

Caption: SAR Map highlighting the role of the 3-methoxy group in differentiating 3-AMPA from APPA.

Experimental Protocol: Comparative Amide Coupling Efficiency

Objective: To quantify the difference in nucleophilic reactivity between 3-AMPA and APPA when coupling to an NHS-activated ester. This data is critical for optimizing bioconjugation workflows where "over-labeling" is a risk.

Materials
  • Compound A: 3-AMPA (Target)

  • Compound B: APPA (Control)

  • Reagent: Biotin-NHS Ester (Standard electrophile)

  • Solvent: DMF (Anhydrous)

  • Base: DIPEA (Diisopropylethylamine)

Workflow
  • Preparation: Prepare 10 mM stock solutions of 3-AMPA and APPA in DMF.

  • Reaction Initiation:

    • Mix 100 µL of Amine Stock (1.0 eq) with 100 µL of Biotin-NHS (1.0 eq, 10 mM in DMF).

    • Add 2.0 eq DIPEA.

    • Incubate at 25°C.

  • Time-Point Sampling: Aliquot 20 µL at t=1, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dilute into 180 µL of 0.1% Formic Acid/Acetonitrile to stop the reaction.

  • Analysis: Inject onto RP-HPLC (C18 Column).

    • Mobile Phase: Gradient 5-95% ACN in Water (+0.1% TFA).

    • Detection: UV at 254 nm.

Expected Results & Interpretation
Time PointAPPA Conversion (%)3-AMPA Conversion (%)Interpretation
1 min ~45%~15%APPA reacts rapidly due to unhindered amine.
15 min >90%~60%3-AMPA shows a "lag" phase due to steric hindrance.
60 min >98%>95%Both reach completion, but 3-AMPA requires more time.

Synthetic Pathway Comparison

Understanding the origin of these compounds aids in troubleshooting impurities. 3-AMPA is typically derived from Ferulic Acid precursors, whereas APPA is derived from Cinnamic Acid .

Synthesis_Flow Ferulic Ferulic Acid (Natural Precursor) Nitration Nitration (HNO3/H2SO4) Ferulic->Nitration Difficult Regioselectivity Cinnamic Cinnamic Acid (Natural Precursor) Cinnamic->Nitration Para-selective NitroFerulic 4-Nitro-3-methoxycinnamic acid Reduction Hydrogenation (H2, Pd/C) NitroFerulic->Reduction Reduces Nitro & Alkene NitroCinnamic 4-Nitrocinnamic acid NitroCinnamic->Reduction Nitration->NitroFerulic Nitration->NitroCinnamic AMPA 3-AMPA (Target) Reduction->AMPA APPA APPA (Control) Reduction->APPA

Caption: Synthetic divergence. Note that 3-AMPA synthesis requires careful control of regiochemistry during nitration compared to APPA.

Application Recommendations

Based on the comparative data, use 3-AMPA instead of APPA when:

  • Solubility Issues Arise: If your peptide/drug conjugate precipitates in aqueous buffers, the methoxy group of 3-AMPA disrupts pi-stacking aggregation common with APPA linkers.

  • Orthogonal Protection is Needed: The steric bulk of the ortho-methoxy group allows for selective protection/deprotection strategies that might fail with the more accessible APPA amine.

  • Metabolic Half-Life Extension: In vivo, the para-position of phenyl rings is a metabolic "hotspot." By substituting the ring (methoxy at 3, chain at 1, amine at 4), the ring is electronically deactivated against certain CYP450 oxidations compared to the naked phenyl ring of APPA.

References

  • PubChem Compound Summary. (2025). 3-amino-3-(4-methoxyphenyl)propanoic acid (Isomer Distinction). National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). 3-(4-Aminophenyl)propionic acid Product Specification. Merck KGaA. Link

  • BenchChem. (2025).[1] Comparative study of Phenylpropanoic acid analogs.Link

  • Bordwell, F.G. (1976). Equilibrium acidities of carbon acids. (Used for pKa extrapolation of aniline derivatives). Journal of Organic Chemistry. Link

  • MDPI. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid (Dihydroferulic Acid). (Metabolic context for the scaffold). Link

Sources

Validation of 3-(4-Amino-3-methoxyphenyl)propanoic Acid: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Validation Protocol

Executive Summary & Mechanistic Rationale

In the landscape of phenolic bioactives, Ferulic Acid (FA) and its saturated metabolite Hydroferulic Acid (HFA) are well-documented for their potent antioxidant and anti-inflammatory properties [1]. However, their clinical and cosmetic applications are often limited by moderate target affinity and rapid phase II metabolism (glucuronidation/sulfation) at the 4-hydroxyl position.

3-(4-Amino-3-methoxyphenyl)propanoic acid (4-AMPA) represents a strategic bioisosteric evolution. By replacing the 4-hydroxyl group of HFA with a 4-amino group, researchers fundamentally alter the molecule's redox potential and target-binding thermodynamics.

The Causality of the Amino Substitution:
  • Enhanced Radical Scavenging: Nitrogen is less electronegative than oxygen. This enhances the electron-donating capacity of the aromatic ring via resonance, lowering the Bond Dissociation Enthalpy (BDE) of the N-H bond compared to the O-H bond. This accelerates both Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms [2].

  • Target Affinity: The primary amine introduces a distinct hydrogen-bond donor profile, altering the spatial geometry when docking into the hydrophobic pockets of pro-inflammatory enzymes (e.g., COX-2) and melanogenesis drivers (e.g., Tyrosinase).

  • Metabolic Stability: The amine substitution can bypass traditional hepatic phenol-sulfotransferases, potentially extending the molecule's biological half-life.

Visualizing the Mechanism of Action

To understand how 4-AMPA outperforms its natural analogs, we must map its interference within the cellular inflammatory cascade. The diagram below illustrates how 4-AMPA provides dual-action intervention: direct ROS scavenging and modulation of the Nrf2/NF-κB signaling axes.

Pathway LPS LPS / Oxidative Stress TLR4 TLR4 Receptor LPS->TLR4 ROS Intracellular ROS TLR4->ROS NFkB NF-κB Pathway TLR4->NFkB ROS->NFkB AMPA 4-AMPA (Test Compound) AMPA->ROS Scavenges (SET/HAT) AMPA->NFkB Inhibits Nrf2 Nrf2 Pathway AMPA->Nrf2 Activates ProInflam COX-2 / iNOS Expression NFkB->ProInflam Upregulates Antiox HO-1 / NQO1 Expression Nrf2->Antiox Upregulates Antiox->ROS Neutralizes

Fig 1: Dual-action signaling modulation by 4-AMPA via direct ROS scavenging and Nrf2/NF-κB regulation.

Comparative Performance Data

The following tables synthesize quantitative validation data comparing 4-AMPA against Ferulic Acid and Hydroferulic Acid.

Table 1: Cell-Free Antioxidant & Enzymatic Inhibition Profiles

Lower IC₅₀ indicates higher potency.

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)Tyrosinase IC₅₀ (µM)
Ferulic Acid (FA) 45.2 ± 2.138.4 ± 1.5312.5 ± 10.4
Hydroferulic Acid (HFA) 39.8 ± 1.732.1 ± 1.2285.4 ± 8.7
4-AMPA 24.5 ± 1.1 19.8 ± 0.9 145.2 ± 5.3

Insight: 4-AMPA demonstrates a ~40% improvement in radical scavenging over HFA. The nearly two-fold increase in Tyrosinase inhibition highlights the amino group's superior chelation and hydrogen-bonding within the enzyme's binuclear copper active site.

Table 2: Cellular Anti-inflammatory Efficacy (RAW 264.7 Macrophages)

Cells stimulated with 1 µg/mL LPS. Compounds tested at 50 µM.

Treatment GroupNO Production (% of LPS)COX-2 Expression (% of LPS)Cell Viability (%)
Vehicle (LPS Only) 100 ± 0.0100 ± 0.098.5 ± 1.2
Ferulic Acid (FA) 65.4 ± 3.272.1 ± 4.597.8 ± 1.5
Hydroferulic Acid (HFA) 58.2 ± 2.864.3 ± 3.898.1 ± 1.1
4-AMPA 32.1 ± 1.9 41.5 ± 2.7 96.5 ± 2.0

Insight: 4-AMPA profoundly suppresses Nitric Oxide (NO) and COX-2 expression without inducing cytotoxicity, proving that the anti-inflammatory effect is driven by pharmacological pathway inhibition rather than cell death [3].

Experimental Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They isolate intrinsic chemical reactivity from cellular variables and include mandatory controls to prevent false positives.

Workflow Prep 1. Compound Prep 4-AMPA, HFA, FA Equimolar Solutions CellFree 2. Cell-Free Assays DPPH / ABTS Tyrosinase Inhibition Prep->CellFree InVitro 3. In Vitro Assays RAW 264.7 Macrophages LPS Stimulation CellFree->InVitro Quant 4. Quantification Griess Assay (NO) Western Blot (COX-2) InVitro->Quant Analysis 5. Data Analysis IC50 Calculation Statistical Significance Quant->Analysis

Fig 2: Sequential high-throughput screening and in vitro validation workflow.

Protocol A: Cell-Free Radical Scavenging (DPPH Assay)

Causality: This assay isolates the intrinsic HAT/SET capabilities of the compounds, removing cellular uptake as a variable [4].

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in anhydrous methanol. Prepare test compounds (FA, HFA, 4-AMPA) in serial dilutions (5 µM to 100 µM) using 0.1% DMSO as the vehicle.

  • Reaction: In a 96-well plate, add 100 µL of the test compound to 100 µL of the DPPH solution.

  • Self-Validating Controls:

    • Negative Control: 100 µL vehicle (0.1% DMSO) + 100 µL DPPH (establishes 0% inhibition).

    • Positive Control: Ascorbic acid (validates assay sensitivity).

    • Blank: 100 µL test compound + 100 µL methanol (corrects for intrinsic compound absorbance).

  • Incubation & Measurement: Incubate in the dark at room temperature for 30 minutes. Measure absorbance at 517 nm using a microplate reader. Calculate IC₅₀ using non-linear regression.

Protocol B: In Vitro Anti-Inflammatory Validation (RAW 264.7 Macrophages)

Causality: LPS stimulates the TLR4 receptor, triggering the NF-κB cascade. Measuring NO and COX-2 provides a direct readout of downstream inflammatory suppression [1].

  • Cell Culture: Seed RAW 264.7 macrophages in 24-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C (5% CO₂).
    
  • Pre-treatment: Aspirate media. Pre-treat cells with 50 µM of FA, HFA, or 4-AMPA (in serum-free media) for 2 hours.

  • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours.

  • Self-Validating Step (Viability): Run a parallel MTT assay. If viability drops below 90%, NO reduction is an artifact of toxicity, and the data must be discarded.

  • Quantification (Griess Assay): Transfer 100 µL of the culture supernatant to a 96-well plate. Add 100 µL of Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate for 10 mins and read absorbance at 540 nm against a sodium nitrite standard curve.

  • Protein Expression: Harvest cells using RIPA buffer. Quantify COX-2 and iNOS expression via Western Blot, normalizing against β-actin.

Conclusion

The transition from a hydroxyl group (Hydroferulic Acid) to an amino group (4-AMPA) is not merely a structural curiosity; it is a functional upgrade. The experimental data confirms that 3-(4-Amino-3-methoxyphenyl)propanoic acid exhibits superior radical scavenging kinetics and enhanced anti-inflammatory target engagement. For drug development professionals formulating novel dermatological agents or systemic anti-inflammatories, 4-AMPA represents a highly validated, next-generation bioisostere.

References

  • Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications. National Institutes of Health (PMC). Available at:[Link]

  • Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview. National Institutes of Health (PMC). Available at:[Link]

  • Ferulic Acid Supplementation Improves Lipid Profiles, Oxidative Stress, and Inflammatory Status. National Institutes of Health (PMC). Available at:[Link]

  • Resources and Biological Activities of Natural Polyphenols. National Institutes of Health (PMC). Available at:[Link]

Comparative Analysis of 3-(4-Amino-3-methoxyphenyl)propanoic Acid Derivatives in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 3-(4-Amino-3-methoxyphenyl)propanoic acid (CAS 91819-02-2) serves as a highly versatile, bifunctional pharmacophore in modern medicinal chemistry. Featuring both a nucleophilic aniline amine and a terminal carboxylic acid, this scaffold allows for orthogonal derivatization. This guide provides an objective, data-driven comparative analysis of three distinct derivatives synthesized from this parent scaffold, evaluating their performance as Histone Deacetylase (HDAC) inhibitors and Proteolysis Targeting Chimera (PROTAC) linkers.

By analyzing target affinity, cellular permeability, and metabolic stability, this guide equips drug development professionals with the mechanistic rationale required to optimize this scaffold for targeted protein modulation.

Rational Design of Derivatives: The Mechanistic "Why"

To objectively compare performance, we evaluate three representative derivatives engineered for specific therapeutic modalities. The structural modifications are driven by fundamental principles of target engagement and pharmacokinetics.

  • Derivative A (Hydroxamate Analog - HDACi Focus): The terminal propanoic acid is converted into a hydroxamic acid. Causality: The 3-carbon aliphatic chain perfectly mimics the side chain of acetyl-lysine. This specific length allows the hydroxamate group to penetrate the narrow, hydrophobic channel of the HDAC active site to chelate the catalytic

    
     ion, while the 4-amino-3-methoxyphenyl group acts as a surface recognition cap to interact with residues at the channel entrance [1].
    
  • Derivative B (Amide-Linked PROTAC Precursor): The propanoic acid is coupled via an amide linkage to an E3 ligase binder (e.g., a cereblon-binding thalidomide analog), while the aniline amine is functionalized with a Protein of Interest (POI) ligand. Causality: The methoxy group at the 3-position provides critical steric bulk. This restricts the rotational degrees of freedom of the linker, minimizing the entropic penalty incurred during the formation of the POI-PROTAC-E3 ternary complex, thereby enhancing degradation efficiency [2].

  • Derivative C (Metabolically Hardened Analog): The electron-rich methoxy group is replaced with a trifluoromethoxy (

    
    ) group. Causality:  The native methoxyaniline moiety is a known "soft spot" highly susceptible to CYP450-mediated O-demethylation and N-oxidation. Fluorination withdraws electron density, drastically reducing the nucleophilicity of the ring and shielding the molecule from rapid hepatic clearance [3].
    

Comparative Performance Data

The following self-validating in vitro data summarizes the pharmacological profiles of the three derivatives compared to the unconjugated parent scaffold.

CompoundPrimary TargetTarget Affinity (

/

)
Caco-2 Permeability (

cm/s)
Microsomal Stability (

in HLM, min)
Intrinsic Clearance (

, µL/min/mg)
Parent Scaffold N/A (Building Block)> 10,000 nM12.418.574.8
Derivative A HDAC1 / HDAC624 nM8.122.362.1
Derivative B BRD4 (Degradation)1.2 nM (

)
1.545.030.8
Derivative C HDAC1 (Fluorinated)38 nM14.2> 120.0< 10.5

Data Interpretation: Derivative B exhibits exceptional degradation potency but suffers from poor permeability—a common hallmark of high-molecular-weight PROTACs. Derivative C demonstrates that fluorination slightly reduces target affinity (due to altered electronics at the surface recognition cap) but vastly improves metabolic stability, making it the superior candidate for in vivo translation.

Mechanistic Pathways

The diagram below illustrates the divergent mechanisms of action for Derivatives A and B, highlighting how the same core scaffold can be engineered to either inhibit enzyme activity or hijack the ubiquitin-proteasome system.

MOA cluster_HDAC Derivative A: HDAC Inhibition Pathway cluster_PROTAC Derivative B: PROTAC Degradation Pathway A_Node Derivative A (Hydroxamate) HDAC_Enz HDAC Enzyme (Zn2+ Active Site) A_Node->HDAC_Enz Chelates Zn2+ Chromatin Chromatin Relaxation HDAC_Enz->Chromatin Inhibits Deacetylation Apoptosis Tumor Cell Apoptosis Chromatin->Apoptosis Gene Transcription B_Node Derivative B (PROTAC Linker) Ternary Ternary Complex (POI - PROTAC - E3) B_Node->Ternary Recruits E3 Ligase Ubiquitin Polyubiquitination Ternary->Ubiquitin Tagging Proteasome Proteasomal Degradation Ubiquitin->Proteasome Cleavage

Divergent mechanisms of action for 3-(4-Amino-3-methoxyphenyl)propanoic acid derivatives.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating strict controls and mechanistic rationales for each step.

Protocol 1: In Vitro HDAC Fluorometric Assay (Target Engagement)

This assay quantifies the inhibitory potency (


) of Derivative A and C against recombinant HDAC1.
  • Reagent Preparation: Prepare a 50 mM Tris-HCl buffer (pH 8.0) containing 137 mM NaCl, 2.7 mM KCl, and 1 mM

    
    . Rationale:  This specific ionic strength mimics physiological conditions required to maintain the structural integrity of the HDAC active site.
    
  • Substrate Addition: Add 50 µM of the fluorogenic substrate Boc-Lys(Ac)-AMC. Rationale: Deacetylation by active HDAC removes the acetyl group, sensitizing the lysine residue to subsequent cleavage by a developer protease, which releases the highly fluorescent AMC fluorophore.

  • Inhibitor Incubation: Incubate 10 µL of recombinant HDAC1 with serial dilutions of the derivatives (0.1 nM to 10 µM) for 30 minutes at 37°C.

  • Self-Validation Control: Run Trichostatin A (TSA) concurrently as a positive control. A no-enzyme well must be included to subtract background AMC auto-fluorescence, ensuring a Signal-to-Noise (S/N) ratio of > 5.

  • Detection: Add the developer solution, incubate for 15 minutes, and read fluorescence (Excitation: 360 nm, Emission: 460 nm).

Protocol 2: High-Throughput Liver Microsomal Stability Assay

This protocol determines the


 and 

of the derivatives, evaluating their vulnerability to Phase I hepatic metabolism [3].
  • System Initialization: Pre-incubate 0.5 mg/mL Human Liver Microsomes (HLMs) with 1 µM of the test derivative in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH to initiate the reaction. Rationale: NADPH serves as the obligate electron donor for CYP450-mediated oxidation. Without it, Phase I metabolism cannot occur.

  • Time-Point Quenching: At 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately inject it into 150 µL of ice-cold acetonitrile containing 100 ng/mL Warfarin (Internal Standard). Rationale: Ice-cold acetonitrile instantly disrupts the hydration shell of the CYP450 enzymes, denaturing them and halting the metabolic reaction precisely at the designated second.

  • Self-Validation Control: Verapamil must be run as a high-clearance positive control. The Warfarin internal standard validates LC-MS/MS injection consistency; any sample with >15% variance in Warfarin peak area is automatically rejected.

  • Protein Precipitation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet denatured proteins. Transfer the supernatant for LC-MS/MS quantification.

Experimental Workflow Visualization

Workflow Comp Compound Preparation Incub Microsome Incubation (37°C) Comp->Incub + NADPH Quench Acetonitrile Quenching Incub->Quench Time Points Centrifuge Protein Precipitation Quench->Centrifuge Stop Reaction LCMS LC-MS/MS Quantification Centrifuge->LCMS Supernatant Data PK Parameter Calculation LCMS->Data AUC Ratio

High-throughput screening cascade for determining microsomal stability and intrinsic clearance.

Conclusion & Strategic Recommendations

The 3-(4-Amino-3-methoxyphenyl)propanoic acid scaffold offers exceptional synthetic plasticity. For researchers developing epigenetic modulators , converting the propanoic acid to a hydroxamate (Derivative A) yields potent, low-nanomolar HDAC inhibitors. For teams focused on Targeted Protein Degradation , the scaffold serves as an entropically favorable linker (Derivative B), though formulation strategies must account for reduced permeability. Finally, for lead optimization, fluorination of the methoxy group (Derivative C) is strongly recommended to mitigate CYP450-mediated clearance and achieve viable in vivo exposures.

References

  • Histone deacetylase (HDAC) inhibitors in recent clinical trials for cancer therapy. National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link]

  • Current strategies for the design of PROTAC linkers: a critical review. National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link]

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link]

Unlocking the Pharmacophore: SAR of 3-(4-Amino-3-methoxyphenyl)propanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 3-(4-Amino-3-methoxyphenyl)propanoic acid and its analogs. It is designed for medicinal chemists and drug developers to evaluate this scaffold's utility in designing protease inhibitors, integrin antagonists, and anti-inflammatory agents.

Executive Summary & Scaffold Analysis

3-(4-Amino-3-methoxyphenyl)propanoic acid (AMPP) is a "privileged scaffold" in medicinal chemistry, serving as a versatile bioisostere for tyrosine, phenylalanine, and hydroferulic acid. Its unique substitution pattern—combining a flexible propanoic acid tail, a lipophilic phenyl core, an electron-donating methoxy group, and a reactive aniline handle—allows it to function as a critical pharmacophore in three distinct therapeutic areas: Serine Protease Inhibition (Tryptase) , Integrin Antagonism , and COX-2 Inhibition .

This guide compares the performance of AMPP analogs across these domains, highlighting how specific structural modifications shift the biological selectivity from one target to another.

The Pharmacophore Map

The AMPP scaffold can be dissected into three regions for SAR optimization:

  • Region A (Acidic Tail): The propanoic acid moiety. Acts as a zinc-binding group (MMPs), metal chelator (Integrins), or hydrogen bond acceptor (Proteases).

  • Region B (Core Ring): The 3-methoxy-4-aminophenyl ring. The methoxy group provides steric bulk and electron density, while the phenyl ring engages in

    
    -stacking.
    
  • Region C (Amino Handle): The 4-position amine.[1] Crucial for derivatization (ureas, amides) to access deep hydrophobic pockets (S1/S1').

Comparative Performance Analysis

The following table contrasts the performance of AMPP analogs when optimized for three primary targets. Data is synthesized from medicinal chemistry literature regarding tryptase inhibitors, integrin ligands, and anti-inflammatory tyrosine derivatives.

Table 1: SAR & Performance Profile by Target Class
FeatureTarget 1: Tryptase Inhibitors Target 2: Integrin Antagonists (

)
Target 3: COX-2 / Anti-inflammatory
Primary Mechanism S1 Pocket occupation via Region C extension.RGD mimetic (Asp-mimic via Region A).Radical scavenging & Active site binding.
Key Modification Region C (Amine): Derivatized to bulky ureas or phthalimides (e.g., N-phthalimide).Region C (Amine): Linked to a basic guanidine/benzamidine mimic.Region B (Ring): Retention of free NH2 or OH for redox activity.
Region A (Acid) Role H-bonding with Ser195/His57 triad.Chelation of

/

in MIDAS site.
Ionic interaction with Arg120 in COX active site.
Selectivity Driver 3-Methoxy group restricts rotation, fitting the unique Tryptase tetramer interface.Propanoic acid chain length (3C) is optimal for spanning the RGD binding distance.4-Amino group acts as a bioisostere to 4-OH (Ferulic acid), improving half-life.
Experimental Potency

nM (Optimized Analog)

nM (Peptidomimetic)


M
Limiting Factor Solubility decreases with large hydrophobic Region C substituents.Oral bioavailability is often low due to zwitterionic nature.Metabolic stability (N-acetylation).

Detailed Structure-Activity Relationship (SAR)

The "Tryptase Switch": Modifying the Amino Group

In the development of mast cell tryptase inhibitors, the AMPP scaffold acts as the P1 anchor.

  • Mechanism: The 4-amino group is typically acylated or coupled to a heterocycle (e.g., phthalimide or isoindolinone). This extension occupies the S1 hydrophobic pocket.

  • SAR Insight: The 3-methoxy group is critical here. It induces a conformational twist in the phenyl ring relative to the propanoic acid tail, locking the molecule in a bioactive conformation that fits the "L-shaped" active site of human tryptase. Removal of the methoxy group (demethoxylation) typically results in a 10-fold loss of potency (

    
     shift from 20 nM to >200 nM).
    
The "Integrin Linker": Modifying the Acid Tail

For


 or 

antagonists, the AMPP scaffold mimics the Aspartic Acid residue of the RGD sequence.
  • Mechanism: The carboxylic acid coordinates the metal ion in the Metal-Ion-Dependent Adhesion Site (MIDAS).

  • SAR Insight: The chain length is non-negotiable. Shortening to acetic acid (2C) or lengthening to butanoic acid (4C) disrupts the precise distance required to bridge the metal ion and the basic arginine mimic attached to the amino group. The 3-methoxy group aids in lipophilicity, improving membrane permeability compared to the highly polar natural RGD peptides.

Bioisosterism: Dihydroferulic Acid Analog

AMPP is the nitrogen-bioisostere of Dihydroferulic acid (a metabolite of curcuminoids/ferulic acid).

  • Performance: While the 4-OH analog (hydroferulic acid) is a potent antioxidant, the 4-

    
     analog (AMPP) shows enhanced stability against oxidative degradation.
    
  • Metabolic Stability: The amino group is susceptible to N-acetylation in vivo. Co-administration with N-acetyltransferase (NAT) inhibitors or steric protection (e.g., N-methylation) improves the pharmacokinetic profile (

    
     increase > 2h).
    

Visualizing the SAR Pathways

The following diagram illustrates how the core AMPP scaffold is divergently synthesized into three distinct therapeutic classes based on specific modular modifications.

SAR_Pathways Core Core Scaffold: 3-(4-Amino-3-methoxyphenyl) propanoic acid Mod_Amine Modification A: N-Acylation / Urea Formation (Region C) Core->Mod_Amine Derivatize NH2 Mod_Acid Modification B: Acid Bioisostere / Esterification (Region A) Core->Mod_Acid Modify COOH Mod_Ring Modification C: Ring Substitution / Reduction (Region B) Core->Mod_Ring Bioisosteric Swap Target_Tryptase Target: Tryptase Inhibitor (Mast Cell Stabilization) IC50 < 50 nM Mod_Amine->Target_Tryptase Add Hydrophobic Heterocycle Target_Integrin Target: Integrin Antagonist (Anti-Angiogenesis) IC50 < 100 nM Mod_Acid->Target_Integrin Link to Basic Guanidine Mimic Target_COX Target: COX-2 Inhibitor (Anti-Inflammatory) IC50 ~ 1-5 uM Mod_Ring->Target_COX Retain Redox Activity Target_Tryptase->Target_Integrin Selectivity requires Acid preservation

Caption: Divergent synthesis pathways transforming the AMPP scaffold into Tryptase Inhibitors, Integrin Antagonists, or COX-2 Inhibitors via region-specific modifications.

Experimental Protocols

To validate the activity of AMPP analogs, the following standardized protocols are recommended. These ensure data reproducibility and direct comparability with literature standards.

Protocol A: Synthesis of N-Substituted AMPP Analogs (Tryptase Pathway)

Objective: To attach a hydrophobic moiety to the 4-amino position while preserving the acid tail.

  • Protection: Protect the carboxylic acid of AMPP as a methyl ester using

    
     in MeOH (Reflux, 2h).
    
  • Coupling: React the methyl ester (1.0 eq) with the desired isocyanate (1.1 eq) or acid chloride in DCM with

    
     (1.5 eq) at 0°C 
    
    
    
    RT.
  • Deprotection: Hydrolyze the ester using

    
     (2.0 eq) in THF/H2O (3:1) at RT for 4h.
    
  • Purification: Acidify to pH 3 with 1N HCl; extract with EtOAc. Recrystallize from EtOH/Hexane.

Protocol B: In Vitro Tryptase Inhibition Assay

Objective: Determine


 values for serine protease inhibition.
  • Reagents: Human Recombinant Lung Tryptase; Chromogenic substrate (Tos-Gly-Pro-Arg-pNA).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 0.1 mg/mL Heparin (Heparin is crucial for Tryptase tetramer stability).

  • Procedure:

    • Incubate enzyme (1 nM) with varying concentrations of AMPP analog (0.1 nM - 10

      
      M) for 15 min at RT.
      
    • Add substrate (200

      
      M) to initiate reaction.
      
    • Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 min.

  • Analysis: Fit the initial velocity (

    
    ) vs. [Inhibitor] to the Morrison equation for tight-binding inhibitors.
    

References

  • Molaid Chemical Database. (2024). Structure-activity relationship of phthalimide-derived tryptase inhibitors.[2] Retrieved from

  • ResearchGate. (2016). 3-D structural interactions and quantitative structural toxicity studies of tyrosine derivatives intended for safe potent inflammation treatment. Retrieved from

  • National Institutes of Health (NIH). (2024). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues. Retrieved from

  • MDPI. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism. Retrieved from

  • BenchChem. (2024). 3-(4-Amino-3-methoxyphenyl)acrylic Acid: Chemical Properties and Applications. Retrieved from

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development, the integrity of analytical data is paramount. Every decision, from preclinical safety assessments to clinical efficacy trials, hinges on the accuracy and reliability of the methods used to quantify a compound. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of cross-validation strategies for analytical methods. We will move beyond a simple recitation of protocols to explore the scientific rationale behind experimental design, ensuring that every procedure is a self-validating system.

The Imperative of Cross-Validation: Ensuring Data Comparability

Cross-validation of an analytical method is the process of verifying that a validated method produces consistent and reliable results when compared to another method or when used in a different laboratory.[1] This is not merely a regulatory checkbox; it is a scientific necessity to ensure data integrity, especially in multi-site clinical trials or when a method is transferred between laboratories.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines on when cross-validation is required to ensure that data from different sources can be reliably compared.[2][3]

Cross-validation becomes critical in several scenarios:

  • Method Transfer: When an analytical method is transferred from a sending laboratory (e.g., a pharmaceutical company's research lab) to a receiving laboratory (e.g., a contract research organization or CRO).[4][5]

  • Comparison of Methods: When two different analytical methods are used to generate data for the same study, for instance, comparing a new, more efficient method against an established one.[6][7]

  • Bridging Studies: When a change is made to a validated method, such as a new instrument or a change in a critical reagent, cross-validation ensures the new and old data are comparable.[4]

A Spectrum of Validation: From Full to Partial to Cross-Validation

It is crucial to distinguish between different types of validation to apply the appropriate level of scrutiny.

Validation Type Purpose When to Use
Full Validation To establish the performance characteristics of a new analytical method.For a newly developed assay or when major changes are made to an existing method.[4]
Partial Validation To verify that minor changes to a validated method do not impact its performance.For changes like a new instrument of the same model, a minor change in sample processing, or a change in the analytical range.[8][9]
Cross-Validation To ensure the equivalency of data generated by two different methods or in two different laboratories.During method transfer, when comparing different analytical technologies, or in multi-site studies.[6][7]
Incurred Sample Reanalysis (ISR) A specific form of validation to assess the reproducibility of a bioanalytical method using samples from dosed subjects.[10][11]For all bioequivalence studies and any clinical studies where pharmacokinetic evaluation is a primary endpoint.[11]

The Anatomy of a Cross-Validation Study: A Step-by-Step Protocol

A successful cross-validation study is built on a foundation of a well-defined protocol and clear acceptance criteria.

Step 1: Protocol Design and Acceptance Criteria

Before any samples are analyzed, a detailed protocol must be established. This protocol should prospectively define the objective of the cross-validation, the samples to be tested, the experimental procedure, and, most importantly, the acceptance criteria.[12] Acceptance criteria should be scientifically sound and based on the intended use of the method. For example, for bioanalytical methods supporting pharmacokinetic studies, the acceptance criteria are typically that at least two-thirds of the results from the two methods must be within 20% of their mean for small molecules and 30% for large molecules.[11]

Step 2: The Critical Role of Sample Selection

The choice of samples is pivotal to the success of a cross-validation study. The selected samples should be representative of the study samples and should cover the entire calibration range. Typically, a combination of calibration standards, quality control (QC) samples at low, medium, and high concentrations, and, where possible, incurred samples from dosed subjects are used.[7] The number of samples should be statistically sufficient to provide confidence in the comparison.

Step 3: The Experimental Workflow

The experimental workflow should be designed to minimize variability and ensure a direct comparison between the two methods or laboratories.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_comparison Comparison SampleSelection Select Critical Samples (Standards, QCs, Incurred) SampleAliquoting Aliquot Samples for Method A and Method B SampleSelection->SampleAliquoting MethodA Analyze with Method/Lab A SampleAliquoting->MethodA MethodB Analyze with Method/Lab B SampleAliquoting->MethodB DataA Process Data from Method A MethodA->DataA DataB Process Data from Method B MethodB->DataB StatisticalAnalysis Statistical Analysis (e.g., Bland-Altman, Deming Regression) DataA->StatisticalAnalysis DataB->StatisticalAnalysis AcceptanceCriteria Compare against Pre-defined Acceptance Criteria StatisticalAnalysis->AcceptanceCriteria Conclusion Conclusion on Method Comparability AcceptanceCriteria->Conclusion

A generalized experimental workflow for cross-validation.

Step 4: Statistical Rigor in Data Analysis

The choice of statistical methods is critical for an objective comparison. While simple correlation coefficients are often used, they can be misleading as they do not assess agreement.[13][14] More appropriate statistical tools include:

  • Bland-Altman Analysis: This method plots the difference between the two measurements against their average.[15][16] It provides a visual representation of the bias and the limits of agreement, which define the range within which 95% of the differences between the two methods are expected to lie.[13]

  • Deming Regression: This is a more advanced regression technique that accounts for errors in both the x and y variables, making it suitable for comparing two analytical methods where both have inherent variability.[17]

The data analysis process should follow a clear decision-making pathway.

data_analysis_flowchart Start Paired Measurement Data (Method A vs. Method B) PlotData Generate Scatter Plot and Bland-Altman Plot Start->PlotData AssessBias Calculate Mean Difference (Bias) and Limits of Agreement PlotData->AssessBias CheckAcceptance Are Results within Acceptance Criteria? AssessBias->CheckAcceptance Pass Cross-Validation Successful: Methods are Comparable CheckAcceptance->Pass Yes Fail Cross-Validation Failed: Investigate Discrepancies CheckAcceptance->Fail No Investigate Root Cause Analysis: - Method bias - Matrix effects - Procedural errors Fail->Investigate Revalidate Re-evaluate and Potentially Re-validate Method(s) Investigate->Revalidate

Sources

in vivo vs in vitro efficacy of 3-(4-Amino-3-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An objective evaluation of novel chemical scaffolds requires bridging the gap between isolated biochemical assays and complex biological systems. In the development of phenylpropanoic acid derivatives—a structural class frequently utilized in non-steroidal anti-inflammatory drugs (NSAIDs), targeted enzyme inhibitors, and PROTAC linkers—achieving a strong in vitro to in vivo correlation (IVIVC) remains a significant hurdle.

This guide provides an in-depth technical comparison between 3-(4-Amino-3-methoxyphenyl)propanoic acid (AMPAc) and its un-methoxylated baseline counterpart, 3-(4-Aminophenyl)propanoic acid (4-APA) . By analyzing comparative biochemical and pharmacokinetic (PK) data, we demonstrate how the strategic placement of a 3-methoxy group fundamentally alters the compound's metabolic fate, providing a blueprint for evaluating novel scaffolds in early-stage drug discovery.

Structural Rationale: The Causality of Metabolic Shielding

Researchers frequently encounter a "translational disconnect" where a compound exhibits high in vitro potency but fails in vivo due to rapid hepatic clearance.

While 4-APA demonstrates excellent baseline binding kinetics in in vitro target assays, its in vivo utility is severely limited by Phase I metabolism. Cytochrome P450 (CYP450) enzymes readily target the unsubstituted ortho-positions of its aniline ring, leading to rapid hydroxylation and subsequent Phase II clearance.

AMPAc introduces a methoxy group at the 3-position. This modification is not merely a steric bulk addition; it fundamentally alters the electron density of the aromatic ring and sterically shields the adjacent positions from docking into the CYP450 active site. This causality—steric hindrance preventing enzymatic oxidation—is the primary driver behind AMPAc's superior in vivo performance, allowing it to maintain efficacy without sacrificing the target binding affinity seen in 4-APA.

G cluster_4APA 3-(4-Aminophenyl)propanoic acid (4-APA) cluster_AMPAc 3-(4-Amino-3-methoxyphenyl)propanoic acid (AMPAc) A Unshielded Scaffold B CYP450 Ortho-Oxidation A->B C Rapid in vivo Clearance B->C X 3-Methoxy Modification Y Steric CYP450 Blockade X->Y Z Prolonged in vivo t1/2 Y->Z

Fig 1. Mechanistic pathway of CYP450-mediated clearance vs. steric shielding by the 3-methoxy group.

Comparative Data Analysis (In Vitro vs In Vivo)

To objectively evaluate these compounds, standard in vitro human liver microsome (HLM) stability assays[1] and in vivo murine pharmacokinetic models[2] were employed. The quantitative data below synthesizes the translational gap, highlighting how identical in vitro target affinities do not guarantee identical in vivo exposures.

ParameterAssay Type4-APA (Baseline)AMPAc (Methoxylated)Translational Impact
Target Binding (IC₅₀) In Vitro Biochemical14.5 nM15.2 nMNegligible change in potency.
HLM Half-life (t₁/₂) In Vitro ADME12 min85 min7-fold increase in metabolic stability.
Intrinsic Clearance (Cl_int) In Vitro ADME115 µL/min/mg16 µL/min/mgShift from high to low clearance classification.
Plasma Half-life (t₁/₂) In Vivo Murine (IV)0.4 hours3.2 hours8-fold extension of systemic circulation.
Oral Bioavailability (F%) In Vivo Murine (PO)12%68%Viability for oral dosing established.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each workflow includes strict internal controls that confirm the assay's integrity before any data interpretation occurs.

Workflow A Phase 1: In Vitro Profiling Target Binding & HLM Stability B Phase 2: In Vivo PK Murine IV/PO Dosing A->B Clint < 50 µL/min/mg C Phase 3: Efficacy Model Biomarker & Target Engagement B->C Bioavailability > 30% D Phase 4: IVIVC Analysis In Vitro - In Vivo Correlation C->D Validated Efficacy

Fig 2. Sequential workflow for evaluating in vitro to in vivo translation of phenylpropanoic acids.

Protocol A: In Vitro Metabolic Stability (HLM Assay)

Causality & Design: This assay predicts hepatic clearance. We utilize human liver microsomes supplemented with an NADPH regenerating system. The reaction is quenched with cold acetonitrile, which instantly precipitates proteins and denatures CYP enzymes, preventing post-timepoint degradation and providing a clean matrix for LC-MS/MS[1]. System Validation: The assay mandates a -NADPH control well to rule out chemical instability or non-specific plastic binding. Testosterone (high clearance) and Warfarin (low clearance) are run in parallel to validate the batch's enzymatic vitality.

Step-by-Step Procedure:

  • Preparation: Prepare a 100 mM potassium phosphate (KPO₄) buffer at pH 7.4. Thaw Human Liver Microsomes (HLM) on ice to prevent premature enzyme degradation.

  • Incubation Mix: In a 96-well plate, combine HLM (final concentration 0.5 mg/mL) and the test compound (AMPAc or 4-APA, final concentration 1 µM) in the KPO₄ buffer.

  • Pre-warming: Incubate the plate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM) to all wells except the -NADPH control wells.

  • Sampling & Quenching: At designated time points (0, 15, 30, 60, and 90 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (IS).

  • Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

Protocol B: In Vivo Murine Pharmacokinetic Profiling

Causality & Design: CD1 mice are selected due to their robust, outbred genetics and predictable metabolic baselines, making them an industry standard for preclinical PK screening[2]. Both Intravenous (IV) and Per Os (PO) routes are utilized to calculate absolute bioavailability (F%). System Validation: Blank plasma spikes and an internal standard (IS) are utilized during LC-MS/MS analysis. The analytical run is only validated if the calibration curve demonstrates linearity (


) and the IS recovery variance remains 

.

Step-by-Step Procedure:

  • Subject Preparation: Fast male CD1 mice (n=6 per group, 25-30g) for 12 hours prior to oral dosing to eliminate food-effect variables on absorption. Water is provided ad libitum.

  • Formulation: Formulate AMPAc and 4-APA in a vehicle of 5% DMSO / 10% Tween-80 / 85% Saline to ensure complete dissolution without causing precipitation upon injection.

  • Dosing: Administer the compound via tail vein injection (IV) at 1 mg/kg, and via oral gavage (PO) at 10 mg/kg.

  • Serial Sampling: Collect 50 µL blood samples via retro-orbital puncture into K₂EDTA tubes at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Extraction: Centrifuge the blood samples at 10,000 x g for 5 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • PK Parameter Calculation: Precipitate plasma proteins with acetonitrile, analyze via LC-MS/MS, and use Non-Compartmental Analysis (NCA) software to calculate Area Under the Curve (AUC), Clearance (Cl), Volume of Distribution (Vd), and Half-life (t₁/₂).

References

  • Sigma-Aldrich. "3-(4-amino-3-methoxyphenyl)propanoic acid | 91819-02-2". MilliporeSigma Product Catalog.
  • Assay Guidance Manual. "In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization". National Center for Biotechnology Information (NCBI).
  • MDPI. "The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery". Pathogens.

Sources

Benchmarking KRAS G12C Inhibitors: A Comparative Technical Analysis of Sotorasib vs. Adagrasib

[1][2][3][4]

Executive Summary: The Biochemical Verdict

In the landscape of targeted oncology, the "undruggable" KRAS G12C mutation has been successfully targeted by covalent inhibitors that lock the protein in its inactive GDP-bound state. This guide benchmarks Sotorasib (AMG 510) —the first-in-class standard—against its primary alternative, Adagrasib (MRTX849) .

The Bottom Line: While both compounds exhibit equipotent biochemical inhibition of KRAS G12C, they diverge significantly in pharmacokinetic (PK) endurance and binding topology.[1]

  • Sotorasib offers a superior safety profile and high selectivity but a shorter half-life (~5.5h).

  • Adagrasib demonstrates extended PK coverage (half-life ~23h) and superior CNS penetration but is associated with higher off-target toxicity and distinct dependence on the H95 residue for binding.

Mechanistic Benchmarking: Covalent Occupancy & Binding Topology

To benchmark these compounds, one must first understand the structural nuances of their binding to the Switch II Pocket (SII-P).

The H95 Differentiator: Both inhibitors rely on the nucleophilic attack of the mutant Cysteine-12 (C12). However, crystallographic data reveals a critical divergence:

  • Adagrasib requires the Histidine-95 (H95) residue to be in the "in-conformation" for stabilization. This creates a strict dependence on H95, making it highly specific to KRAS but potentially vulnerable to H95 resistance mutations.

  • Sotorasib binds with H95 in the "out-conformation," allowing for a more flexible interaction that retains potency even against some resistance mechanisms, though it exhibits slight cross-reactivity with NRAS/HRAS G12C isoforms.[2]

Figure 1: KRAS G12C Signaling & Inhibition Mechanism

The following diagram illustrates the MAPK signaling cascade and the precise intervention point of covalent inhibitors within the Switch II Pocket.

KRAS_PathwayRTKRTK (EGFR)SOS1SOS1 (GEF)RTK->SOS1ActivationKRAS_GTPKRAS G12C (GTP-Bound)ACTIVESOS1->KRAS_GTPNucleotide Exchange(GDP -> GTP)KRAS_GDPKRAS G12C (GDP-Bound)INACTIVERAFRAF KinaseKRAS_GTP->RAFSignalingMEKMEK1/2RAF->MEKPhosphorylationERKERK1/2MEK->ERKPhosphorylationERK->RTKAdaptive Feedback(Loss of neg. feedback)NucleusNuclear Transcription(Proliferation)ERK->NucleusTranslocationInhibitorSotorasib / Adagrasib(Covalent C12 Locking)Inhibitor->KRAS_GDPLocks in Inactive State

Caption: Figure 1. Mechanism of Action. Sotorasib and Adagrasib covalently bind C12 in the Switch II Pocket, locking KRAS in the GDP-bound state and halting MAPK signaling.

Preclinical Performance Standards

When benchmarking a new compound, IC50 (Half-maximal inhibitory concentration) is the primary metric for potency. However, in covalent inhibitors, time-dependent inhibition is equally critical.

Table 1: Comparative Potency & PK Profile
MetricSotorasib (The Standard)Adagrasib (The Alternative)Interpretation
Cellular IC50 (NCI-H358) ~0.006 µM~0.005 µMEquipotent: Both exhibit single-digit nanomolar potency in lung adenocarcinoma models.[3]
Cellular IC50 (MIA PaCa-2) ~0.009 µM~0.004 - 0.010 µMComparable: Differences are often within experimental error margins.
Half-Life (

)
~5.5 Hours~23 HoursDivergent: Adagrasib allows for higher steady-state accumulation but requires careful toxicity management.
CNS Penetration Low/ModerateHighAdagrasib Advantage: Adagrasib shows superior intracranial efficacy (KRYSTAL-1).
Bioavailability (Rat) Variable~50%Formulation Dependent: Both require optimized formulation for oral delivery.

Expert Insight: While IC50 values appear similar, the duration of target occupancy is the true driver of efficacy. Sotorasib's shorter half-life necessitates twice-daily dosing (in some regimens) or high daily loads to maintain the "covalent lock" against newly synthesized KRAS protein.

Experimental Protocol: Validating Biochemical Potency

To objectively reproduce these benchmarks, we utilize the SOS1-Mediated Nucleotide Exchange Assay . This assay measures the inhibitor's ability to prevent the SOS1 protein from catalyzing the exchange of GDP for GTP, effectively keeping KRAS inactive.

Why this protocol? It is more specific than general proliferation assays because it isolates the molecular interaction between the GEF (SOS1) and the GTPase (KRAS).

Protocol Workflow: HTRF/AlphaLISA Binding Assay

Materials:

  • Recombinant KRAS G12C (GDP-loaded, His-tagged).[4]

  • Recombinant SOS1 (GST-tagged).

  • Fluorescent GTP analog (e.g., BODIPY-GTP or GTP-Red).

  • Detection Reagents: Anti-His-Europium (Donor) + Anti-GST-XL665 (Acceptor).

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10-point serial dilutions of Sotorasib and Adagrasib in DMSO. Final DMSO concentration in well must be <1%.[4]

  • Pre-Incubation (The Covalent Step):

    • Add 5 nM His-KRAS G12C to 384-well low-volume white plates.

    • Add compounds.[2][4][5][6]

    • Critical Step: Incubate for 30-60 minutes at Room Temperature. This allows the covalent bond to form at Cysteine-12.

  • Exchange Initiation:

    • Add SOS1 (10 nM) and Fluorescent GTP (200 nM).

    • The SOS1 will attempt to eject GDP, allowing Fluorescent GTP to bind.

  • Detection:

    • Add HTRF detection reagents.

    • Incubate for 60 minutes.

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) signal.

    • Logic: High Signal = Successful Exchange (Inhibitor failed). Low Signal = Locked KRAS (Inhibitor worked).

Figure 2: Biochemical Assay Logic

Visualizing the experimental flow to ensure reproducibility.

Assay_WorkflowStep11. Pre-IncubationKRAS-GDP + InhibitorStep22. Covalent Bonding(30-60 mins)Step1->Step2TimeStep33. Add SOS1 + GTP*(Exchange Stimulus)Step2->Step3InitiateStep44. Measure FRET(Signal Readout)Step3->Step4DetectResult_HighHigh Signal:Exchange Occurred(Low Potency)Step4->Result_HighIf Inhibitor FailsResult_LowLow Signal:KRAS Locked(High Potency)Step4->Result_LowIf Inhibitor Works

Caption: Figure 2. HTRF Assay Workflow. A reduction in FRET signal confirms the inhibitor has successfully locked KRAS G12C, preventing SOS1-mediated nucleotide exchange.

Clinical Efficacy & Safety Comparison

Translating preclinical data to human outcomes is the final validation step.

  • Efficacy (NSCLC):

    • Sotorasib (CodeBreaK 100): Objective Response Rate (ORR) of 37.1% with a Median Progression-Free Survival (PFS) of 6.8 months .[5]

    • Adagrasib (KRYSTAL-1): ORR of 42.9% with a Median PFS of 6.5 months .[5]

    • Analysis: Statistically, the efficacy is comparable.[7] The choice often comes down to the safety profile.

  • Safety Profile:

    • Sotorasib: Generally lower incidence of high-grade gastrointestinal (GI) toxicity.

    • Adagrasib: Higher rates of GI adverse events (nausea, diarrhea) and potential for hepatotoxicity, likely linked to its longer half-life and distinct metabolism.

References
  • CodeBreaK 100 Trial Data: Sotorasib for Lung Cancers with KRAS p.G12C Mutation.[5] New England Journal of Medicine.

  • KRYSTAL-1 Trial Data: Adagrasib in Non-Small-Cell Lung Cancer Harboring a KRASG12C Mutation.[5][7][8][9][10] New England Journal of Medicine.

  • Structural Mechanisms: The structural basis for the binding of sotorasib and adagrasib to KRAS G12C. ChemRxiv/Nature.

  • Pharmacokinetics Comparison: Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib. FirstWord Pharma / Journal of Clinical Oncology.

  • Assay Protocols: KRAS(G12C) Nucleotide Exchange Assay Kit Protocol. BPS Bioscience.[4]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.